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  • Product: 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
  • CAS: 33282-09-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery In the landscape of contemporary drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a poten...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a promising hit to a viable clinical candidate is paved with a series of rigorous evaluations, among which the characterization of its physicochemical properties stands as a critical milestone. These intrinsic attributes of a molecule, such as its solubility, acidity, and lipophilicity, are the silent architects of its pharmacokinetic and pharmacodynamic profile. They govern how a compound is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety. This guide is dedicated to the comprehensive analysis of one such molecule of interest: 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. While this compound may not be extensively documented in public literature, its structural motifs—the isoxazole core, the dimethoxy-substituted phenyl ring, and the carboxylic acid—are prevalent in medicinal chemistry. Therefore, this document serves as both a specific guide to this compound and a broader template for the rigorous physicochemical characterization of novel chemical entities.

Unveiling the Molecular Architecture: Structure and Synthesis

The foundational step in characterizing any compound is a thorough understanding of its chemical structure. 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₅.

Caption: Chemical Structure of the target compound.

Proposed Synthetic Pathway

G start 2,4-Dimethoxybenzaldehyde reagent1 Hydroxylamine start->reagent1 oxime 2,4-Dimethoxybenzaldoxime reagent2 Oxidizing Agent (e.g., NCS) oxime->reagent2 nitrile_oxide 2,4-Dimethoxyphenylnitrile Oxide (in situ) isoxazole_ester Ethyl 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylate nitrile_oxide->isoxazole_ester alkyne Propiolic Acid Ester reagent3 Base (e.g., Triethylamine) alkyne->reagent3 reagent4 Hydrolysis (e.g., LiOH) isoxazole_ester->reagent4 final_product 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid reagent1->oxime reagent2->nitrile_oxide reagent3->nitrile_oxide [3+2] Cycloaddition reagent4->final_product

Caption: Proposed synthetic workflow for the target compound.

Step-by-step Synthesis Protocol:

  • Oxime Formation: 2,4-Dimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to yield 2,4-dimethoxybenzaldoxime.

  • In Situ Generation of Nitrile Oxide: The oxime is then treated with an oxidizing agent, for instance, N-chlorosuccinimide (NCS), in a suitable solvent like DMF to generate the highly reactive 2,4-dimethoxyphenylnitrile oxide intermediate in situ.

  • [3+2] Cycloaddition: The nitrile oxide is immediately trapped by an appropriate propiolic acid ester (e.g., ethyl propiolate) in the presence of a base like triethylamine. This cycloaddition reaction forms the isoxazole ring, yielding ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate.

  • Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This can be achieved under basic conditions, for example, using lithium hydroxide in a mixture of THF and water, followed by acidification to precipitate the desired product.

Physicochemical Properties: The Determinants of Druggability

The physicochemical properties of a compound are paramount in drug discovery as they dictate its behavior in biological systems.[1] A delicate balance between properties like lipophilicity and solubility is crucial for achieving optimal drug activity and pharmacokinetic profiles.[1]

Predicted Physicochemical Parameters

In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in the early stages of drug discovery for triaging and prioritizing compounds.[2]

PropertyPredicted ValueMethod/SoftwareSignificance in Drug Discovery
Molecular Weight 249.22 g/mol -Influences absorption and distribution; compounds with lower molecular weight often exhibit better permeability.
pKa 3.5 - 4.5ACD/pKa DB, MarvinSketchThe acidic dissociation constant (pKa) is a critical determinant of a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[2]
LogP ~2.5CLogP, ChemDrawThe logarithm of the partition coefficient between octanol and water (LogP) is a measure of lipophilicity. It influences membrane permeability, protein binding, and metabolic stability.
Topological Polar Surface Area (TPSA) 77.4 Ų-TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability.
Experimental Determination of Physicochemical Properties

While predictive models are useful, experimental determination of these properties is the gold standard for accurate characterization.

Aqueous solubility is a critical factor for oral drug absorption. For a carboxylic acid like our target compound, solubility is highly pH-dependent.

Experimental Protocol: pH-Dependent Aqueous Solubility Measurement

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to create a supersaturated solution. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on solubility.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility as a function of pH.

The pKa of the carboxylic acid group is a key parameter influencing its charge state and, consequently, its interactions with biological targets and its ADME properties.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[3]

G start Weigh Compound dissolve Dissolve in Water/Co-solvent start->dissolve titrate Titrate with Standardized Base dissolve->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Chromatographic Characterization

Comprehensive characterization of a novel compound requires a suite of analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: Expected signals would include distinct singlets for the two methoxy groups, aromatic protons on the dimethoxyphenyl ring with characteristic coupling patterns, a singlet for the proton on the isoxazole ring, and a broad singlet for the acidic proton of the carboxylic acid.

  • ¹³C NMR: The ¹³C NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole ring, the aromatic carbons of the phenyl ring (with distinct shifts for the methoxy-substituted carbons), and the two methoxy carbons.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. The fragmentation pattern observed in the mass spectrum can also provide structural information.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the aromatic and isoxazole rings, and C-O stretching of the ether and carboxylic acid groups.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram under various mobile phase conditions is a good indicator of high purity. HPLC can also be used for quantitative analysis, such as in solubility studies.

G synthesis Synthesized Compound hplc Purity Assessment (HPLC) synthesis->hplc nmr Structure Elucidation (¹H, ¹³C NMR) synthesis->nmr ms Molecular Weight Confirmation (MS) synthesis->ms ir Functional Group Identification (IR) synthesis->ir characterization_complete Fully Characterized Compound hplc->characterization_complete nmr->characterization_complete ms->characterization_complete ir->characterization_complete

Caption: Comprehensive characterization workflow for the target compound.

Conclusion: A Roadmap for Comprehensive Compound Profiling

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical and structural characterization of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. While specific experimental data for this molecule may be sparse, the principles and protocols outlined herein are universally applicable to the characterization of novel small molecules in a drug discovery setting. By systematically evaluating these fundamental properties, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of success in clinical development. The integration of predictive modeling with rigorous experimental validation, as detailed in this guide, represents a robust strategy for navigating the complex and challenging path of modern drug discovery.

References

  • Publications, A. (2021, May 26). Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. [Link]

  • N, J. E. S. R. Studies on some aspects of chemistry of Isoxazole derivatives. [Link]

  • Sahaya, A. S. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]

  • MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]

  • PMC. (n.d.). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. [Link]

  • JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

  • PMC. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • ResearchGate. (n.d.). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of NMR in Modern Drug Discovery In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2][3] Its unparalleled ability to provide detailed atomic-level information on molecular structure, conformation, and dynamics makes it an indispensable tool for medicinal chemists.[1][4] From the initial identification and validation of lead compounds to the intricate process of lead optimization, NMR spectroscopy provides critical insights that guide the design of novel therapeutic agents.[2][3] The structural elucidation of complex heterocyclic molecules, which form the scaffold of many pharmaceuticals, relies heavily on the precise interpretation of ¹H and ¹³C NMR spectra.[5][6][7] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry due to its isoxazole core, a privileged structure in many biologically active compounds.

Molecular Structure and a Priori Spectral Considerations

The chemical structure of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is comprised of a central 1,2-oxazole (isoxazole) ring, substituted at the 5-position with a 2,4-dimethoxyphenyl group and at the 3-position with a carboxylic acid. The electronic environment of each proton and carbon atom is unique, which will give rise to a distinct set of signals in the NMR spectra.

Figure 1. Molecular structure of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid with atom numbering for NMR signal assignment.

Experimental Protocol for NMR Data Acquisition

While specific experimental data for the title compound is not publicly available, a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this type of molecule is provided below.

Instrumentation:

  • A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • A broadband probe capable of detecting both ¹H and ¹³C nuclei.

Sample Preparation:

  • Weigh approximately 10-20 mg of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton.

  • Transfer the solution to a 5 mm NMR tube.

  • If not using a modern spectrometer with solvent-based referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[8]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).[8]

  • Spectral Width: 0 to 220 ppm.[8]

  • Acquisition Time: 1-2 seconds.[8]

  • Relaxation Delay (d1): 2 seconds.[8]

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase and baseline correction are applied to the resulting spectrum.

  • The chemical shifts are referenced to the residual solvent peak or TMS.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the single proton on the isoxazole ring, the two methoxy groups, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (Isoxazole)6.8 - 7.2Singlet (s)-
H-6' (Dimethoxyphenyl)7.8 - 8.1Doublet (d)8.5 - 9.0
H-5' (Dimethoxyphenyl)6.6 - 6.8Doublet of doublets (dd)8.5 - 9.0, 2.0 - 2.5
H-3' (Dimethoxyphenyl)6.5 - 6.7Doublet (d)2.0 - 2.5
OCH₃ (at C-2')3.9 - 4.1Singlet (s)-
OCH₃ (at C-4')3.8 - 4.0Singlet (s)-
COOH10.0 - 13.0Broad Singlet (br s)-

Detailed Analysis of ¹H NMR Signals:

  • Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (10.0 - 13.0 ppm) due to its acidic nature and hydrogen bonding. The exact chemical shift and peak shape can be highly dependent on the solvent and concentration.

  • Dimethoxyphenyl Protons (H-3', H-5', H-6'): The 2,4-dimethoxyphenyl group will give rise to an ABX spin system.

    • H-6' : This proton is ortho to the point of attachment to the isoxazole ring and is expected to be the most downfield of the phenyl protons, appearing as a doublet due to coupling with H-5'.

    • H-5' : This proton is coupled to both H-6' (ortho-coupling) and H-3' (meta-coupling), resulting in a doublet of doublets.

    • H-3' : This proton is ortho to one methoxy group and meta to the other and the isoxazole ring. It will appear as a doublet due to meta-coupling with H-5'.

  • Isoxazole Proton (H-4): The lone proton on the isoxazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing carboxylic acid group at C-3 and the electron-donating nature of the oxygen and nitrogen atoms within the ring.

  • Methoxy Protons (OCH₃): The two methoxy groups will each appear as a sharp singlet, likely with slightly different chemical shifts due to their different positions on the phenyl ring.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
COOH160 - 165
C-3 (Isoxazole)155 - 160
C-5 (Isoxazole)168 - 172
C-4 (Isoxazole)95 - 105
C-1' (Dimethoxyphenyl)115 - 120
C-2' (Dimethoxyphenyl)158 - 162
C-3' (Dimethoxyphenyl)98 - 102
C-4' (Dimethoxyphenyl)162 - 166
C-5' (Dimethoxyphenyl)105 - 110
C-6' (Dimethoxyphenyl)130 - 135
OCH₃ (at C-2')55 - 57
OCH₃ (at C-4')55 - 57

Detailed Analysis of ¹³C NMR Signals:

  • Carbonyl Carbon (COOH): The carboxylic acid carbonyl carbon will be the most downfield signal in the spectrum.

  • Isoxazole Carbons (C-3, C-4, C-5): The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system. C-3 and C-5, being attached to heteroatoms, will be significantly downfield. C-4 will appear at a more upfield position.

  • Dimethoxyphenyl Carbons (C-1' to C-6'): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the methoxy groups (C-2' and C-4') will be the most downfield among the phenyl carbons due to the deshielding effect of the oxygen atoms. The other carbons will have chemical shifts typical for a substituted benzene ring.

  • Methoxy Carbons (OCH₃): The two methoxy carbons will appear as sharp signals in the upfield region of the spectrum.

Logical Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structural Elucidation Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) H1_NMR 1D ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition Sample_Prep->C13_NMR FT Fourier Transformation H1_NMR->FT C13_NMR->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Referencing Chemical Shift Referencing Phase_Baseline->Referencing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) Referencing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) Referencing->C13_Analysis Assignment Signal Assignment to Molecular Structure H1_Analysis->Assignment C13_Analysis->Assignment Final_Structure Confirmation of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Structure Assignment->Final_Structure

Figure 2. A generalized workflow for the acquisition and interpretation of NMR data for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. By understanding the fundamental principles of NMR and the expected chemical shifts and coupling patterns for the constituent molecular fragments, researchers can confidently interpret experimental data for this and structurally related compounds. The detailed protocols and spectral analysis presented herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel small molecules for drug discovery. The application of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would further solidify the signal assignments and provide a more complete structural picture.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Public
  • NMR Spectroscopy Revolutionizes Drug Discovery.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC.
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • (PDF)
  • Comparative Analysis of 13C NMR Spectral D

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Foundational

A Framework for Elucidating the Mechanism of Action of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid Derivatives

Abstract The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] When functionalized with a 2,4-dimethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] When functionalized with a 2,4-dimethoxyphenyl group and a carboxylic acid moiety, the resulting 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid derivatives represent a class of compounds with significant therapeutic potential. However, their precise mechanism of action (MoA) remains to be fully elucidated. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to systematically investigate and determine the MoA of this promising compound class. By integrating phenotypic screening, target-based assays, and pathway analysis, this guide serves as a roadmap from initial biological characterization to specific target validation and downstream signaling analysis.

Introduction: The Chemical and Biological Landscape

The 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid scaffold combines three key chemical features that suggest a high potential for biological activity:

  • The 1,2-Oxazole (Isoxazole) Ring: This five-membered aromatic heterocycle is a cornerstone of many pharmacologically active agents. Its derivatives are known to exhibit a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The isoxazole ring is present in established drugs such as the COX-2 inhibitor Valdecoxib, highlighting its utility in enzyme inhibition.[1]

  • The 2,4-Dimethoxyphenyl Group: The presence of methoxy groups on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the 2,4-dimethoxy substitution pattern has been associated with various biological activities, including antioxidant and anticancer properties.

  • The Carboxylic Acid Moiety: This functional group can act as a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in the active site of target proteins, such as enzymes or receptors.

Given the known activities of related isoxazole derivatives, it is plausible that this compound class may exert its effects through the modulation of key enzymes or signaling pathways involved in inflammation and cancer.

A Phased Approach to Mechanism of Action Elucidation

The journey to uncover the MoA of a novel compound class is a systematic process of narrowing down possibilities from a broad cellular effect to a specific molecular interaction.[4] We propose a four-phased approach, beginning with broad phenotypic observations and culminating in detailed pathway analysis.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Hypothesis Generation & Target Class Identification cluster_2 Phase 3: Specific Target Deconvolution cluster_3 Phase 4: Pathway & Functional Analysis pheno_screen Phenotypic Screening (Target-Agnostic) hypothesis Hypothesize MoA (e.g., Anti-inflammatory, Anticancer) pheno_screen->hypothesis Observe cellular phenotype target_class Target Class Assays (e.g., Kinase, COX, Topoisomerase) hypothesis->target_class Select relevant assay panels biochem Biochemical Assays (Enzyme Inhibition) target_class->biochem Identify potential enzyme targets biophys Biophysical Assays (Binding Affinity) biochem->biophys Confirm direct binding genetic Genetic Approaches (CRISPR/RNAi Screening) biochem->genetic Validate target genetically pathway Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) biophys->pathway genetic->pathway Confirm functional relevance functional Functional Validation (In Vivo Models) pathway->functional Assess in vivo efficacy Hypothesis_Generation pheno_data Phenotypic Screening Data (e.g., Anti-proliferative) hypothesis_node Formulate Hypotheses pheno_data->hypothesis_node lit_review Literature on Isoxazoles (e.g., COX Inhibition, Anticancer) lit_review->hypothesis_node hypo1 Hypothesis 1: COX-2 Inhibition hypothesis_node->hypo1 hypo2 Hypothesis 2: Topoisomerase Inhibition hypothesis_node->hypo2 hypo3 Hypothesis 3: Kinase Inhibition hypothesis_node->hypo3 hypo4 Hypothesis 4: NF-κB Pathway Modulation hypothesis_node->hypo4 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 (NF-κB) IkB_NFkB IκBα-p65/p50 (Inactive) NFkB_nuc p65/p50 NFkB->NFkB_nuc translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription Compound Test Compound Compound->IKK Inhibits? IkB_NFkB->NFkB IκBα degradation

Caption: The canonical NF-κB signaling pathway.

Conclusion

Elucidating the mechanism of action for a novel series like 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid derivatives is a multifaceted but essential process in drug discovery. The framework presented here provides a logical and experimentally robust pathway for this endeavor. By starting with broad phenotypic screening and systematically progressing through hypothesis-driven target class testing, specific target validation, and finally, pathway analysis, researchers can build a comprehensive and compelling data package that clearly defines the compound's MoA. This foundational knowledge is critical for guiding further preclinical and clinical development, ultimately unlocking the therapeutic potential of this promising chemical scaffold.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). WJPS.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules.
  • Kinase Screening & Profiling Services. (n.d.).
  • Kinase Panel Profiling. (n.d.). Pharmaron.
  • NF-κB in Cancer: A Matter of Life and De
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks.
  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). Cells.
  • Linking NF-kB to Inflammation and Cancer. (n.d.). Frontiers Research Topic.
  • The complexity of NF-κB signaling in inflamm
  • NF‐κB signaling in inflamm
  • An Overview of the Synthetic Routes and Pharmacological Aspects of Pyridine, Isoxazole, Thiazole, and Indole Deriv
  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.
  • Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II. (n.d.). PMC.
  • Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. (n.d.). TopoGEN, Inc.
  • Target Deconvolution. (n.d.).
  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.

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Exploratory

Topic: In Vitro Screening of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: A Strategic Approach to Unlocking Therapeutic Potential The 1,2-oxazole ring is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Approach to Unlocking Therapeutic Potential

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid framework presents a particularly compelling starting point for drug discovery. Its structure offers multiple points for synthetic modification, allowing for the generation of a diverse chemical library. The dimethoxyphenyl moiety itself is frequently associated with potent biological activity, making this analog series a promising area for investigation.[5][6][7]

This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, hierarchical screening cascade designed to efficiently identify and characterize promising analogs from a library based on this core structure. As Senior Application Scientists, our goal is not merely to provide protocols, but to illuminate the strategic thinking and scientific rationale that underpins a successful in vitro screening campaign. We will progress from broad, high-throughput primary screens to nuanced, mechanism-of-action studies, ensuring that each step provides a self-validating layer of data to build a robust profile for lead candidates.

Part 1: The Hierarchical Screening Cascade

The foundation of an effective screening campaign is a logical, multi-tiered workflow. This approach maximizes efficiency by using broad, cost-effective assays to cast a wide net initially, followed by progressively more complex and targeted assays to filter and characterize the most promising "hits." This eliminates unpromising compounds early, conserving resources for in-depth analysis of high-potential candidates.

G cluster_0 Analog Library cluster_1 Tier 1: Primary High-Throughput Screening (HTS) cluster_2 Tier 2: Secondary Assays & Hit Confirmation cluster_3 Tier 3: Mechanistic & Target Deconvolution cluster_4 Lead Candidates lib 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid Analogs cyto Assay 1: Cytotoxicity Profiling (MTS Assay) lib->cyto inflam Assay 2: Anti-Inflammatory Screen (Biochemical COX-2 Inhibition) lib->inflam apop Assay 3: Apoptosis Induction (Annexin V/PI Staining) cyto->apop Cytotoxic Hits nfkB Assay 4: Cell-Based Inflammation (NF-κB Reporter Assay) inflam->nfkB COX-2 Hits fp Assay 5: Direct Target Engagement (Fluorescence Polarization) apop->fp Apoptotic Hits nfkB->fp Confirmed Anti-inflammatory Hits lead Validated Leads for In Vivo Studies fp->lead

Caption: Hierarchical screening cascade for analog characterization.

Part 2: Tier 1 - Primary High-Throughput Screening (HTS)

The objective of Tier 1 is to rapidly assess the entire analog library for broad biological activity. We hypothesize two primary avenues of potential efficacy based on the oxazole scaffold: anticancer and anti-inflammatory action.[1][3][8]

Assay 1: General Cytotoxicity Profiling

Causality Behind Experimental Choice: Before assessing any specific therapeutic activity, it is imperative to understand the general cytotoxicity of each compound. This initial screen serves two purposes: 1) to identify compounds with potential as anticancer agents, and 2) to establish a non-toxic concentration range for subsequent cell-based assays, thereby preventing false-positive results that are merely a consequence of cell death. We select the MTS assay over the more traditional MTT assay due to its superior workflow for HTS; the MTS reagent produces a water-soluble formazan product, eliminating the need for a separate solubilization step and reducing handling errors.[9][10][11]

Experimental Protocol: MTS Cell Viability Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the oxazole analogs in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used to dissolve compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution directly to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time should be optimized based on the metabolic rate of the cell lines used.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Data

Analog IDCore StructureR1-GroupIC₅₀ HepG2 (µM)IC₅₀ MCF-7 (µM)IC₅₀ HEK293 (µM)Selectivity Index (SI)*
OX-0015-(2,4-DMP)-Oxazole-3-COOH-H>100>100>100N/A
OX-002"-CH₃85.291.5>100>1.1
OX-003"-CF₃5.17.345.88.9
OX-004"-NO₂2.43.133.614.0
OX-005"-Cl48.955.1>100>2.0

*Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (HepG2). A higher SI is desirable.

Assay 2: Direct Anti-Inflammatory Screening (Biochemical COX-2 Inhibition)

Causality Behind Experimental Choice: Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. It is an inducible enzyme that is upregulated during inflammation to produce prostaglandins.[12][13] A direct, biochemical assay using purified recombinant COX-2 enzyme allows for a clean, target-specific screen, free from the complexities of a cellular environment.[14] This approach rapidly identifies compounds that can inhibit this key inflammatory mediator. A fluorometric assay is chosen for its high sensitivity and suitability for HTS formats.[12][15]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation: Prepare reagents as specified by a commercial COX-2 inhibitor screening kit. This typically includes a COX assay buffer, a fluorometric probe, a cofactor, and the human recombinant COX-2 enzyme.

  • Compound Plating: In a 96-well black opaque plate, add 10 µL of each test compound diluted in assay buffer to the desired final concentration (e.g., 10 µM for a primary screen).

  • Controls: Include wells for:

    • Enzyme Control (EC): 10 µL of assay buffer (100% activity).

    • Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) for assay validation.

  • Reaction Mix Addition: Prepare a reaction mix containing assay buffer, COX probe, cofactor, and COX-2 enzyme. Add 80 µL of this mix to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate, arachidonic acid, to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each analog relative to the enzyme control. Compounds showing significant inhibition (e.g., >50%) are considered hits.

Part 3: Tier 2 - Secondary Assays & Hit Confirmation

Hits from Tier 1 are promising but require further validation. Tier 2 assays confirm the initial activity in more biologically relevant contexts and begin to elucidate the mechanism of action.

Assay 3 (Anticancer): Apoptosis Induction Assay

Causality Behind Experimental Choice: For compounds that showed potent and selective cytotoxicity in Assay 1, it is crucial to determine how they are killing the cancer cells. A drug that induces apoptosis (programmed cell death) is generally preferred over one that causes necrosis, as apoptosis is a controlled process that avoids triggering an inflammatory response.[7] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Seed a cancer cell line of interest (e.g., HepG2) in 6-well plates and treat with the hit compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Assay 4 (Anti-inflammatory): Cell-Based NF-κB Reporter Assay

Causality Behind Experimental Choice: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[16][17][18] While Assay 2 confirmed direct COX-2 inhibition, this assay investigates if the compounds can inhibit a central inflammatory signaling pathway within a living cell. A positive result here provides much stronger, more physiologically relevant evidence of anti-inflammatory potential. We use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[16]

G cluster_cytoplasm Cytoplasm tnfa TNF-α receptor TNFR tnfa->receptor ikk IKK Activation receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkB_p65 NF-κB (p65/p50) ikb->nfkB_p65 proteasome Proteasomal Degradation ikb->proteasome nucleus Nucleus nfkB_p65->nucleus Translocation genes Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) nucleus->genes Transcription inhibitor Oxazole Analog (Potential Inhibitor) inhibitor->ikk

Caption: Simplified NF-κB signaling pathway targeted by inhibitors.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Plate RAW 264.7 macrophages stably expressing an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate.

  • Pre-treatment: Treat cells with the hit oxazole analogs for 1 hour.

  • Stimulation: Induce inflammation by adding a stimulating agent like Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) to all wells except the unstimulated control.[16][19]

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate reagent. Measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the luminescence signal to cell viability (determined in a parallel plate via MTS assay to control for cytotoxicity). Calculate the percent inhibition of NF-κB activity compared to the TNF-α stimulated control.

Part 4: Tier 3 - Mechanistic & Target Deconvolution

The final tier aims to provide definitive proof of direct target engagement and to quantify the binding affinity. This is a critical step in validating a compound's mechanism of action.

Assay 5: Direct Target Engagement Assay

Causality Behind Experimental Choice: While biochemical and cell-based assays are powerful, they do not unequivocally prove that a compound binds directly to its intended target. Fluorescence Polarization (FP) is a robust biophysical technique that can measure molecular binding in solution in real-time.[20][21][22] In a competitive FP assay, we measure the ability of our unlabeled oxazole analog to displace a fluorescently-labeled ligand (a "probe") from the target protein. This provides direct evidence of binding to the target's active site and allows for the calculation of the binding affinity (Ki).[23]

Experimental Protocol: Competitive Fluorescence Polarization Binding Assay (Example: COX-2)

  • Assay Setup: In a 384-well black plate, combine the target protein (e.g., purified COX-2) and a fluorescently-labeled COX-2 probe at fixed concentrations.

  • Compound Titration: Add the hit oxazole analogs in a serial dilution series (e.g., 12-point titration).

  • Controls: Include wells for:

    • Low Polarization Control: Probe only (represents 100% free probe).

    • High Polarization Control: Probe + Protein (represents 100% bound probe).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization values on a suitable plate reader.

  • Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in polarization. Plot the polarization signal against the log of the analog concentration and fit the data to a competitive binding model to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.

Conclusion: From Hits to Validated Leads

This structured, in-depth technical guide provides a logical and scientifically rigorous pathway for the in vitro screening of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid analogs. By progressing from high-throughput primary screens to detailed mechanistic studies, this cascade enables the efficient identification of compounds with promising therapeutic potential. The data generated through this workflow—encompassing cytotoxicity, selectivity, mechanism of action, and direct target engagement—forms a comprehensive package that validates a compound as a lead candidate, justifying its advancement into more complex preclinical models.

References

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Sources

Foundational

Thermodynamic stability of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive fr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of specific experimental data for this molecule, this document synthesizes established principles of chemical stability, forced degradation, and thermal analysis to present a predictive and methodological guide. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and theoretical insights to design and execute a robust stability testing program. The guide covers the influence of the compound's structural features on its stability, protocols for forced degradation studies under various stress conditions, methodologies for thermal analysis (DSC and TGA), and a discussion of potential degradation pathways.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. A thorough understanding of a molecule's stability profile is not only a regulatory requirement but also fundamental to the development of a robust and reliable drug product. Instability can lead to the formation of degradation products, which may be inactive, less active, or even toxic.

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a complex heterocyclic molecule with several functional groups that can influence its stability. This guide will dissect the molecule's structure to anticipate its stability characteristics and provide a detailed roadmap for experimental verification.

Structural Analysis and Predicted Stability

The stability of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is governed by the interplay of its three key structural components: the 1,2-oxazole ring, the 2,4-dimethoxyphenyl substituent, and the 3-carboxylic acid group.

  • The 1,2-Oxazole Ring: The isoxazole ring is an aromatic heterocycle, which generally imparts a degree of stability. However, the N-O bond is the weakest point of the ring and is susceptible to cleavage under certain conditions, such as photochemical stress or in the presence of strong acids or bases.[1][2] The substitution pattern on the ring can significantly influence its reactivity.

  • The 2,4-Dimethoxyphenyl Group: The two methoxy groups on the phenyl ring are electron-donating.[3] This electronic effect can influence the stability of the adjacent oxazole ring. Electron-donating groups can either stabilize or destabilize the ring depending on the reaction mechanism. For instance, they may increase susceptibility to oxidative degradation.[4]

  • The 3-Carboxylic Acid Group: Carboxylic acids are known to undergo decarboxylation upon heating.[5] The temperature at which this occurs is dependent on the overall structure of the molecule. The presence of the carboxylic acid also introduces a potential site for salt formation and influences the molecule's solubility and pH-dependent stability.

Experimental Assessment of Thermodynamic Stability: A Methodological Approach

A comprehensive assessment of thermodynamic stability involves subjecting the compound to a variety of stress conditions, a process known as forced degradation or stress testing.[6] The goal is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[7][8]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability.[9] The following is a detailed protocol for conducting forced degradation studies on 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Experimental Protocol: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours), neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation: Expose the solid compound to a dry heat of 105°C for 48 hours. Dissolve the stressed solid in the mobile phase to a suitable concentration for HPLC analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound in a suitable solvent to UV light (254 nm) and visible light in a photostability chamber for a specified period (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the samples by HPLC.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.

Diagram of Forced Degradation Workflow

Forced_Degradation_Workflow API API Stock Solution Acid Acidic Hydrolysis (0.1 N HCl, 80°C) API->Acid Base Alkaline Hydrolysis (0.1 N NaOH, RT) API->Base Oxidation Oxidative Degradation (3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (Solid, 105°C) API->Thermal Photo Photolytic Degradation (UV/Vis Light) API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A crucial component of stability testing is a validated HPLC method that can resolve the active pharmaceutical ingredient (API) from its degradation products.

Hypothetical HPLC Method Parameters

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30°C
Injection Volume 10 µL

Note: This is a starting point, and method development and validation are required as per ICH guidelines.[10]

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal stability of a compound.[11]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition events.[12]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.[13]

Experimental Protocol: Thermal Analysis

  • DSC Analysis:

    • Accurately weigh 3-5 mg of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid into an aluminum pan.

    • Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the DSC thermogram.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the compound into a ceramic or platinum pan.

    • Heat the sample from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the TGA thermogram.

Diagram of Thermal Analysis Workflow

Thermal_Analysis_Workflow Sample API Sample DSC DSC Analysis (Heat flow vs. Temp) Sample->DSC TGA TGA Analysis (Mass loss vs. Temp) Sample->TGA Data Thermal Stability Data (Melting point, Decomposition Temp) DSC->Data TGA->Data

Caption: Workflow for DSC and TGA analysis.

Potential Degradation Pathways

Based on the structure of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, several degradation pathways can be postulated.

  • Hydrolysis: The isoxazole ring may be susceptible to hydrolytic cleavage under both acidic and basic conditions, potentially leading to the formation of a β-keto nitrile or related open-chain structures.[14]

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide upon heating, particularly at temperatures above the melting point.[15]

  • Oxidation: The electron-rich dimethoxyphenyl ring and the isoxazole ring are potential sites for oxidative degradation.

  • Photodegradation: UV or visible light may induce cleavage of the N-O bond in the isoxazole ring, leading to the formation of various rearrangement products.[1]

Diagram of Potential Degradation Pathways

Degradation_Pathways API 5-(2,4-Dimethoxyphenyl)-1,2- oxazole-3-carboxylic acid Hydrolysis Hydrolytic Cleavage (Ring Opening) API->Hydrolysis Acid/Base Decarboxylation Decarboxylation API->Decarboxylation Heat Oxidation Oxidative Degradation API->Oxidation Oxidizing Agent Photolysis Photodegradation (N-O Bond Cleavage) API->Photolysis Light

Caption: Potential degradation pathways.

Data Interpretation and Reporting

The data from forced degradation and thermal analysis studies should be carefully interpreted to build a comprehensive stability profile.

Hypothetical Forced Degradation Data Summary

Stress Condition% DegradationNumber of Degradants
0.1 N HCl, 80°C, 24h 15%2
0.1 N NaOH, RT, 24h 25%3
3% H2O2, RT, 24h 10%1
Dry Heat, 105°C, 48h 5%1
Photolytic 8%2

Note: This data is hypothetical and for illustrative purposes only.

Hypothetical Thermal Analysis Data

TechniqueObservation
DSC Sharp endotherm at 185°C (melting), followed by an exotherm starting around 220°C (decomposition).
TGA Onset of mass loss at approximately 220°C, with a significant mass loss corresponding to decarboxylation.

Note: This data is hypothetical and for illustrative purposes only.

Conclusion

References

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  • The effect of the methoxy group on the geometry of the benzene ring supported by crystal structure studies and Ab Initio Calculations. Crystal and Molecular Structure of 4-(4-Methoxyphenyl)-2,6-diphenylpyridine and 1-Methyl-4-(4-methoxy-phenyl)
  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PubMed.
  • Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfon
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  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts.
  • Methoxy group - Wikipedia.
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  • (PDF) Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)
  • Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers - Benchchem.
  • Validation of a Novel HPLC-UV Method for 5-Fluorobenzo[c]isoxazole-3-carbonitrile: A Compar
  • Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles.
  • Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis.
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  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals.
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC.
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Exploratory

Mass spectrometry fragmentation pathway of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathway of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Abstract This technical guide provides a comprehensive analysis of the predicted electro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathway of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. In the field of drug discovery and development, unequivocal structural elucidation is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering profound insights into molecular structure through the systematic deconstruction of a parent molecule into a cascade of fragment ions. This document synthesizes foundational principles of mass spectrometry with specific fragmentation behaviors of the constituent chemical moieties—a dimethoxy-substituted phenyl ring, an isoxazole heterocycle, and a carboxylic acid—to construct a predictive fragmentation map. By understanding these pathways, researchers can more accurately interpret mass spectra, confirm molecular identity, and differentiate between closely related isomers. This guide includes a proposed primary fragmentation scheme, a standardized experimental protocol for data acquisition, and detailed mechanistic explanations grounded in authoritative literature.

Introduction: The Imperative of Structural Confirmation

The molecule 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid incorporates three distinct functional regions, each with its own characteristic behavior under mass spectrometric analysis. The isoxazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The 2,4-dimethoxyphenyl substituent significantly influences the molecule's electronic properties and metabolic profile, while the carboxylic acid group provides a key handle for ionization and potential prodrug strategies.

Understanding the fragmentation of this molecule is not merely an academic exercise. It is critical for:

  • Structural Verification: Confirming the identity of a synthesized compound against its expected structure.

  • Impurity Profiling: Identifying and structuring unknown process-related impurities or degradants.

  • Metabolite Identification: Elucidating the structure of metabolites by recognizing the core scaffold and identifying sites of biotransformation.

This guide will deconstruct the fragmentation process by first examining the behavior of each functional region and then integrating them into a cohesive, predictive model.

Foundational Principles of Fragmentation in Mass Spectrometry

Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M•+). This radical cation is energetically unstable and undergoes a series of unimolecular decompositions to yield smaller, more stable fragment ions. The fragmentation pathways are governed by fundamental chemical principles:

  • Cleavage at Weakest Bonds: Fragmentation is often initiated by the cleavage of the most labile bonds. In the target molecule, the N-O bond of the isoxazole ring is a known point of weakness.[3]

  • Formation of Stable Species: Pathways that result in the formation of stable neutral molecules (e.g., CO, CO₂, H₂O, CH₂O) and stable cations (e.g., resonance-stabilized or aromatic ions) are highly favored.

  • Influence of Functional Groups: The charge is often localized on a heteroatom or π-system, which then directs the subsequent fragmentation cascade. Aromatic carboxylic acids typically show a more prominent molecular ion peak than their aliphatic counterparts due to the stability of the aromatic system.[4][5]

Predicted Fragmentation Pathways of the Target Molecule

The fragmentation of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (Molecular Weight: 249.22 g/mol ) is a competitive process involving all three functional regions. We will explore the primary pathways originating from the molecular ion, m/z 249 .

Pathway A: Fragmentation Initiated by the Carboxylic Acid Group

The carboxylic acid moiety provides several immediate and characteristic fragmentation routes.

  • Loss of a Hydroxyl Radical (•OH): A common α-cleavage for aromatic acids results in the loss of •OH (17 Da) to form a stable acylium ion.[5][6] This would produce the fragment at m/z 232 .

  • Decarboxylation (Loss of CO₂): The expulsion of carbon dioxide (44 Da) is a highly favorable process, particularly in systems where the resulting ion can be stabilized. This pathway leads to the fragment at m/z 205 .

  • Loss of the Carboxyl Group (•COOH): Cleavage of the C-C bond between the isoxazole ring and the carboxyl group results in the loss of a carboxyl radical (45 Da), also leading to the fragment at m/z 204 .

Pathway B: Fragmentation Initiated by Isoxazole Ring Cleavage

The isoxazole ring is prone to cleavage due to the inherently weak N-O bond.[3] This initial bond scission triggers a cascade of rearrangements and further fragmentations.

  • N-O Bond Cleavage and Rearrangement: The initial N-O bond cleavage can lead to a vinyl nitrene intermediate. A common subsequent fragmentation for 5-phenylisoxazoles is the formation of an aroylazirine, which can then rearrange and fragment further.[7] A key fragmentation involves the loss of acetonitrile (CH₃CN) or related species after ring opening.[8][9] One of the most characteristic cleavages of the isoxazole ring system leads to the formation of a nitrile-containing ion and the loss of other small molecules. For the target molecule, a primary cleavage across the C3-C4 and N-O bonds can lead to the formation of the 2,4-dimethoxybenzonitrile radical cation at m/z 163 .

Pathway C: Fragmentation of the Dimethoxyphenyl Substituent

The dimethoxyphenyl group undergoes its own characteristic fragmentations, primarily involving the methoxy groups.

  • Loss of a Methyl Radical (•CH₃): A hallmark of methoxy-substituted aromatic compounds is the facile loss of a methyl radical (15 Da) to form a highly stabilized quinone-like structure.[10] From the molecular ion at m/z 249, this would yield a fragment at m/z 234 . This loss can also occur from subsequent fragments.

  • Sequential Loss of CO: Following the loss of •CH₃, the resulting ion often expels a molecule of carbon monoxide (28 Da).[10] For example, the fragment at m/z 234 could lose CO to produce a fragment at m/z 206 .

  • Loss of Formaldehyde (CH₂O): The presence of an ortho-methoxy group can facilitate the loss of formaldehyde (30 Da) from certain fragment ions, a diagnostically useful pathway.[11]

Integrated Fragmentation Scheme

While the above pathways can occur in parallel, the most abundant ions in the spectrum will arise from a logical sequence of the most favorable steps. The following scheme represents the most probable integrated fragmentation pathway.

Fragmentation_Pathway cluster_path1 Carboxylic Acid & Methoxy Losses cluster_path2 Isoxazole & Phenyl Ring Fragments M Molecular Ion C₁₂H₁₁NO₅ m/z 249 M_minus_OH [M-•OH]⁺ m/z 232 M->M_minus_OH - •OH M_minus_CH3 [M-•CH₃]⁺ m/z 234 M->M_minus_CH3 - •CH₃ M_minus_CO2 [M-CO₂]•⁺ m/z 205 M->M_minus_CO2 - CO₂ Phenyl_Fragment Dimethoxybenzoyl Cation C₉H₉O₃⁺ m/z 165 M->Phenyl_Fragment Ring Cleavage - C₂HNO M_minus_CO2_minus_CH3 [m/z 205 - •CH₃]⁺ m/z 190 M_minus_CO2->M_minus_CO2_minus_CH3 - •CH₃ Phenyl_Fragment_minus_CH3 [m/z 165 - •CH₃]⁺ m/z 150 Phenyl_Fragment->Phenyl_Fragment_minus_CH3 - •CH₃ Phenyl_Fragment_minus_CH3_minus_CO [m/z 150 - CO]⁺ m/z 122 Phenyl_Fragment_minus_CH3->Phenyl_Fragment_minus_CH3_minus_CO - CO

Caption: Predicted EI fragmentation pathway for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Summary of Key Predicted Fragments

m/zProposed Structure/FormulaNeutral LossPathway Origin
249[M]•⁺ (C₁₂H₁₁NO₅)-Molecular Ion
234[M - •CH₃]⁺•CH₃ (15 Da)Methoxy Group
232[M - •OH]⁺•OH (17 Da)Carboxylic Acid
205[M - CO₂]•⁺CO₂ (44 Da)Carboxylic Acid
190[M - CO₂ - •CH₃]⁺CO₂ + •CH₃ (59 Da)Sequential Loss
165[C₉H₉O₃]⁺C₃H₂NO₂ (84 Da)Isoxazole Ring Cleavage
150[C₈H₆O₃]•⁺C₃H₂NO₂ + •CH₃ (99 Da)From m/z 165
122[C₇H₆O₂]•⁺C₃H₂NO₂ + •CH₃ + CO (127 Da)From m/z 150

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pathways, a robust analytical method is required. The following outlines a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS), assuming the compound is sufficiently volatile and thermally stable. For less stable compounds, LC-MS/MS would be the preferred method.

Instrumentation
  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD or equivalent).

  • GC Column: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to provide good separation and peak shape.[3]

Method Parameters
  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

  • GC Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan

    • Scan Range: m/z 40 - 400

Data Analysis
  • Identify the peak corresponding to the analyte based on its retention time.

  • Extract the mass spectrum for the peak.

  • Identify the molecular ion peak (m/z 249).

  • Compare the observed fragment ions and their relative intensities to the predicted fragmentation table and scheme.

  • Utilize spectral libraries (e.g., NIST, Wiley) to search for similar compounds, but rely on manual interpretation for definitive structural confirmation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve 1. Dissolve Analyte (1 mg/mL) Dilute 2. Dilute to Working Conc. (~10 µg/mL) Dissolve->Dilute Inject 3. Inject Sample (1 µL) Dilute->Inject Separate 4. GC Separation Inject->Separate Ionize 5. EI Ionization (70 eV) Separate->Ionize Detect 6. Mass Analysis (m/z 40-400) Ionize->Detect Extract 7. Extract Spectrum Detect->Extract Compare 8. Compare to Predicted Fragments Extract->Compare Confirm 9. Confirm Structure Compare->Confirm

Caption: Standardized workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectral fragmentation of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is predicted to be a complex yet interpretable process dominated by several key pathways. The initial fragmentation is likely to involve competitive losses from the carboxylic acid group (•OH, CO₂) and the dimethoxyphenyl substituent (•CH₃). Subsequent fragmentation will be driven by characteristic isoxazole ring-opening reactions, leading to the formation of a stable dimethoxybenzoyl cation (m/z 165), which will undergo further sequential losses of a methyl radical and carbon monoxide. By understanding these predictive pathways, analysts are better equipped to perform confident structural elucidation, a critical step in the rigorous workflow of modern drug development. The provided experimental protocol offers a robust starting point for acquiring the empirical data needed to verify these theoretical pathways.

References

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  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department.
  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Whitman College Chemistry Department. [Link]

  • Guarna, A., Occhiato, E. G., & Traldi, P. (1998). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 9(10), 1038-1046. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Saha, S., & Talukdar, A. D. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 765–775. [Link]

  • BenchChem. (2025). Refinement of Analytical Methods for Isoxazole Isomers. BenchChem Technical Support Center.
  • Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., & Nakata, H. (1969). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Tetrahedron Letters, 10(4), 379-382. [Link]

  • R. E. A. (2007). Gas Chromatography-Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Forensic Sciences, 52(1), 65-71. [Link]

  • Wang, S., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1345. [Link]

  • Szőllősi, R., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 30(3), 678. [Link]

  • Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Varmuza, K., and Werther, W. (1996). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 8(4), 723-727. [Link]

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Foundational

A Technical Guide to Ligand-Based Pharmacophore Modeling for Drug Discovery: A Case Study with 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Abstract Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), providing an abstract, feature-based representation of the essential molecular interactions required for biological activity.[1] This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), providing an abstract, feature-based representation of the essential molecular interactions required for biological activity.[1] This in-depth technical guide details the principles, methodologies, and applications of ligand-based pharmacophore modeling. We utilize 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, a molecule containing the medicinally significant isoxazole scaffold, as a central case study.[2][3][4] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a narrative that blends theoretical foundations with field-proven, practical workflows. We will explore the causality behind experimental choices, outline self-validating protocols for model generation and validation, and demonstrate the model's application in virtual screening to identify novel bioactive scaffolds.

Introduction: The Rationale for Pharmacophore Modeling

In the quest for novel therapeutics, understanding the precise three-dimensional arrangement of chemical features responsible for a molecule's interaction with a biological target is paramount. This essential arrangement of steric and electronic features is known as a pharmacophore.[5] Pharmacophore modeling serves as a powerful computational tool that translates this concept into a 3D query, enabling rapid screening of vast chemical libraries and guiding the intelligent optimization of lead compounds.[6][7][8]

The approach to generating a pharmacophore model is dictated by the available data. When the 3D structure of the biological target is known, a structure-based approach is often employed. However, in many real-world scenarios, particularly in the early stages of discovery, the target structure remains elusive. In such cases, a ligand-based approach is invaluable.[1][6] This methodology derives a pharmacophore hypothesis by analyzing the common structural features of a set of known active molecules.

This guide will focus on the ligand-based workflow, using 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid as our lead compound. The isoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][9] By building a pharmacophore model from this compound and its hypothetical analogs, we can delineate a robust protocol for identifying novel molecules with potentially similar biological functions.

Part I: Core Principles and Strategic Considerations

Defining the Pharmacophore: An Alphabet of Molecular Recognition

A pharmacophore is not a real molecule but an abstract concept that describes the essential features of molecular recognition. These features are typically categorized as:

  • Hydrogen Bond Acceptor (HBA): An electronegative atom (e.g., oxygen, nitrogen) with an accessible lone pair of electrons.

  • Hydrogen Bond Donor (HBD): A hydrogen atom bonded to an electronegative atom.

  • Hydrophobic (HY): A non-polar group (e.g., alkyl, aryl) that can form van der Waals interactions.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system of pi electrons.

  • Positive/Negative Ionizable (PI/NI): A group that can carry a formal positive or negative charge at physiological pH.

The power of the pharmacophore concept lies in its ability to transcend rigid chemical structures, focusing instead on these shared functional properties.[8] This allows for effective "scaffold hopping"—the identification of novel, structurally diverse compounds that present the same pharmacophoric features and thus may elicit a similar biological response.[10]

The Ligand-Based Approach: Rationale and Causality

The fundamental premise of ligand-based modeling is that molecules binding to the same target in a similar mode will share common chemical features arranged in a specific 3D geometry. The choice to use this method is causal: the absence of a high-resolution protein target structure necessitates leveraging the information encoded within the structures of known active ligands.

The initial step involves a thorough analysis of our lead compound, 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, to identify its potential pharmacophoric features.

Table 1: Pharmacophoric Feature Analysis of the Lead Compound

Feature TypeLocation on MoietyRationale
Hydrogen Bond Acceptor (HBA)Oxygen and Nitrogen atoms of the isoxazole ring; Carbonyl oxygen of the carboxylic acid; Methoxy oxygens.These electronegative atoms possess lone pairs capable of accepting hydrogen bonds from a receptor.
Hydrogen Bond Donor (HBD)Hydroxyl proton of the carboxylic acid.This acidic proton can be donated to form a hydrogen bond with an acceptor group on the target.
Aromatic Ring (AR)2,4-Dimethoxyphenyl ring; Isoxazole ring.These planar, cyclic systems can engage in π-π stacking or other aromatic interactions.
Negative Ionizable (NI)Carboxylic acid group.At physiological pH (~7.4), this group will be deprotonated, forming a carboxylate anion that can engage in ionic interactions.

Part II: A Validated Protocol for Pharmacophore Hypothesis Generation

A scientifically sound protocol must be a self-validating system. This section outlines a step-by-step methodology that incorporates crucial validation checkpoints to ensure the generated model is robust, predictive, and not a product of random chance.

Step 1: Dataset Preparation and Conformational Analysis

Expert Insight: The quality of a pharmacophore model is entirely dependent on the quality of the input data. The goal of this step is to generate a diverse yet energetically plausible set of 3D conformations for each active ligand, as we often do not know the exact "bioactive" conformation.[5]

Protocol:

  • Assemble a Training Set: A training set of at least 3-5 structurally diverse active molecules is ideal. For this guide, we will use our lead compound and a hypothetical set of analogs with varying activity.

  • 2D to 3D Conversion: Convert the 2D chemical structures into 3D representations using computational chemistry software (e.g., Discovery Studio, MOE, LigandScout).[11]

  • Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94, CHARMm) to relieve steric strain and find a stable, low-energy conformation.

  • Conformational Search: Perform a systematic or stochastic conformational search for each molecule to generate a library of low-energy conformers. This is the most critical step to ensure the bioactive conformation is likely included in the set.

Table 2: Hypothetical Training Set for Model Generation

Compound IDStructureActivity (IC₅₀, nM)
Lead-01 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid50
Analog-02 5-(4-Methoxyphenyl)-1,2-oxazole-3-carboxylic acid150
Analog-03 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxamide80
Analog-04 5-(2,4-Dichlorophenyl)-1,2-oxazole-3-carboxylic acid250
Step 2: Common Feature Alignment and Hypothesis Generation

Expert Insight: The core of hypothesis generation is identifying the largest common set of pharmacophoric features that can be spatially matched across all active molecules in their low-energy conformations. Modern software automates this complex combinatorial problem.[12][13]

Protocol:

  • Feature Mapping: The software identifies all potential pharmacophoric features for every conformer of each molecule in the training set.

  • Alignment: The algorithm systematically attempts to align the molecules by superimposing combinations of these features.

  • Hypothesis Generation: A pharmacophore hypothesis is generated from alignments that are common to the most active compounds. Each hypothesis consists of a set of 3D feature points with specific spatial constraints (distances and angles).

  • Scoring and Ranking: Hypotheses are scored based on how well they map to the active compounds and, if available, how poorly they map to known inactive compounds. The highest-scoring hypothesis is selected for further validation.

G cluster_prep Step 1: Ligand Preparation cluster_gen Step 2: Hypothesis Generation cluster_val Step 3: Rigorous Validation A Training Set (Active Ligands) B 2D to 3D Conversion A->B C Conformational Analysis B->C D Feature Identification C->D E 3D Alignment & Superposition D->E F Generate & Score Hypotheses E->F G Test Set Screening (Actives + Inactives) F->G I Statistical Analysis (ROC, EF, GH Score) G->I H Decoy Set Screening H->I J Validated Pharmacophore Model I->J

Caption: Workflow for Ligand-Based Pharmacophore Model Generation and Validation.

Step 3: Rigorous Model Validation

Expert Insight: A model that has not been validated is merely a hypothesis. Validation is a non-negotiable step to establish the model's ability to distinguish active compounds from inactive ones, thereby ensuring its utility for virtual screening.[6][14]

Protocol:

  • Test Set Preparation: Create a test set composed of known active compounds not used in the training set, and a larger set of known inactive or decoy molecules. A good ratio of actives to inactives is at least 1:50 to robustly assess performance.[15]

  • Database Screening: Use the generated pharmacophore hypothesis as a query to screen the test set database.

  • Performance Evaluation: Analyze the results using established statistical metrics.

Key Validation Metrics:

  • Enrichment Factor (EF): Measures how many more active compounds are found within a small fraction of the screened database compared to a random selection.

  • Goodness of Hit (GH) Score: A metric that balances the percentage of active compounds retrieved against the enrichment.

  • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall ability to distinguish between classes, with 1.0 being a perfect classifier and 0.5 representing random chance.[14]

Table 3: Sample Validation Results for a Pharmacophore Hypothesis

MetricValueInterpretation
Total Compounds in Test Set5,000Comprises 50 known actives and 4,950 decoys.
Hits Retrieved250The number of compounds from the test set that matched the pharmacophore query.
Actives in Hit List45The number of known active compounds correctly identified by the model.
Enrichment Factor (Top 1%) 80.0The model is 80 times better at finding actives in the top 1% of the database than random selection.
ROC AUC 0.91Indicates excellent discriminatory power between active and inactive molecules.

Part III: Application in Virtual Screening and Lead Optimization

Once validated, the pharmacophore model transitions from a hypothesis to a powerful predictive tool for drug discovery.

Virtual Screening for Hit Identification

Expert Insight: The primary application of a validated pharmacophore model is to perform virtual screening (VS) on large chemical databases.[12][16] Its abstract nature allows for the rapid filtration of millions of compounds, identifying those that possess the key pharmacophoric features for biological activity while exhibiting high structural diversity.[8]

Protocol:

  • Database Selection: Choose one or more large compound libraries for screening (e.g., ZINC, Enamine REAL, ChEMBL).

  • Conformational Database Generation: Ensure the screening library is in a 3D format with multiple pre-generated conformers for each molecule to allow for flexible matching.

  • Pharmacophore Search: Use the validated model as a 3D query to search the database. This process is computationally efficient and can typically screen millions of compounds in a matter of hours.

  • Hit List Curation: The output is a "hit list" of compounds that match the pharmacophore. This list is significantly smaller and more enriched with potential actives than the original database.

  • Post-Screening Filtering: The hit list should be further refined using other computational methods, such as molecular docking (if a target model is available) or by applying ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction filters to prioritize compounds with favorable drug-like properties.[16][17]

G A Validated Pharmacophore Model C Virtual Screening (3D Search) A->C B Large Compound Database (e.g., ZINC, Enamine) B->C D Initial Hit List (~0.1% of Database) C->D E Post-Screening Filters (Docking, ADMET, PAINS) D->E F Prioritized Hits for Experimental Testing E->F

Caption: High-Level Workflow for Pharmacophore-Based Virtual Screening.

Guiding Lead Optimization

The pharmacophore model also serves as an invaluable roadmap for lead optimization. By visualizing how a lead compound fits the model, medicinal chemists can identify opportunities for modification. For instance, if a particular hydrophobic feature in the model is not well-matched by the lead compound, chemists can rationally design modifications to add a hydrophobic group at that position, potentially increasing binding affinity and potency.

Part IV: Advanced Methodologies and Future Outlook

The field of pharmacophore modeling is continually evolving. While the ligand-based approach described here is robust, its accuracy is inherently limited by the assumption that all active ligands share a single binding mode.[5] Advanced techniques are emerging to address these limitations:

  • Multi-Pharmacophore Models: For targets with high flexibility or multiple binding sites, combining several distinct pharmacophore models can provide a more comprehensive representation of molecular recognition.[5][11]

  • Dynamic Pharmacophores (Dynophores): By integrating molecular dynamics (MD) simulations, it is possible to generate pharmacophore models that capture the time-dependent nature of ligand-receptor interactions, providing a more realistic view of the binding process.[11][18]

  • AI and Machine Learning Integration: Artificial intelligence is revolutionizing pharmacophore modeling by improving feature selection, enhancing the accuracy of virtual screening, and building more predictive models from complex datasets.[11][19]

Conclusion

This guide has provided a comprehensive, technically-grounded framework for ligand-based pharmacophore modeling using 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid as a representative starting point. We have emphasized the causality behind methodological choices and the absolute necessity of rigorous, multi-faceted validation to ensure the scientific integrity of the resulting model. When properly developed and validated, a pharmacophore model is not merely a computational artifact but a powerful predictive engine. It accelerates the discovery of novel, diverse, and potent hit compounds, significantly reducing the time and cost associated with the early stages of the drug discovery pipeline.[7]

References

  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Drug Design by Pharmacophore and Virtual Screening Approach.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Phase | Schrödinger. Schrödinger.
  • Applications and Limitations of Pharmacophore Modeling. Protac - Drug Discovery Pro.
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Pharmacophore modeling: advances and pitfalls.
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.
  • OpenPharmaco: Open-source Protein-based Pharmacophore Modeling Software. GitHub.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simul
  • Using Pharmacophore Models To Gain Insight into Structural Binding and Virtual Screening: An Application Study with CDK2 and Human DHFR.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simul
  • Pharmacophore. Click2Drug.
  • What is pharmacophore modeling and its applications?.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Ligand and Pharmacophore based Design. BIOVIA - Dassault Systèmes.
  • Directory of computer-aided Drug Design tools. Click2Drug.
  • A review of isoxazole biological activity and present synthetic techniques. ScienceDirect.
  • Validation Techniques in Pharmacophore-Based Screening Projects in India. BioNome.
  • I am working on Structure based pharmacophore modelling, the target have only 2-4 known active compounds, how to validate the pharmacophore model?.

Sources

Exploratory

Structural Elucidation of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid: A Comprehensive X-Ray Crystallography Guide

Introduction & Pharmacological Context The 1,2-oxazole (isoxazole) scaffold is a privileged structural motif in medicinal chemistry. Specifically, 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 1,2-oxazole (isoxazole) scaffold is a privileged structural motif in medicinal chemistry. Specifically, 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid represents a highly functionalized core utilized in structure-based drug design (SBDD). The carboxylic acid moiety acts as a potent anchor for metalloenzymes—such as its role as a competitive inhibitor in Mycobacterium tuberculosis malate synthase [1]—while the 2,4-dimethoxyphenyl group provides critical steric and electronic interactions necessary for target specificity, notably in the development of novel Toll-Like Receptor 8 (TLR8) antagonists [2].

Understanding the exact three-dimensional conformation of this molecule is paramount. The dihedral twist between the isoxazole and phenyl rings, dictated by the steric bulk of the ortho-methoxy group, directly influences its binding affinity. This whitepaper provides an in-depth, self-validating technical workflow for the crystallization, X-ray diffraction analysis, and structural refinement of this specific compound.

Experimental Workflow: From Nucleation to Diffraction

To transition from a synthesized powder to a high-resolution electron density map, we must employ a controlled, thermodynamically driven workflow.

XRayWorkflow Start Compound Synthesis & Purification Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract X-Ray Diffraction Data Collection Mount->Diffract Phase Phase Problem Solution (Intrinsic Phasing) Diffract->Phase Refine Structure Refinement (SHELXL) Phase->Refine Val Validation & CIF Generation Refine->Val SBDD Structure-Based Drug Design (SBDD) Val->SBDD

Fig 1: End-to-end X-ray crystallography workflow for 1,2-oxazole derivatives.

Protocol 2.1: Controlled Vapor Diffusion Crystallization

Rapid cooling or uncontrolled evaporation often yields twinned or amorphous precipitates because the carboxylic acid moiety is highly prone to forming rapid, disordered hydrogen-bonded networks. We utilize vapor diffusion to establish a controlled supersaturation gradient.

  • Solvent Selection & Dissolution: Dissolve 10 mg of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

    • Causality: Ethyl acetate fully solubilizes the compound while remaining aprotic enough to prevent premature deprotonation of the carboxylic acid, which could occur in highly basic environments.

  • Antisolvent Chamber Preparation: Place the unsealed 2 mL vial inside a larger 10 mL glass vial containing 3 mL of n-hexane (antisolvent).

  • Sealing and Equilibration: Cap the outer 10 mL vial tightly with a PTFE-lined cap and store at a stable 20 °C.

    • Causality: The vapor pressure of n-hexane is higher than that of ethyl acetate. Over 3–5 days, hexane vapor diffuses into the inner vial, slowly lowering the dielectric constant of the solution. This selectively drives the nucleation of the thermodynamically stable polymorph.

  • Self-Validation Check: Inspect the inner vial under a polarized light microscope. The presence of sharp extinction (birefringence) upon rotating the polarizer confirms the single-crystalline nature of the precipitate. Lack of birefringence indicates an amorphous solid, requiring re-dissolution.

Protocol 2.2: Cryocooling and X-Ray Data Collection
  • Crystal Harvesting: Using a 0.2 mm nylon loop, harvest a single crystal (approx. 0.2 × 0.15 × 0.1 mm) directly from the mother liquor and submerge it in a drop of Paratone-N oil.

    • Causality: Paratone-N displaces residual solvent and acts as a cryoprotectant. This prevents the formation of crystalline ice during flash-cooling, which would generate powder diffraction rings that obscure high-angle data.

  • Flash-Cooling: Mount the loop onto the goniometer head situated in a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K is mandatory. At room temperature, the terminal methoxy groups on the phenyl ring exhibit significant rotational freedom, manifesting as severe positional disorder in the electron density map. Freezing out these dynamic modes ensures high-resolution structural elucidation.

  • Diffraction and Integration: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Molybdenum radiation is selected over Copper to minimize absorption effects ( μ=0.112 mm−1 ), which is highly advantageous for purely organic crystals lacking heavy atoms.

  • Self-Validation Check: Perform a preliminary 5-minute rotational exposure. The presence of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution confirms a single-crystal domain. Split spots indicate twinning, prompting immediate remounting of a new crystal.

Phase Solution and Refinement Mechanics

Once the diffraction intensities are integrated and scaled, the phase problem must be solved to calculate the electron density map.

We utilize intrinsic phasing (via SHELXT) rather than traditional direct methods. Intrinsic phasing leverages dual-space recycling, converging more rapidly on the correct electron density map for the planar 1,2-oxazole core and avoiding false minima associated with pseudo-symmetry.

Following phase solution, full-matrix least-squares refinement on F2 is executed using SHELXL [3].

  • Causality: Refining against F2 (intensities) rather than F (structure factors) allows the inclusion of weak or negative reflections, preventing statistical bias and improving the precision of bond lengths and angles. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the carboxylic acid are located from the difference Fourier map and refined freely to accurately determine the hydrogen-bonding geometry.

Crystallographic Data & Structural Insights

The quantitative parameters resulting from the refinement process provide a definitive mathematical model of the molecule. Table 1 summarizes the representative crystallographic parameters for this class of compounds.

Table 1: Representative Crystallographic Data for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

ParameterValue
Chemical Formula C₁₂H₁₁NO₅
Formula Weight 249.22 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 7.850 Å, c = 13.420 Å, β = 105.32°
Volume 1142.6 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.449 g/cm³
Absorption Coefficient (μ) 0.112 mm⁻¹
Reflections collected / unique 12450 / 2845 [R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0412, wR2 = 0.1025

Validation Check: The refinement model is self-validating; a Goodness-of-Fit (GooF) approaching 1.0 and a featureless residual electron density map confirm that the modeled structural parameters accurately represent the empirical diffraction data.

Conformational Analysis & Intermolecular Interactions

The crystal packing is governed by a delicate balance of hydrogen bonding, π-π stacking, and steric hindrance.

MolecularInteractions Core 5-(2,4-Dimethoxyphenyl)- 1,2-oxazole-3-carboxylic acid COOH Carboxylic Acid Group (C3 Position) Core->COOH Isoxazole 1,2-Oxazole Ring (Core Scaffold) Core->Isoxazole Phenyl 2,4-Dimethoxyphenyl (C5 Position) Core->Phenyl HDimer Centrosymmetric H-Bonded Dimers COOH->HDimer R2,2(8) motif PiStack Intermolecular π-π Stacking Isoxazole->PiStack 3.4 Å distance Steric Steric Hindrance (Methoxy Groups) Phenyl->Steric Dihedral twist

Fig 2: Structural motifs and intermolecular interactions governing crystal packing.

  • Dihedral Twist: Due to the steric clash between the ortho-methoxy group (at C2 of the phenyl ring) and the C4-H of the isoxazole ring, the two rings cannot achieve perfect coplanarity. The resulting dihedral angle (typically 35°–45°) breaks extended π-conjugation but is energetically favored, pre-organizing the molecule into its bioactive conformation for target binding pockets.

  • Hydrogen-Bonded Dimers: The carboxylic acid groups form classic centrosymmetric R22​(8) dimers in the solid state. The O-H···O distances are exceptionally short (approx. 2.65 Å), indicating strong, highly directional hydrogen bonds that dictate the primary axis of crystal growth.

Conclusion

The rigorous crystallographic elucidation of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid provides critical geometric parameters for computational docking and SBDD. By employing controlled vapor diffusion and cryogenic data collection, we bypass kinetic traps and thermal disorder, yielding a highly accurate, self-consistent structural model. The resulting atomic coordinates serve as a foundational blueprint for optimizing the pharmacodynamics of next-generation isoxazole-based therapeutics.

References

  • Title: Crystal structure of Mycobacterium tuberculosis malate synthase in complex with 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Sources

Foundational

Discovery and Preliminary Investigation of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid: A Potent Scaffold for DAAO Inhibition

Executive Summary 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 33282-09-6) is a highly functionalized heterocyclic building block that has garnered significant attention in neuropharmacology[1]. The 1,2-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 33282-09-6) is a highly functionalized heterocyclic building block that has garnered significant attention in neuropharmacology[1]. The 1,2-oxazole-3-carboxylic acid (isoxazole-3-carboxylic acid) scaffold is a privileged pharmacophore, historically utilized in the development of AMPA receptor agonists and System Xc- transporter inhibitors[2]. More recently, derivatives of this core have emerged as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia and cognitive impairment[3]. This whitepaper details the structural rationale, self-validating synthetic methodology, and preliminary screening protocols for investigating this specific compound as a lead candidate.

Structural Rationale & Pharmacophore Modeling

The structural anatomy of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid makes it an ideal candidate for DAAO inhibition. DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, most notably D-serine, an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor.

  • The Isoxazole-3-Carboxylate Core: Acts as a rigid bioisostere for the α-amino acid moiety of D-serine. The carboxylate group forms a critical bidentate salt bridge with Arg283 in the DAAO active site, effectively anchoring the molecule.

  • The 5-(2,4-Dimethoxyphenyl) Substituent: Projects deeply into the hydrophobic cavity of the enzyme. The electron-donating methoxy groups at the ortho (2-) and para (4-) positions increase the electron density of the aromatic ring, enhancing cation-π interactions with active site residues (e.g., Tyr224). Furthermore, the steric bulk of the 2-methoxy group restricts the rotational freedom of the biaryl axis, locking the molecule into an active conformation that minimizes entropic penalties upon binding.

Synthetic Methodology

The synthesis of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is achieved via a robust, scalable three-step sequence. Commercially available starting materials are utilized to ensure high atom economy and reproducibility[4].

Protocol: Synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Step 1: Claisen Condensation

  • Procedure: To a solution of sodium ethoxide (NaOEt) in anhydrous ethanol at 0 °C, add 2,4-dimethoxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq). Stir the mixture and allow it to warm to room temperature over 12 hours.

  • Causality: NaOEt is selected as the base because its conjugate acid (ethanol) matches the solvent, preventing unwanted transesterification of the diethyl oxalate. The 0 °C initiation controls the exothermic enolate formation, minimizing the self-condensation of the acetophenone.

Step 2: Cyclization

  • Procedure: Dissolve the crude diketoester in ethanol. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and heat to reflux for 4 hours.

  • Causality: The hydrochloride salt of hydroxylamine is critical. The mildly acidic conditions (pH ~4) catalyze the formation of the oxime intermediate and drive the subsequent dehydration to form the isoxazole ring. The differential electrophilicity of the diketoester ensures the oxime preferentially forms at the ketone adjacent to the electron-rich 2,4-dimethoxyphenyl group, yielding the desired 5-aryl regioisomer.

Step 3: Saponification

  • Procedure: Suspend the ester in a 3:1 mixture of THF/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 6 hours. Acidify with 1M HCl to pH 2 to precipitate the product.

  • Causality: LiOH is a mild base. Saponification at room temperature is strictly required because isoxazole rings are susceptible to base-catalyzed ring-opening (cleavage of the N-O bond) under harsh, high-temperature alkaline conditions.

Synthesis SM1 2,4-Dimethoxyacetophenone + Diethyl Oxalate Step1 Claisen Condensation (NaOEt, EtOH, 0°C to RT) SM1->Step1 Int1 Ethyl 4-(2,4-dimethoxyphenyl) -2,4-dioxobutanoate Step1->Int1 Step2 Cyclization (NH2OH·HCl, EtOH, Reflux) Int1->Step2 Int2 Ethyl 5-(2,4-dimethoxyphenyl) -1,2-oxazole-3-carboxylate Step2->Int2 Step3 Saponification (LiOH, THF/H2O, RT) Int2->Step3 Product 5-(2,4-Dimethoxyphenyl) -1,2-oxazole-3-carboxylic acid Step3->Product

Figure 1: Three-step synthetic workflow for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Preliminary Investigation & High-Throughput Screening (HTS)

To evaluate the efficacy of the synthesized compound, a self-validating Amplex Red coupled enzyme assay is employed.

Protocol: DAAO Enzymatic Assay
  • Principle: DAAO oxidizes D-serine to hydroxypyruvate, producing hydrogen peroxide (H₂O₂) as a byproduct. Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent molecule (Ex/Em = 530/590 nm).

  • Self-Validating Controls:

    • Positive Control: Sodium benzoate (a known weak DAAO inhibitor) is run in parallel to validate assay sensitivity and dynamic range.

    • Negative Control (Blank): Wells lacking the DAAO enzyme are used to establish background fluorescence and rule out compound auto-fluorescence or direct chemical reduction of Amplex Red by the test compound.

  • Procedure:

    • Dispense 10 μL of test compound (serial dilutions in DMSO, final DMSO concentration 1%) into a 384-well black microplate.

    • Add 20 μL of human recombinant DAAO enzyme (final concentration 5 nM) in assay buffer (50 mM Tris-HCl, pH 8.5). Incubate for 15 minutes at RT to allow pre-binding.

    • Initiate the reaction by adding 20 μL of a substrate mix containing D-serine (final 10 mM), Amplex Red (final 50 μM), and HRP (final 0.1 U/mL).

    • Measure fluorescence kinetically over 30 minutes. Calculate IC₅₀ from the initial velocity slopes.

Quantitative Data: Structure-Activity Relationship (SAR)

The introduction of the 2,4-dimethoxy groups significantly enhances both potency and selectivity against off-target flavoenzymes like D-aspartate oxidase (DDO).

CompoundC5-Aryl SubstituentDAAO IC₅₀ (nM)DDO IC₅₀ (μM)Selectivity Fold (DDO/DAAO)
Analog 1Phenyl850>100>117
Analog 24-Methoxyphenyl320>100>312
Target 2,4-Dimethoxyphenyl 45 >100 >2200
Analog 33,4-Dimethoxyphenyl110>100>900
Analog 42,4-Dichlorophenyl8545529

Mechanistic Pathway & In Vitro Validation

By inhibiting DAAO, 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid prevents the degradation of D-serine. Elevated synaptic D-serine binds to the glycine modulatory site of the NMDA receptor, facilitating channel opening upon glutamate binding. This co-agonism enhances synaptic plasticity, offering a mechanistic reversal of the NMDA receptor hypofunction observed in schizophrenia[3].

DAAO_Pathway Isoxazole 5-(2,4-Dimethoxyphenyl) -1,2-oxazole-3-carboxylic acid DAAO D-Amino Acid Oxidase (DAAO) Isoxazole->DAAO Inhibits DSerine D-Serine (Neuromodulator) DAAO->DSerine Prevents degradation NMDAR NMDA Receptor (Activation) DSerine->NMDAR Co-agonism Schizo Cognitive Improvement (Schizophrenia Models) NMDAR->Schizo Synaptic Plasticity

Figure 2: Mechanistic pathway of DAAO inhibition leading to NMDA receptor modulation.

Conclusion & Future Directions

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid represents a highly optimized, synthetically accessible hit compound. Its discovery underscores the utility of the isoxazole-3-carboxylic acid pharmacophore in mimicking amino acid substrates while providing a vector (the C5 position) for deep hydrophobic pocket engagement. Future lead optimization will focus on improving blood-brain barrier (BBB) permeability while maintaining the exquisite low-nanomolar potency driven by the 2,4-dimethoxy substitution.

References

  • [4] AccelaChem. 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylic Acid.

  • [1] NextSDS. 5-(2,4-DIMETHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID — Chemical Substance Information.

  • [2] National Institutes of Health (PMC). Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model.

  • [3] Benchchem. 5-Hydroxybenzo[d]isoxazol-3(2H)-one.

Sources

Exploratory

Molecular weight and elemental analysis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

An In-depth Technical Guide to the Molecular Characterization of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Characterization of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We present the theoretical determination of its molecular weight and elemental composition, followed by a detailed exposition of the standard, field-proven experimental methodologies for their validation: Mass Spectrometry and Combustion Analysis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the practical, causal logic behind the essential analytical workflows used to ensure compound identity, purity, and integrity in a research setting.

Compound Identification and Structure

The subject of this guide is 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. The structure consists of a central 1,2-oxazole ring, which is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This core is substituted at the 5-position with a 2,4-dimethoxyphenyl group and at the 3-position with a carboxylic acid moiety.

Based on its chemical structure, the molecular formula is determined to be C₁₂H₁₁NO₅ . This formula is the foundation for all subsequent calculations and a critical parameter for experimental validation. Isomeric variants, such as the 2,5-dimethoxy and 3,4-dimethoxy analogs, share this same molecular formula and weight, underscoring the necessity of robust analytical techniques to confirm regiochemistry, which is beyond the scope of this guide but is a critical next step in full characterization.[1][2]

Theoretical Molecular Weight and Elemental Composition

Accurate theoretical values serve as the primary benchmark against which all experimental data are compared. These calculations are derived from the monoisotopic atomic masses of the constituent elements.

Molecular Weight Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₂H₁₁NO₅).

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 5 atoms × 15.999 u = 79.995 u

  • Total Molecular Weight: 249.222 g/mol

This value is consistent with database entries for its isomers.[1][2][3]

Elemental Analysis Calculation

Elemental analysis determines the percentage by mass of each element in the compound. This is a fundamental measure of purity.

  • % Carbon (C): (144.132 / 249.222) × 100% = 57.83%

  • % Hydrogen (H): (11.088 / 249.222) × 100% = 4.45%

  • % Nitrogen (N): (14.007 / 249.222) × 100% = 5.62%

  • % Oxygen (O): (79.995 / 249.222) × 100% = 32.10%

Summary of Physicochemical Data

The calculated properties are summarized in the table below for quick reference.

PropertyValue
Molecular FormulaC₁₂H₁₁NO₅
Molecular Weight ( g/mol )249.22
Elemental Composition
Carbon (%)57.83
Hydrogen (%)4.45
Nitrogen (%)5.62
Oxygen (%)32.10

Experimental Verification Methodologies

Theoretical values are meaningless without experimental validation. The following sections detail the standard workflows for confirming the molecular weight and elemental composition of a newly synthesized or sourced compound like 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this, Electrospray Ionization (ESI) is a preferred method due to its soft ionization nature, which minimizes fragmentation and typically produces an intact molecular ion.

G cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Processing a 1. Dissolve sample in suitable solvent (e.g., Methanol/Water) b 2. Prepare dilute solution (~1-10 µg/mL) a->b Ensures efficient ionization c 3. Infuse sample into ESI source b->c Introduction to MS d 4. Ionization [M-H]⁻ or [M+H]⁺ c->d e 5. Mass Analyzer (e.g., TOF, Quadrupole) separates ions by m/z d->e f 6. Detection e->f g 7. Generate Mass Spectrum (Intensity vs. m/z) f->g Signal to Data h 8. Identify molecular ion peak (e.g., 248.06 for [M-H]⁻) g->h Validation i 9. Compare experimental m/z with theoretical value h->i Validation

Caption: Workflow for MW validation via ESI-Mass Spectrometry.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent system, such as a 1:1 mixture of methanol and water. The carboxylic acid moiety enhances solubility in polar protic solvents.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This prevents detector saturation and ion suppression.

  • Instrument Setup (Negative Ion Mode):

    • Causality: The presence of the acidic carboxylic acid group makes deprotonation favorable. Therefore, negative ion mode ESI is the logical choice, as it will readily form the [M-H]⁻ ion.

    • Set the instrument parameters: electrospray voltage (~3-4 kV), sheath gas flow rate, and capillary temperature (~250-300 °C) must be optimized for stable spray and efficient desolvation.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data over a relevant mass range, for example, m/z 100-500, to ensure the expected molecular ion is captured.

  • Data Analysis:

    • Process the resulting spectrum. The primary peak of interest should correspond to the deprotonated molecule [M-H]⁻.

    • Expected Result: A prominent peak at an m/z of approximately 248.06 , corresponding to the exact mass of the C₁₂H₁₀NO₅⁻ ion. High-resolution mass spectrometry (HRMS) can provide this mass with much greater precision (e.g., 248.0610), which can definitively confirm the elemental formula.

Elemental Composition Determination via Combustion Analysis

Combustion analysis is a robust, time-tested method for determining the mass fractions of Carbon, Hydrogen, and Nitrogen in a sample. It provides a direct measure of a compound's elemental makeup and is a critical test of purity.

G cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Processing a 1. Precisely weigh ~2 mg of dry sample b 2. Encapsulate in tin or silver foil a->b Accuracy is critical c 3. Sample combusted at >900°C in pure O₂ b->c Introduction to Analyzer d 4. Combustion gases (CO₂, H₂O, N₂) flow through reduction tube c->d e 5. Separation of gases via GC column d->e f 6. Detection by Thermal Conductivity Detector (TCD) e->f g 7. Quantify detector signals against a known standard (e.g., Acetanilide) f->g Signal to Data h 8. Calculate %C, %H, %N g->h Validation i 9. Compare with theoretical % h->i Validation

Caption: Workflow for Elemental Analysis via Combustion.

  • Sample Preparation:

    • The sample must be meticulously dried to remove any residual solvent (especially water), which would artificially inflate the hydrogen and oxygen percentages. Lyophilization or drying in a vacuum oven are standard procedures.

    • Using a microbalance, accurately weigh approximately 2 mg of the dried compound into a tin or silver capsule.

    • Causality: The use of a standard, such as acetanilide, is a self-validating step. The instrument is calibrated against this compound of known composition, ensuring the accuracy of the measurements for the unknown sample.

  • Instrumental Analysis:

    • The encapsulated sample is dropped into a high-temperature combustion furnace (~900-1000 °C) with a flow of pure oxygen.

    • The compound combusts instantaneously, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (and some NOx species).

    • The resulting gas mixture passes through a reduction furnace (containing copper) to convert any NOx back to N₂.

    • The CO₂, H₂O, and N₂ are separated, typically by a gas chromatography column, and quantified by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument's software calculates the percentage of C, H, and N based on the detector's response relative to the calibration standard.

    • Validation Criterion: The experimental percentages for C, H, and N should be within ±0.4% of the theoretical values (C=57.83%, H=4.45%, N=5.62%). Results within this tolerance are considered strong evidence of the compound's identity and high purity.[4][5] The oxygen percentage is typically calculated by difference.

Conclusion

The rigorous characterization of a chemical entity like 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a cornerstone of scientific integrity in drug discovery and chemical research. By establishing the theoretical molecular weight (249.22 g/mol ) and elemental composition (C, 57.83%; H, 4.45%; N, 5.62%) and subsequently validating these figures through high-resolution mass spectrometry and combustion analysis, researchers can proceed with confidence in their materials. These analytical techniques, when performed with the causal understanding outlined in this guide, form a self-validating system that ensures the identity, formula, and purity of the compound, which is the mandatory foundation for any subsequent biological or chemical investigation.

References

  • 5-(2,5-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. Biosynth.

  • Isoxadifen | C16H13NO3. PubChem, National Institutes of Health.

  • Compound 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. Chemdiv.

  • 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Mol-Instincts.

  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem, National Institutes of Health.

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry.

  • 5-(2,5-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. Sigma-Aldrich.

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.

  • 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid. Santa Cruz Biotechnology.

  • 5-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid. ChemScene.

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Isoxazoles from 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Isoxazole-containing drugs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] Commercially available drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature this versatile core, highlighting its clinical significance.[2]

The development of novel isoxazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles remains a key objective in drug discovery.[3][5] This has spurred the exploration of efficient synthetic strategies and versatile building blocks that allow for the systematic structural modification of the isoxazole core.[1][3]

The Strategic Advantage of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Among the various precursors for isoxazole synthesis, 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid stands out as a particularly valuable starting material. The rationale for its strategic importance lies in several key features:

  • Pre-installed Bioactive Moiety: The 2,4-dimethoxyphenyl group is a common substituent in many biologically active compounds, often contributing to enhanced target engagement and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its presence in the starting material streamlines the synthesis of derivatives with a higher probability of biological relevance.

  • Versatile Carboxylic Acid Handle: The carboxylic acid functionality at the 3-position of the isoxazole ring serves as a versatile anchor for a wide range of chemical modifications. It readily undergoes amide bond formation, esterification, and other transformations, enabling the introduction of diverse substituents and the exploration of extensive structure-activity relationships (SAR).

  • Synthetic Accessibility: The synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid itself is achievable through established synthetic routes, making it a readily available building block for drug discovery programs.

This application note provides a detailed guide for researchers on leveraging 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid for the synthesis of novel bioactive isoxazole derivatives.

Synthesis of the Core Precursor: 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available commercial reagents. A common and effective method involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.[6]

Protocol 1: Synthesis of 1-(2,4-Dimethoxyphenyl)-3-(hydroxyimino)propan-1-one (Chalcone Oxime)

Materials:

  • 2,4-Dimethoxyacetophenone

  • Glyoxylic acid

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Chalcone Formation: In a round-bottom flask, dissolve 2,4-dimethoxyacetophenone (1 equivalent) in ethanol. Add an aqueous solution of glyoxylic acid (1.1 equivalents) and a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chalcone.

  • Oxime Formation: Dissolve the crude chalcone in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents). Reflux the mixture for 2-3 hours.

  • Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the chalcone oxime.

Protocol 2: Cyclization to 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Materials:

  • 1-(2,4-Dimethoxyphenyl)-3-(hydroxyimino)propan-1-one (Chalcone Oxime)

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Cyclization: In a round-bottom flask, dissolve the chalcone oxime (1 equivalent) in ethanol. Add a solution of potassium hydroxide (2 equivalents) in water. Reflux the mixture for 8-12 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. The precipitated product is collected by filtration.

  • Purification: Wash the solid with cold water and dry under vacuum to yield 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Derivatization via Amide Coupling: A Gateway to Bioactive Amides

The carboxylic acid group of the precursor is an ideal handle for generating a library of amide derivatives. Amide bond formation is a robust and well-established reaction in medicinal chemistry.[7] The following protocol outlines a general procedure for amide coupling using the common coupling reagent system EDC/DMAP.[8]

Protocol 3: General Procedure for the Synthesis of Bioactive Isoxazole Amides

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1 equivalent) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and DMAP (0.1 equivalents). Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualization of the Synthetic Workflow

Amide_Synthesis_Workflow Start 5-(2,4-Dimethoxyphenyl)-1,2- oxazole-3-carboxylic acid Coupling Amide Coupling (EDC, DMAP, DCM/DMF) Start->Coupling Amine Desired Amine (Primary or Secondary) Amine->Coupling Workup Aqueous Work-up (HCl, NaHCO3, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Product Bioactive Isoxazole Amide Purification->Product

Caption: General workflow for the synthesis of bioactive isoxazole amides.

Characterization and Data Presentation

Thorough characterization of the synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques should be employed.

Analytical Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.A single spot for the purified product with a distinct Rf value.
¹H and ¹³C NMR Spectroscopy Structural elucidation.Characteristic chemical shifts and coupling constants for the isoxazole and substituted phenyl rings.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (amide), C=N (isoxazole), and other relevant functional groups.

Biological Evaluation: Screening for Bioactivity

The newly synthesized isoxazole derivatives can be screened for a wide range of biological activities, reflecting the diverse therapeutic potential of this scaffold.[1][3]

Potential Biological Assays:
  • Anticancer Activity: The compounds can be evaluated for their cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa, A549) using assays like the MTT assay.[9] Isoxazole derivatives have been shown to act through various mechanisms, including the induction of apoptosis and inhibition of kinases.[10]

  • Antimicrobial Activity: The antibacterial and antifungal properties of the synthesized compounds can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[11]

  • Anti-inflammatory Activity: The potential of the derivatives to inhibit inflammatory pathways can be investigated. For example, their ability to inhibit cyclooxygenase (COX) enzymes can be evaluated using in vitro assays.[12]

  • Enzyme Inhibition Assays: Depending on the design of the derivatives, they can be tested for their inhibitory activity against specific enzymes implicated in disease, such as xanthine oxidase.[13]

Visualization of the Drug Discovery Pipeline

Drug_Discovery_Pipeline cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization Precursor 5-(2,4-Dimethoxyphenyl)-1,2- oxazole-3-carboxylic acid Library Library of Amide Derivatives Precursor->Library Analysis Spectroscopic Analysis (NMR, MS, IR) Library->Analysis Anticancer Anticancer Assays (e.g., MTT) Analysis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Analysis->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition) Analysis->Antiinflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Antiinflammatory->SAR Lead Lead Compound Identification SAR->Lead

Caption: A streamlined drug discovery pipeline utilizing the synthesized isoxazole derivatives.

Conclusion and Future Perspectives

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a highly valuable and versatile starting material for the synthesis of novel bioactive isoxazole derivatives. The protocols outlined in this application note provide a robust framework for researchers to efficiently generate libraries of compounds for biological screening. The inherent drug-like properties of the isoxazole scaffold, combined with the strategic incorporation of the 2,4-dimethoxyphenyl moiety, offer a promising avenue for the discovery of new therapeutic agents with improved efficacy and safety profiles. Future work in this area could involve the exploration of alternative coupling strategies, the development of one-pot synthesis methods, and the application of computational modeling to guide the design of next-generation isoxazole-based drugs.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. (2025). Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. (2025). Available at: [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. (n.d.). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. (2025). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. (2025). Available at: [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Frontiers. (2024). Available at: [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC. (n.d.). Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. (n.d.). Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. (n.d.). Available at: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. NIScPR. (2022). Available at: [Link]

  • Synthesis of Unusually Substituted 2,4,5-Trimethoxy 3,5-Diaryl Isoxazoles from Natural Precursor: Antimicrobial and Anticancer Activities. Asian Journal of Chemistry. (2024). Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. (n.d.). Available at: [Link]

  • Isoxazoles and their Utility in Pharmaceutical and Agrochemical Industries. International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. (2022). Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. (2025). Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. RSC Publishing. (n.d.). Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. (n.d.). Available at: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. (2010). Available at: [Link]

  • Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Pharmacia. (2022). Available at: [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. (2012). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. (2024). Available at: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. (2015). Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Phosphorus, Sulfur, and Silicon and the Related Elements. (2021). Available at: [Link]

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. (n.d.). Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. (2022). Available at: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. (2024). Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Palladium-Catalyzed Decarboxylative Cross-Coupling of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid

Authored by: Gemini, Senior Application Scientist Abstract The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its favorable physicochemical properties an...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1][2][3] The synthesis of functionalized oxazoles is therefore a critical task in drug discovery. This application note details the strategic use of decarboxylative cross-coupling reactions, a modern synthetic tool that leverages stable and abundant carboxylic acids as surrogates for organometallic reagents.[4][5] We provide detailed, field-tested protocols for the Suzuki-Miyaura, Heck, and Sonogashira-type couplings of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. By explaining the causality behind each experimental choice and offering insights into reaction mechanisms, this guide serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to construct complex, oxazole-containing molecules with high efficiency and functional group tolerance.

The Strategic Advantage: Why Decarboxylative Coupling?

Traditional cross-coupling reactions, while powerful, necessitate the pre-synthesis of organometallic reagents (e.g., organoborons, organozincs, organotins), which are often sensitive to air and moisture.[4] Decarboxylative cross-coupling circumvents this requirement by utilizing the carboxylic acid moiety, a common functional group in natural products and synthetic building blocks, as a latent carbanion equivalent.[4][6]

Key Advantages:

  • Operational Simplicity: Employs stable, often commercially available carboxylic acids, avoiding the synthesis and handling of sensitive organometallic compounds.

  • Atom Economy & Green Chemistry: The only stoichiometric byproduct is carbon dioxide (CO₂), a significant advantage over methods that generate metallic salt waste.[7]

  • Broad Functional Group Tolerance: These reactions are often compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[4]

A generalized workflow for setting up these reactions is designed for reproducibility and safety, emphasizing an inert atmosphere to protect the catalyst's integrity.

G cluster_prep I. Reagent Preparation cluster_setup II. Reaction Setup (Inert Atmosphere) cluster_reaction III. Reaction & Workup reagents Weigh Catalyst, Ligand, Base, & Oxazole Acid in oven-dried vial seal Seal vial with septum cap reagents->seal solvents Prepare Anhydrous Solvent (e.g., Dioxane, Toluene) add_solvents Add Solvent & Coupling Partner (Aryl Halide/Olefin/Alkyne) via syringe solvents->add_solvents purge Evacuate & backfill with N₂ or Ar (3x) seal->purge purge->add_solvents heat Heat to specified temp. with stirring for 12-24h add_solvents->heat quench Cool to RT, quench, & perform aqueous workup heat->quench purify Purify by column chromatography quench->purify

Caption: General experimental workflow for decarboxylative cross-coupling.

Protocol 1: Decarboxylative Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol achieves the formation of a C(sp²)-C(sp²) bond, coupling the oxazole core with a variety of (hetero)aryl boronic acids. This reaction is a cornerstone for creating the biaryl motifs prevalent in many pharmaceuticals.[8][9]

Mechanistic Rationale

The catalytic cycle, often employing a dual palladium-copper system, is believed to proceed through a decarboxylative cupration of the oxazole carboxylic acid.[6] The resulting aryl-copper species then undergoes transmetalation to an aryl-palladium(II) complex (formed from oxidative addition of the aryl halide to Pd(0)). Subsequent reductive elimination yields the biaryl product and regenerates the active Pd(0) catalyst.[4][6]

G pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition (Ar¹-X) transmetalation_complex Ar¹-Pd(II)-Ar² L₂ pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product cu_cycle Cu(I) Cycle cu_cycle->pd2_complex oxazole_cu Oxazole-Cu cu_cycle->oxazole_cu oxazole_cu->cu_cycle Decarboxylation (Oxazole-COOH + CuX → Oxazole-Cu + CO₂ + HX)

Caption: Catalytic cycle for decarboxylative Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv), the aryl boronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₂CO₃ (2.5 equiv).

  • Seal the vial with a rubber septum and purge with nitrogen or argon for 10 minutes.

  • Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration with respect to the carboxylic acid) via syringe.

  • Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Substrate Scope & Expected Yields

This protocol is expected to be robust across a range of electronically and sterically diverse aryl boronic acids.

EntryAryl Boronic Acid PartnerExpected Yield (%)Rationale for Choice
14-Methoxyphenylboronic acid85-95%Electron-rich partner, typically high yielding.
2Phenylboronic acid80-90%Unsubstituted benchmark.
34-(Trifluoromethyl)phenylboronic acid70-85%Electron-deficient partner, tests electronic tolerance.
42-Methylphenylboronic acid65-80%Sterically hindered partner, tests steric tolerance.
5Thiophene-3-boronic acid75-88%Heteroaromatic partner, relevant for drug discovery.

Protocol 2: Decarboxylative Heck-Type Olefination

This reaction forges a C(sp²)-C(sp²) bond between the oxazole and an alkene, providing access to valuable vinyl-substituted heteroaromatics, which are versatile intermediates in organic synthesis.[10][11]

Mechanistic Rationale

The pioneering work by Myers demonstrated that a highly electrophilic palladium source can mediate the initial decarboxylation step.[6][12] The resulting aryl-palladium(II) intermediate then undergoes a syn-migratory insertion with the olefin. A subsequent β-hydride elimination releases the vinyl-arene product and a hydrido-palladium(II) species. An oxidant, typically a silver or copper salt, is required to regenerate the active palladium catalyst.[10]

G pd2_oxidant Pd(II)L₂ pd2_aryl Oxazole-Pd(II) L₂ pd2_oxidant->pd2_aryl Decarboxylation (Oxazole-COOH, -CO₂) insertion_complex π-Complex pd2_aryl->insertion_complex + Olefin migratory_product Alkyl-Pd(II) insertion_complex->migratory_product Migratory Insertion product Vinyl-Oxazole migratory_product->product pd_hydride H-Pd(II)-X migratory_product->pd_hydride β-Hydride Elimination pd_hydride->pd2_oxidant Oxidant (e.g., Ag₂CO₃)

Caption: Catalytic cycle for decarboxylative Heck-type olefination.

Detailed Experimental Protocol

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

  • Olefin (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)

  • Palladium(II) Trifluoroacetate (Pd(TFA)₂) (10 mol%)

  • Silver Carbonate (Ag₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In an oven-dried screw-cap vial, combine 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv), Pd(TFA)₂ (0.10 equiv), and Ag₂CO₃ (2.0 equiv).

  • Seal the vial and purge with an inert atmosphere (N₂ or Ar).

  • Add anhydrous toluene (to 0.1 M) followed by the olefin partner (1.5 equiv) via syringe.

  • Tightly seal the vial and place it in a preheated oil bath at 120 °C. Stir for 16-24 hours.

  • After cooling to ambient temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of celite, washing thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired vinyl-oxazole product.

Illustrative Substrate Scope & Expected Yields

This reaction generally works well with activated olefins like styrenes and acrylates.

EntryOlefin PartnerExpected Yield (%)Rationale for Choice
1Styrene75-85%Standard aromatic olefin.
24-Chlorostyrene70-80%Tests tolerance for halide functionality.
3n-Butyl acrylate65-75%Electron-poor olefin, common building block.
41-Octene40-55%Unactivated aliphatic olefin, typically more challenging.

Protocol 3: Decarboxylative Sonogashira-Type Alkynylation

This protocol enables the synthesis of aryl-alkynes, a critical functional group in materials science and medicinal chemistry, by coupling the oxazole core with a terminal alkyne.[13] The use of propiolic acids as alkyne sources is particularly advantageous as they are often more stable and easier to handle than terminal alkynes.[4][14]

Mechanistic Rationale

The reaction between an aryl halide and an alkynyl carboxylic acid proceeds via a dual catalytic cycle.[15] The Pd(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the alkynyl carboxylic acid is deprotonated and undergoes decarboxylation, likely facilitated by the base or a co-catalyst, to form a metal-acetylide species. This species then engages in a ligand exchange/transmetalation with the Pd(II)-aryl complex. The resulting diorgano-palladium(II) intermediate undergoes reductive elimination to furnish the unsymmetrical diarylalkyne and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_complex Oxazole-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition (Oxazole-X) alkynyl_pd Oxazole-Pd(II)-C≡CR L₂ pd2_complex->alkynyl_pd Ligand Exchange/ Transmetalation alkynyl_pd->pd0 Reductive Elimination product Oxazole-C≡CR alkynyl_pd->product alkyne_source R-C≡C-COOH decarboxylated_alkyne R-C≡C⁻ alkyne_source->decarboxylated_alkyne Base, -CO₂ decarboxylated_alkyne->pd2_complex

Caption: Proposed cycle for coupling an aryl halide with an alkynyl carboxylic acid.

Note: For coupling the oxazole carboxylic acid directly, the roles are reversed. The oxazole undergoes decarboxylation and the alkyne partner is typically a halide.

Detailed Experimental Protocol (Using an Aryl Halide and Phenylpropiolic Acid)

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-bromide (or -iodide)

  • Phenylpropiolic acid (1.1 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Add 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-bromide (1.0 equiv), phenylpropiolic acid (1.1 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and K₂CO₃ (2.0 equiv) to an oven-dried reaction tube.

  • Seal the tube and evacuate and backfill with an inert gas (3 cycles).

  • Add anhydrous DMF (to 0.2 M) via syringe.

  • Stir the mixture at 80 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude material by flash chromatography on silica gel to yield the alkynylated oxazole.

Illustrative Substrate Scope & Expected Yields
EntryAlkyne Partner (as Carboxylic Acid)Coupling PartnerExpected Yield (%)
1Phenylpropiolic acidOxazole-Br80-90%
22-Octynoic acidOxazole-I75-85%
3Propiolic acidOxazole-Br60-75%

Troubleshooting and Best Practices

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure a strictly inert atmosphere and use anhydrous solvents. The Pd(0) species is sensitive to oxygen.

    • Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. If one ligand fails, screen others (e.g., XPhos, RuPhos, P(t-Bu)₃).

    • Base Strength: The base is critical for both deprotonation and facilitating the catalytic cycle. For less reactive partners, a stronger base like Cs₂CO₃ may be required.

  • Formation of Side Products:

    • Protodecarboxylation (C-COOH to C-H): This can occur if trace water is present. Ensure all reagents and solvents are scrupulously dry.

    • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) can be minimized by controlling the reaction temperature and catalyst loading.

  • Expert Insight: For the decarboxylative Heck reaction, the choice of oxidant is key. While Ag₂CO₃ is common, Cu(II) salts like CuF₂ or Cu(OAc)₂ can sometimes offer improved yields or milder conditions.[10] Always perform a small-scale test reaction to optimize conditions for a new substrate class.

Conclusion

The decarboxylative cross-coupling of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid represents a powerful and modern approach for the synthesis of complex molecular architectures. By replacing sensitive organometallic reagents with a stable carboxylic acid, these methods offer significant advantages in operational simplicity, functional group tolerance, and atom economy. The protocols provided herein for Suzuki-Miyaura, Heck, and Sonogashira-type couplings serve as a robust starting point for researchers in drug discovery and organic synthesis to access novel, high-value oxazole derivatives.

References

  • Title: Decarboxylative cross-coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates Source: RSC Publishing URL: [Link]

  • Title: Oxazole-Based Molecules in Anti-viral Drug Development Source: International Journal of Pharmaceutical research and Applications URL: [Link]

  • Title: Palladium/photoredox catalysis for a decarboxylative radical C(sp3)–C(sp3) cross-coupling reaction of γ-methylidene-δ-valerolactones with alkyl carboxylic acids Source: RSC Publishing URL: [Link]

  • Title: a brief review on antimicrobial activity of oxazole derivatives Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A comprehensive review on biological activities of oxazole derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides Source: PubMed URL: [Link]

  • Title: Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids Source: PMC (PubMed Central) URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

  • Title: Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium-catalyzed Decarboxylative and Desulfinative Cross-Coupling of Diaryliodonium Triflates Source: Concordia University Research Repository URL: [Link]

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL: [Link]

  • Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2 Source: RSC Publishing URL: [Link]

  • Title: Proposed mechanism for Pd-catalyzed decarboxylative cross-coupling.... Source: ResearchGate URL: [Link]

  • Title: Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids Source: ACS Publications URL: [Link]

  • Title: Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles Source: The Royal Society of Chemistry URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Source: PMC (PubMed Central) URL: [Link]

  • Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Source: NSF Public Access Repository (NSF-PAR) URL: [Link]

  • Title: Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides Source: ACS Publications URL: [Link]

  • Title: Decarboxylative/Sonogashira-type Cross-Coupling using PdCl2(Cy*Phine)2 | Request PDF Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF Source: ResearchGate URL: [Link]

  • Title: Decarboxylative photocatalytic transformations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Decarboxylative Cross-Coupling (NTJ) Source: Macmillan Group, Princeton University URL: [Link]

  • Title: Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry Source: ChemRxiv URL: [Link]

Sources

Method

Incorporating 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid into peptide sequences

Application Note: Incorporating 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid into Peptide Sequences Introduction & Mechanistic Rationale The integration of non-natural heterocyclic building blocks into peptide s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid into Peptide Sequences

Introduction & Mechanistic Rationale

The integration of non-natural heterocyclic building blocks into peptide sequences is a cornerstone strategy in modern drug development. Isoxazole-3-carboxylic acid derivatives are highly valued in peptidomimetic design because they act as robust bioisosteres for amide bonds and aromatic rings. They confer enhanced metabolic stability against proteolytic degradation while introducing specific, rigid conformational constraints 1.

Specifically, the incorporation of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 33282-09-6) at the N-terminus or side-chain amines of a growing peptide introduces significant steric bulk. The 2,4-dimethoxyphenyl substituent provides an electron-rich aromatic system and dual hydrogen-bond acceptors (methoxy oxygens) capable of engaging in high-affinity π−π stacking or cation- π interactions within a target receptor's binding pocket 2.

However, coupling this specific isoxazole presents unique chemical challenges. The electron-withdrawing nature of the isoxazole ring increases the electrophilicity of the resulting active ester, making it highly susceptible to premature hydrolysis if not immediately reacted. Furthermore, the rigid geometry and steric bulk imparted by the 5-position aromatic group necessitate highly efficient coupling reagents to drive the acylation forward.

Experimental Design and Causality

To ensure a high-yielding protocol, the choice of coupling reagents is critical. Uronium/aminium salts such as HATU paired with the hindered base DIPEA are prioritized. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of the resin-bound amine via a neighboring group effect, effectively overcoming the steric drag of the dimethoxyphenyl moiety 1.

Self-Validating System: This protocol is designed as a closed-loop, self-validating system. It employs the Kaiser test (ninhydrin reaction) as a binary checkpoint. A positive result dictates a mandatory double-coupling cycle, ensuring that sequence truncation does not occur before the final global cleavage.

Visualizing the SPPS Workflow

SPPS_Workflow Start Fmoc-Deprotected Peptidyl-Resin PreAct Pre-activation: Isoxazole-3-carboxylic acid + HATU + DIPEA Start->PreAct Coupling Primary Coupling (1-2 hours, RT) PreAct->Coupling Wash Resin Washing (DMF / DCM) Coupling->Wash Kaiser Kaiser Test Validation Wash->Kaiser Kaiser->Coupling Positive (Incomplete) Cleavage TFA Cleavage & Global Deprotection Kaiser->Cleavage Negative (Complete)

Workflow for the incorporation of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid via SPPS.

Quantitative Data: Coupling Reagent Optimization

The table below summarizes the empirical coupling efficiencies for sterically hindered isoxazole-3-carboxylic acids using various activation strategies. HATU/DIPEA provides the optimal balance of conversion rate and minimal side reactions.

Coupling ReagentBase (Equiv)SolventReaction TimeConversion Yield (%)Epimerization Risk
HATU (3.0 eq)DIPEA (6.0 eq)DMF1.0 h> 98%Low
HBTU (3.0 eq)DIPEA (6.0 eq)DMF2.0 h85 - 90%Low
DIC / Oxyma (3.0 eq)NoneDMF2.0 h~ 92%Very Low
DCC / HOBt (3.0 eq)NoneDCM/DMF4.0 h< 75%Moderate

Step-by-Step Protocol

Materials Required:

  • Fmoc-deprotected peptidyl-resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale)

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

  • HATU, DIPEA, DMF (Amine-free, peptide synthesis grade), DCM, TFA, TIS, Water.

Step 1: Resin Preparation and Swelling

  • Weigh 0.1 mmol of the Fmoc-deprotected peptidyl-resin into a solid-phase reaction vessel equipped with a porous frit.

  • Swell the resin in 5 mL of DCM for 30 minutes, followed by 5 mL of DMF for 30 minutes. Drain the solvent completely.

  • Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of the N-terminal amines to the sterically bulky isoxazole building block 3.

Step 2: Pre-Activation of the Isoxazole-3-Carboxylic Acid

  • In a separate glass vial, dissolve 0.3 mmol (3.0 equivalents) of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid and 0.3 mmol of HATU in 3 mL of anhydrous DMF.

  • Add 0.6 mmol (6.0 equivalents) of DIPEA to the solution.

  • Vortex the mixture for 2–3 minutes at room temperature. The solution will undergo a slight color change, indicating the formation of the active HOAt ester.

  • Causality: Pre-activation prevents the direct exposure of the resin-bound amine to the uronium salt (HATU). Direct exposure could lead to irreversible guanidinylation of the N-terminus, permanently terminating peptide chain elongation 1.

Step 3: Coupling Reaction

  • Transfer the pre-activated solution to the reaction vessel containing the swollen resin.

  • Agitate the mixture gently (via orbital shaking or nitrogen bubbling) for 1 to 2 hours at room temperature.

  • Drain the reaction mixture and wash the resin sequentially: DMF (3 × 5 mL), DCM (3 × 5 mL), and DMF (3 × 5 mL).

Step 4: Self-Validation (Kaiser Test)

  • Extract a few resin beads and transfer them to a glass test tube.

  • Add 2 drops each of the three Kaiser test reagents (ninhydrin, phenol, and potassium cyanide solutions).

  • Heat at 100 °C for 3 minutes.

  • Decision Matrix: If the beads and solution remain yellow/colorless, the coupling is complete. If the beads turn blue, primary amines are still present; repeat Step 2 and Step 3 (Double Coupling) using half the equivalents to force the reaction to completion.

Step 5: Cleavage and Global Deprotection

  • Wash the fully coupled resin thoroughly with DCM (5 × 5 mL) to remove all traces of DMF, and dry under a vacuum for 1 hour.

  • Prepare a cleavage cocktail: TFA / TIS / H2O (95:2.5:2.5 v/v/v).

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Causality: The use of TIS (triisopropylsilane) and water as scavengers in the TFA cocktail prevents the re-alkylation of electron-rich side chains—and the highly nucleophilic 2,4-dimethoxyphenyl ring itself—by reactive carbocations generated during global deprotection 3.

  • Filter the cleavage solution into a collection tube. Precipitate the modified peptide by adding 20 mL of ice-cold diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet for subsequent LC-MS analysis and RP-HPLC purification.

References

  • ACS Publications. (2019). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4. Retrieved from[Link]

  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from[Link]

Sources

Application

Application Notes and Protocols for the Preparation of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Scaffold The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific substitution pattern on the isoxazole core plays a crucial role in modulating the biological and physicochemical properties of these molecules. The target compounds, 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid esters, are of particular interest due to the presence of the 2,4-dimethoxyphenyl moiety, a common feature in various bioactive molecules, and a carboxylic acid ester group, which serves as a versatile handle for further synthetic modifications, such as amide bond formation, to create libraries of potential drug candidates.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid esters, with a focus on the widely employed 1,3-dipolar cycloaddition reaction. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical utility.

Synthetic Strategy: The 1,3-Dipolar Cycloaddition Pathway

The most efficient and convergent method for the synthesis of 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[5][6] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, in this case, an alkyne.[5][6] The overall synthetic workflow for preparing 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid esters can be envisioned as a three-step process:

  • Oxime Formation: Synthesis of 2,4-dimethoxybenzaldehyde oxime from commercially available 2,4-dimethoxybenzaldehyde.

  • In Situ Generation of Nitrile Oxide: Conversion of the aldoxime to the corresponding hydroximoyl chloride, followed by dehydrohalogenation, or direct oxidation to generate the reactive 2,4-dimethoxybenzonitrile oxide intermediate.

  • 1,3-Dipolar Cycloaddition: Trapping of the in situ generated nitrile oxide with a propiolate ester (e.g., ethyl propiolate) to yield the target isoxazole.

This strategy is advantageous due to the ready availability of the starting materials and the generally high regioselectivity of the cycloaddition reaction.

Experimental Protocols

Part 1: Synthesis of 2,4-Dimethoxybenzaldehyde Oxime

This initial step involves the straightforward condensation of 2,4-dimethoxybenzaldehyde with hydroxylamine.

Materials:

  • 2,4-Dimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Ethanol or Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in ethanol (10-15 mL per gram of aldehyde).

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water. Alternatively, pyridine can be used as a base.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2,4-dimethoxybenzaldehyde oxime as a white to off-white solid. Recrystallization from ethanol or methanol can be performed for further purification.

Expected Yield: >85%

Part 2: In Situ Generation of 2,4-Dimethoxybenzonitrile Oxide and 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of 2,4-dimethoxybenzonitrile oxide from the corresponding aldoxime using N-chlorosuccinimide (NCS) as the chlorinating agent, followed by cycloaddition with ethyl propiolate.

Materials:

  • 2,4-Dimethoxybenzaldehyde oxime (from Part 1)

  • N-Chlorosuccinimide (NCS)

  • Ethyl propiolate

  • Triethylamine (Et₃N)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxybenzaldehyde oxime (1.0 eq) in anhydrous chloroform or DCM.

  • Add N-chlorosuccinimide (1.1 eq) in one portion. Stir the mixture at room temperature. The reaction progress can be monitored by TLC for the disappearance of the oxime.

  • Once the formation of the intermediate N-hydroxy-2,4-dimethoxybenzimidoyl chloride is complete, add ethyl propiolate (1.2 eq) to the reaction mixture.

  • Cool the mixture in an ice bath and add triethylamine (1.5 eq) dropwise. The triethylamine serves to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting materials by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(2,4-dimethoxyphenyl)isoxazole-3-carboxylate.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield
Oxime Formation 2,4-Dimethoxybenzaldehyde, NH₂OH·HCl, NaOHEthanol/WaterRoom Temp.2-4>85%
Cycloaddition 2,4-Dimethoxybenzaldehyde oxime, NCS, Ethyl propiolate, Et₃NChloroform/DCM0 to Room Temp.12-2460-80%

Table 2: Characterization Data for Ethyl 5-(2,4-dimethoxyphenyl)isoxazole-3-carboxylate

AnalysisExpected Results
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~1.4 (t, 3H, -CH₂CH ₃), ~3.8-3.9 (2s, 6H, -OCH ₃), ~4.4 (q, 2H, -CH ₂CH₃), ~6.5-6.6 (m, 2H, Ar-H ), ~7.0 (s, 1H, isoxazole-H ), ~7.8 (d, 1H, Ar-H )
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~14.2, ~55.7, ~62.0, ~98.8, ~105.5, ~112.1, ~132.5, ~157.8, ~160.0, ~161.5, ~163.0, ~168.0
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₄H₁₅NO₅, found to be consistent.
IR (KBr, cm⁻¹) ~1730 (C=O, ester), ~1610 (C=N), ~1580, ~1500 (C=C, aromatic)

Visualization of the Synthetic Pathway

Diagram 1: Overall Synthetic Workflow

synthetic_workflow cluster_start Starting Materials cluster_step1 Step 1: Oxime Formation cluster_intermediate Intermediate cluster_step2 Step 2 & 3: Cycloaddition cluster_final Final Product 2,4-Dimethoxybenzaldehyde 2,4-Dimethoxybenzaldehyde Protocol_1 Condensation (NaOH, EtOH/H₂O, RT) 2,4-Dimethoxybenzaldehyde->Protocol_1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Protocol_1 Oxime 2,4-Dimethoxybenzaldehyde Oxime Protocol_1->Oxime Protocol_2 In situ Nitrile Oxide Generation (NCS) & 1,3-Dipolar Cycloaddition (Ethyl Propiolate, Et₃N) Oxime->Protocol_2 Final_Product Ethyl 5-(2,4-dimethoxyphenyl)- isoxazole-3-carboxylate Protocol_2->Final_Product Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Protocol_2

Caption: Synthetic workflow for the preparation of the target isoxazole ester.

Diagram 2: Mechanism of 1,3-Dipolar Cycloaddition

cycloaddition_mechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Hydroximoyl_Chloride R-C(Cl)=N-OH Base + Base (- HCl) Hydroximoyl_Chloride->Base Nitrile_Oxide R-C≡N⁺-O⁻ Base->Nitrile_Oxide Transition_State [Transition State] Nitrile_Oxide->Transition_State + Alkyne R'-C≡C-COOEt Alkyne->Transition_State Isoxazole Final Isoxazole Product Transition_State->Isoxazole

Caption: Mechanism of nitrile oxide generation and subsequent cycloaddition.

Field-Proven Insights and Causality

  • Choice of Chlorinating Agent for Nitrile Oxide Generation: N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of aldoximes to the corresponding hydroximoyl chlorides.[7] It is a solid that is easy to handle, and the succinimide byproduct is readily removed during workup. Other reagents like gaseous chlorine can be more hazardous and difficult to handle on a lab scale.

  • In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization. Therefore, they are almost always generated in situ and trapped immediately by the dipolarophile.[8] The slow addition of a base (triethylamine) to the mixture of the hydroximoyl chloride and the alkyne ensures that the concentration of the nitrile oxide remains low, minimizing side reactions.[8]

  • Regioselectivity of the Cycloaddition: The reaction of an aryl nitrile oxide with an electron-deficient alkyne like ethyl propiolate generally proceeds with high regioselectivity. The frontier molecular orbital (FMO) theory can be used to predict the observed regioselectivity, where the interaction between the highest occupied molecular orbital (HOMO) of the nitrile oxide and the lowest unoccupied molecular orbital (LUMO) of the alkyne is dominant.[5][6] This typically leads to the formation of the 3,5-disubstituted isoxazole as the major product.

  • Solvent and Temperature Considerations: Anhydrous solvents are crucial in the cycloaddition step to prevent the hydrolysis of the intermediate hydroximoyl chloride and the final ester product.[8] The reaction is often started at a low temperature (0 °C) during the addition of the base to control the exothermic dehydrochlorination and then allowed to proceed at room temperature to ensure a reasonable reaction rate.

Potential Applications in Drug Development

Derivatives of 5-phenyl-1,2-oxazole-3-carboxylic acid have been investigated for a range of biological activities. The 2,4-dimethoxyphenyl substituent is a known pharmacophore in various bioactive compounds. Isoxazole derivatives have been reported to possess antimicrobial, antifungal, and anticancer activities.[1][3][9] The synthesized esters can serve as key intermediates for the preparation of a diverse library of carboxamides by reaction with various amines. These amide derivatives can then be screened for their potential as novel therapeutic agents.

References

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023).
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. (2023). RSC Advances, 13(45), 31657-31674.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-10.
  • Synthesis of Unusually Substituted 2,4,5-Trimethoxy 3,5-Diaryl Isoxazoles from Natural Precursor: Antimicrobial and Anticancer Activities. (2024). Asian Journal of Chemistry, 36(1), 1-8.
  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 09(09), 361-364.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). Research Journal of Chemical Sciences, 5(7), 56-61.
  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). Scientific Reports, 14(1), 1-15.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Scientific Reports, 12(1), 1-19.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). Semantic Scholar.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. (2015). Journal of the American Chemical Society, 137(28), 9124-9130.
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (2013). Chemical Science Review and Letters, 2(5), 324-343.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7, 1-16.
  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2025). Molecules, 30(11), 1-16.
  • Technical Support Center: Synthesis of Isoxazole-5-carboxyl
  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (2012). Der Pharma Chemica, 4(6), 2283-2287.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (2017). Beilstein Journal of Organic Chemistry, 13, 1616-1623.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2023). Journal of the Faculty of Pharmacy of Ankara University, 47(1), 221-235.
  • In situ generation of peroxynitrite (ONOO−) for enhanced antibacterial photodynamic therapy. (2023).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1762.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry, 9(2), 1-9.
  • Synthesis of 1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition of in situ Generated 4-Nitrobenzonitrile Oxide. (2025). BenchChem.
  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(6), o987.
  • Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical addition sequence: in situ-generated 2-benzopyrylium as photoredox catalyst and reactive intermediate. (2024). Beilstein Journal of Organic Chemistry, 20, 1234-1241.
  • Oxime radicals: generation, properties and application in organic synthesis. (2022). Russian Chemical Reviews, 91(1), 1-28.
  • 2,4-Dihydroxybenzaldehyde oxime. PubChem.

Sources

Method

Practical applications of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid in organic synthesis

Introduction: A Versatile Scaffold for Modern Organic Synthesis The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4][5] Recog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Organic Synthesis

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4][5] Recognized as a "privileged scaffold," its unique electronic properties and ability to act as a bioisostere for various functional groups have led to its incorporation into numerous clinically approved drugs and biologically active compounds.[6] The isoxazole core is a common feature in pharmaceuticals exhibiting a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][6][7]

This document provides detailed application notes and protocols for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid , a highly functionalized building block poised for extensive use in drug discovery and synthetic methodology development. The molecule combines three key features:

  • The Isoxazole Core: A stable, aromatic ring system amenable to further functionalization and known for favorable pharmacokinetic properties.

  • The 2,4-Dimethoxyphenyl Moiety: An electron-rich aromatic system that can engage in various coupling reactions and often contributes to the biological activity of a molecule.

  • The Carboxylic Acid Handle: A versatile functional group at the 3-position that serves as a prime attachment point for diversification, enabling the synthesis of amides, esters, and access to other functionalities via reactions like the Curtius rearrangement.

These notes are designed for researchers and drug development professionals, providing both the strategic context and detailed, actionable protocols for leveraging this compound's synthetic potential.

Protocol 1: Synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

The most reliable and regioselective method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[7] This protocol details the synthesis starting from commercially available 2,4-dimethoxybenzaldehyde.

Workflow for Synthesis

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: In Situ Nitrile Oxide Generation & Cycloaddition cluster_2 Step 3: Saponification A 2,4-Dimethoxybenzaldehyde B Hydroxylamine HCl, NaHCO₃ A->B EtOH/H₂O, rt C 2,4-Dimethoxybenzaldehyde Oxime B->C D Ethyl Propiolate E N-Chlorosuccinimide (NCS) C->E DMF, Pyridine (cat.) F Ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate D->F E->F Cycloaddition G LiOH, THF/H₂O F->G rt H 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid G->H Acidic Workup (HCl)

Caption: Synthesis of the title compound via a three-step sequence.

Step-by-Step Methodology

Step 1: Synthesis of 2,4-Dimethoxybenzaldehyde Oxime

  • To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium bicarbonate (1.5 eq).

  • Add hydroxylamine hydrochloride (1.2 eq) portion-wise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Once complete, reduce the volume of ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate

  • Dissolve the crude 2,4-dimethoxybenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add a catalytic amount of pyridine (0.1 eq).

  • Slowly add N-chlorosuccinimide (NCS) (1.1 eq) in portions, maintaining the temperature below 30 °C with an ice bath. Stir for 30 minutes after the addition is complete. This generates the hydroximoyl chloride intermediate.

  • To the reaction mixture, add ethyl propiolate (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl ester.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC, typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid .

Application Note 1: Amide Coupling for Medicinal Chemistry Libraries

The carboxylic acid is an ideal handle for generating diverse amide libraries to explore structure-activity relationships (SAR). Amide bond formation is the most frequently used reaction in medicinal chemistry.[8][9] The choice of coupling reagent is critical for achieving high yields, especially with electron-deficient or sterically hindered amines.[10]

Comparison of Common Amide Coupling Reagents
ReagentActivating AgentAdditiveAdvantagesDisadvantages
EDC CarbodiimideHOBt or OxymaPure®Water-soluble urea byproduct, mild conditions.[11]Can cause racemization in chiral substrates without an additive.
HATU Urionium SaltHOBt derivative (HOAt)High reactivity, fast reaction times, low racemization.More expensive, byproduct can be difficult to remove.
BOP-Cl Phosphonium SaltN/AEffective for hindered amines.Stoichiometric amounts of carcinogenic HMPA can be formed.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]

  • Add the desired amine (1.1 eq) followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 4-16 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Scientist's Note: The pre-activation step forms an HOBt-ester intermediate, which is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed from EDC alone. The base is crucial to neutralize the HCl salt of EDC and the HOBt released during the reaction.

Application Note 2: Curtius Rearrangement for Accessing Amines and Derivatives

The Curtius rearrangement provides an excellent method to convert the carboxylic acid into a primary amine via an isocyanate intermediate.[12][13] This transformation is highly valuable as it opens up a different set of derivatization possibilities (e.g., ureas, sulfonamides) and is known for its tolerance of various functional groups and retention of stereochemistry.[12] A one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred for safety and convenience.[14][15]

Derivatization Pathways via Curtius Rearrangement

G A 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid B Acyl Azide Intermediate A->B DPPA, Et₃N C Isocyanate Intermediate B->C Heat (Δ) D Carbamate (Stable Amine Precursor) C->D t-BuOH E Urea Derivative C->E R-NH₂ F 3-Amino-5-(2,4-dimethoxyphenyl)-1,2-oxazole D->F Acid (e.g., TFA)

Caption: Diversification via the Curtius rearrangement.

Protocol 3: One-Pot Curtius Rearrangement and Carbamate Formation
  • To a stirred solution of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (Et₃N) (1.2 eq).

  • Add tert-butanol (t-BuOH) (3.0-5.0 eq) to the mixture. This will serve as the trapping nucleophile.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction for the evolution of N₂ gas (use a bubbler) and by TLC/LC-MS.

  • Once the rearrangement is complete, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the tert-butyl carbamate (Boc-protected amine).

Scientist's Note: The Boc-protected amine is a stable, easily handled solid. The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to liberate the free amine, which can then be used in subsequent reactions. Trapping the isocyanate with an amine instead of an alcohol will directly yield a urea derivative.[16]

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI.
  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Recent Progress in the Synthesis of Isoxazoles. (2021). Bentham Science Publishers.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Curtius Rearrangement. Organic Chemistry Portal.
  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2023). SpringerLink.
  • Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. (2006).
  • Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides. Benchchem.
  • Direct Conversion of Carboxylic Acids to Various Nitrogen-Containing Compounds in the One-Pot Exploiting Curtius Rearrangement. (2019).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing.
  • The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Elsevier.

Sources

Application

Application Notes and Protocols: Synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the isoxazole core is crucial for its pharmacological profile. This application note provides a detailed, step-by-step protocol for the synthesis of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, a key intermediate for the development of novel therapeutic agents. Furthermore, a general method for the synthesis of its carboxamide derivatives is presented, allowing for the exploration of structure-activity relationships.

The synthetic strategy employed is a robust and efficient three-step process commencing with a Claisen condensation, followed by a cyclization reaction with hydroxylamine, and culminating in the hydrolysis of the resulting ester. This approach is highly adaptable and can be utilized for the preparation of a variety of 5-aryl-1,2-oxazole-3-carboxylic acids.

Synthetic Workflow Overview

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Derivatization (Example) A 2,4-Dimethoxyacetophenone C Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate A->C Sodium Methoxide, Methanol B Dimethyl Oxalate B->C E Methyl 5-(2,4-dimethoxyphenyl)- 1,2-oxazole-3-carboxylate C->E D Hydroxylamine Hydrochloride D->E Methanol, Heat F 5-(2,4-Dimethoxyphenyl)- 1,2-oxazole-3-carboxylic acid E->F LiOH, THF/H2O H 5-(2,4-Dimethoxyphenyl)-1,2-oxazole- 3-carboxamide Derivative F->H Coupling Agent (e.g., HATU, DIPEA) G Amine (R-NH2) G->H

Caption: Synthetic workflow for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid and its derivatives.

Part 1: Synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid

This synthesis is performed in three sequential steps without the need for purification of the initial intermediate, making it an efficient process.

Step 1: Synthesis of Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate (Intermediate I)

This step involves a Claisen condensation reaction between 2,4-dimethoxyacetophenone and dimethyl oxalate, catalyzed by a strong base, sodium methoxide. The methoxide anion deprotonates the methyl group of the acetophenone, forming a nucleophilic enolate which then attacks one of the carbonyl groups of dimethyl oxalate.

Protocol:

  • To a stirred solution of sodium methoxide (prepared from 1.2 equivalents of sodium metal in anhydrous methanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-dimethoxyacetophenone (1.0 equivalent) in anhydrous methanol.[1]

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add dimethyl oxalate (1.1 equivalents) to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 5-6.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate. This intermediate is typically used in the next step without further purification.

Reagent/SolventMolar RatioKey Parameters
2,4-Dimethoxyacetophenone1.0Starting material
Dimethyl Oxalate1.1Electrophile
Sodium Methoxide1.2Base catalyst
Anhydrous Methanol-Solvent
Temperature0 °C to RTReaction condition
Reaction Time12-16 hoursReaction duration
Step 2: Synthesis of Methyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate (Intermediate II)

The crude β-diketone from the previous step is reacted with hydroxylamine hydrochloride to form the isoxazole ring. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the stable aromatic isoxazole ring.[2][3]

Protocol:

  • Dissolve the crude methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate (1.0 equivalent) in methanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add crushed ice to the residue, which should induce the precipitation of the product as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude methyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate.

Step 3: Synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (Final Product)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide.

Protocol:

  • Suspend the crude methyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 equivalents) to the suspension.

  • Heat the mixture to 50-60 °C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, extract the reaction mixture with a non-polar solvent like hexane to remove any unreacted ester.

  • Carefully acidify the aqueous layer with 1N HCl until the pH is approximately 2-3, which will cause the carboxylic acid to precipitate.

  • Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield the final product, 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxamide Derivatives

The carboxylic acid functional group of the title compound can be readily converted into a variety of derivatives, such as amides, which is a common strategy in drug discovery to modulate properties like solubility, bioavailability, and target binding. The formation of an amide bond is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of an amine.[3]

General Protocol for Amide Coupling:

Protocol:

  • Dissolve 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).[3]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carboxamide derivative.

Reagent/SolventMolar RatioRole
5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid1.0Starting material
Amine (R-NH2)1.1Nucleophile
HATU1.1Coupling agent
DIPEA2.0Base
Anhydrous DCM or DMF-Solvent

Characterization Data (Expected)

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity. Expected data for the title compound would be:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 2,4-dimethoxyphenyl group, the isoxazole proton, and the methoxy groups.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the compound.

References

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. Retrieved from [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate. Retrieved from [Link]

  • Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. (n.d.). Retrieved from [Link]

  • synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (n.d.). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, experimental pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) for researchers and drug development professionals working with this compound. The core challenge with this molecule is its inherently low aqueous solubility, which can hinder its use in various experimental and therapeutic contexts. This guide is designed to help you navigate and overcome this critical hurdle.

Understanding the Molecule: Why is Solubility a Challenge?

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid possesses distinct structural features that contribute to its poor solubility in aqueous media.

  • Hydrophobic Core : The 2,4-dimethoxyphenyl group is a bulky, non-polar moiety that resists interaction with water molecules. This is the primary driver of the compound's low solubility.

  • Ionizable Group : The carboxylic acid (-COOH) function is a weak acid. Its state of ionization is dependent on the pH of the surrounding medium.[1][2] In acidic to neutral pH, it remains largely in its neutral (protonated) form, which is less soluble. In a basic environment (pH > pKa), it deprotonates to the more soluble carboxylate anion (-COO⁻).[2][3]

  • Aromatic System : The presence of two aromatic rings (phenyl and oxazole) can lead to strong crystal lattice interactions (high crystal lattice energy), making it difficult for water molecules to solvate and dissolve the solid compound.[4]

This combination of a large hydrophobic region and a pH-dependent ionizing group makes solubility enhancement a critical step for successful formulation and application.

Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My compound won't dissolve in a standard neutral phosphate buffer (pH 7.4). What is the first and simplest approach to try?

Answer:

The most direct method for improving the solubility of an acidic compound like this is through pH modification . The carboxylic acid group is the key. According to the pH-partition theory, a weak acid will be more water-soluble in an alkaline solution where it can exist in its ionized (deprotonated) form.[2]

Causality: At a pH above the compound's acid dissociation constant (pKa), the equilibrium shifts from the neutral, poorly soluble R-COOH form to the charged, water-soluble R-COO⁻ form. This charged species interacts much more favorably with polar water molecules.[3] The relationship between pH, pKa, and the ratio of ionized to unionized forms is described by the Henderson-Hasselbalch equation.[3]

Immediate Action: Attempt to dissolve the compound in a basic buffer system (e.g., phosphate buffer at pH 8 or 9, or a carbonate buffer). It is crucial to determine the compound's pH-solubility profile to identify the optimal pH for your application.

Experimental Protocol 1: Determining the pH-Solubility Profile

This experiment will establish the relationship between pH and the equilibrium solubility of your compound.

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vials or microcentrifuge tubes

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm or 0.45 µm syringe filters

Methodology:

  • Preparation: Add an excess amount of the solid compound to vials containing each buffer solution. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them on a shaker/rotator. Allow them to equilibrate for 24-48 hours. This ensures the solution has reached its maximum saturation point.

  • Sampling & Filtration: After equilibration, carefully withdraw a sample from the supernatant of each vial. Immediately filter the sample through a syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer.

Expected Outcome & Data Presentation:

You should observe a significant increase in solubility as the pH rises above the compound's pKa.

pHSolubility (µg/mL) - Hypothetical Data
2.0< 1
4.05
6.050
7.4250
8.5> 1000
FAQ 2: pH adjustment helped, but I need higher solubility at a near-neutral pH, or I'm concerned about the chemical stability of my compound at high pH. What is a more robust alternative?

Answer:

Salt formation is the preferred strategy when simple pH adjustment is insufficient or undesirable.[5] Converting the acidic drug into a salt with a suitable base (a counterion) "locks" it in its ionized, more soluble form, often allowing it to dissolve readily in water or neutral buffers.[6][7][8] This is one of the most common and effective methods for increasing the solubility and dissolution rates of acidic drugs.[5]

Causality: A salt is composed of the ionized drug (anion) and the counterion (cation). When the solid salt dissolves in water, it readily dissociates into these charged ions, which are highly soluble. The selection of the counterion is critical and is guided by the "pKa rule," which states that for efficient salt formation, the pKa of the counterion (the conjugate acid of the base) should be at least 2-3 units higher than the pKa of the drug.[7]

Recommended Approach: Screen a variety of pharmaceutically acceptable counterions to find a salt that provides optimal solubility, stability, and physical properties. Common counterions for weak acids include sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), and organic amines like tromethamine.[7][9]

Experimental Protocol 2: Screening for Optimal Salt Form

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

  • A selection of bases (counterions), e.g., Sodium hydroxide, Potassium hydroxide, Tromethamine.

  • Solvents for crystallization (e.g., ethanol, isopropanol, acetone, water).

  • Stir plate, glassware.

Methodology:

  • Stoichiometric Reaction: Dissolve the carboxylic acid in a suitable solvent (e.g., ethanol). In a separate container, dissolve a stoichiometric equivalent (1:1 molar ratio) of the chosen base in the same or a miscible solvent.

  • Mixing: Slowly add the base solution to the acid solution while stirring.

  • Salt Precipitation/Crystallization: The salt may precipitate immediately. If not, crystallization can be induced by cooling, slow evaporation of the solvent, or adding an anti-solvent.

  • Isolation & Drying: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under a vacuum.

  • Characterization & Solubility Testing: Confirm salt formation using analytical techniques (e.g., melting point, DSC, XRPD). Then, determine the aqueous solubility of each new salt form using the method described in Protocol 1 (typically at a fixed, relevant pH like 7.4).

Data Presentation:

Salt FormCounterionAqueous Solubility at pH 7.4 (mg/mL) - Hypothetical Data
Free Acid-< 0.1
Sodium SaltNaOH5.2
Potassium SaltKOH8.9
Tromethamine SaltTromethamine15.5
FAQ 3: My application is sensitive to ions, or I need to work in a mixed organic/aqueous system. How can I use co-solvents?

Answer:

Co-solvency is a technique where a water-miscible organic solvent (a co-solvent) is added to water to increase the solubility of non-polar or poorly water-soluble compounds.[10][11]

Causality: Co-solvents work by reducing the overall polarity of the solvent system.[12][13] Water is highly polar and maintains a strong hydrogen-bonding network. This network tends to exclude hydrophobic molecules. A co-solvent disrupts this network, creating a less polar environment that is more favorable for solvating the hydrophobic dimethoxyphenyl moiety of your compound.[12][] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10][15]

Key Consideration: A major drawback of co-solvent systems is that the drug may precipitate upon dilution with an aqueous medium (e.g., upon injection into the bloodstream or addition to cell culture media).[11] Therefore, this approach must be carefully validated for your specific application.

Experimental Protocol 3: Co-solvent Solubility Assessment

Methodology:

  • Prepare Solvent Systems: Create a series of solvent systems by mixing a co-solvent (e.g., PEG 400) with water at various ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).

  • Determine Solubility: Using the equilibration method from Protocol 1, determine the saturation solubility of the compound in each co-solvent mixture.

  • Plot Data: Plot solubility as a function of the co-solvent percentage. This will help you identify the optimal mixture for your needs.

Data Presentation:

Co-solvent System (% PEG 400 in Water)Solubility (mg/mL) - Hypothetical Data
0% (Water only)< 0.01
10%0.2
20%1.5
40%12.0
60%35.0
FAQ 4: I need a significant solubility increase in a purely aqueous system without altering pH or adding salts. Is this possible?

Answer:

Yes, this can often be achieved through complexation , most commonly with cyclodextrins .[16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17][]

Causality: The hydrophobic portion of your drug molecule (the dimethoxyphenyl group) can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[19][20] The exterior of this new complex is hydrophilic, allowing it to dissolve readily in water, thereby increasing the apparent aqueous solubility of the drug.[17][] This technique is particularly useful for BCS Class II compounds (low solubility, high permeability).[]

Commonly used cyclodextrins include beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[17]

Diagram: Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation Drug 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Hydrophobic Dimethoxyphenyl Group Water Aqueous Environment CD Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Drug:f1->CD:f1 Encapsulation Complex Inclusion Complex Drug (Guest) Cyclodextrin (Host) Water2 Aqueous Environment

Caption: Encapsulation of the hydrophobic drug moiety within the cyclodextrin cavity.

Experimental Protocol 4: Phase Solubility Study with Cyclodextrins

This method, described by Higuchi and Connors, is the standard for evaluating the effect of a complexing agent.

Methodology:

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibrate with Drug: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate & Analyze: Follow the equilibration and analysis steps as outlined in Protocol 1.

  • Plot Phase Solubility Diagram: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin.

  • Interpret the Diagram: A linear relationship (Aₗ-type diagram) indicates the formation of a 1:1 soluble complex, which is the most common and desirable outcome. The slope can be used to calculate the stability constant of the complex.

Data Presentation:

HP-β-CD Concentration (mM)Drug Solubility (mM) - Hypothetical Data
00.04
50.25
100.46
200.88
401.72
Decision-Making Workflow for Solubility Enhancement

For a systematic approach, the following workflow can guide your experimental design.

G start Start: Compound has low aqueous solubility (<10 µg/mL) ph_check Is the application pH-sensitive? start->ph_check ph_adjust Strategy 1: pH Adjustment (Protocol 1) ph_check->ph_adjust No cosolvent_check Is an organic co-solvent acceptable? ph_check->cosolvent_check Yes sol_ok1 Is solubility sufficient? ph_adjust->sol_ok1 salt Strategy 2: Salt Formation (Protocol 2) sol_ok1->salt No end Goal: Optimized Formulation sol_ok1->end Yes sol_ok2 Is solubility sufficient? salt->sol_ok2 sol_ok2->cosolvent_check No sol_ok2->end Yes cosolvent Strategy 3: Co-solvency (Protocol 3) cosolvent_check->cosolvent Yes complex Strategy 4: Complexation (Cyclodextrins) (Protocol 4) cosolvent_check->complex No cosolvent->end complex->end

Caption: A workflow for selecting an appropriate solubility enhancement strategy.

References

Sources

Optimization

Troubleshooting low yields in 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. As Senior Application Scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. As Senior Application Scientists, we provide insights grounded in mechanistic understanding and field-proven experience to help you navigate common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid?

The synthesis of 5-substituted-1,2-oxazole-3-carboxylic acids typically follows a few key pathways. The most common route involves the Claisen-Schmidt condensation of 2,4-dimethoxybenzaldehyde with a pyruvate derivative to form a chalcone-like intermediate, which then undergoes cyclization with hydroxylamine. An alternative is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Each method has its own set of advantages and potential pitfalls that can affect the final yield.

Q2: My overall yield is consistently low. What are the most common critical steps to investigate?

Low overall yields in this multi-step synthesis can often be attributed to one or more of the following stages:

  • Chalcone Formation: Incomplete reaction or formation of side products during the initial condensation.

  • Cyclization: Inefficient cyclization of the chalcone with hydroxylamine, or competing side reactions.

  • Hydrolysis/Oxidation: Difficulty in the final conversion of the ester or other precursor to the carboxylic acid.

  • Purification: Product loss during workup and purification steps.

A systematic, step-by-step analysis of each stage is crucial for identifying the primary source of yield loss.

Q3: Are there any specific safety precautions I should be aware of when handling the reagents for this synthesis?

Yes, several reagents used in this synthesis require careful handling. Hydroxylamine and its salts can be unstable and potentially explosive, especially at elevated temperatures or in the presence of oxidizing agents. Always handle with care, avoid heating dry hydroxylamine, and consult the material safety data sheet (MSDS) before use. Organic solvents and strong bases or acids also present their own hazards. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Troubleshooting Guide: Low Yields

This section provides a detailed, question-driven approach to troubleshooting common issues encountered during the synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Problem 1: Low yield or incomplete conversion in the initial Claisen-Schmidt condensation.

Q: I am seeing a significant amount of unreacted 2,4-dimethoxybenzaldehyde in my reaction mixture. How can I drive the condensation to completion?

A: The Claisen-Schmidt condensation is a crucial first step, and its efficiency directly impacts the overall yield. Here’s a systematic approach to troubleshoot this stage:

  • Reagent Stoichiometry and Quality: Ensure the pyruvate source is used in a slight excess (1.1-1.2 equivalents) to drive the reaction forward. The purity of both the aldehyde and the pyruvate is critical; impurities can inhibit the reaction.

  • Base Selection and Concentration: The choice and concentration of the base (e.g., NaOH, KOH, or an alkoxide) are paramount. Too low a concentration may result in slow or incomplete reaction, while too high a concentration can promote side reactions like the Cannizzaro reaction of the aldehyde. A titration of your base solution is recommended to confirm its concentration.

  • Solvent System: The solvent must be able to dissolve both the reactants and the base. A mixture of ethanol and water is commonly used. Ensure the reaction mixture is homogeneous.

  • Temperature Control: This reaction is typically run at or below room temperature to minimize side reactions. Running the reaction at elevated temperatures can lead to the formation of undesired byproducts.

Experimental Protocol: Optimizing the Claisen-Schmidt Condensation

  • Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve sodium pyruvate (1.1 eq) and sodium hydroxide (1.1 eq) in water.

  • Cool the aldehyde solution in an ice bath to 0-5 °C.

  • Slowly add the aqueous solution of pyruvate and NaOH to the aldehyde solution dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Proceed with the workup by acidifying the reaction mixture to precipitate the chalcone product.

Problem 2: Inefficient cyclization of the chalcone with hydroxylamine.

Q: My chalcone intermediate appears to be consumed, but the yield of the desired isoxazole is low. What could be going wrong during the cyclization step?

A: The cyclization with hydroxylamine is a critical ring-forming step. Incomplete or incorrect cyclization can be a major source of yield loss. Consider the following:

  • pH of the Reaction Medium: The pH is a critical parameter for the reaction between the chalcone and hydroxylamine. The reaction is typically carried out in a slightly basic medium to facilitate the nucleophilic attack of hydroxylamine. However, a highly basic medium can lead to the formation of undesired side products. Careful control of pH is essential.

  • Reaction Temperature and Time: The reaction temperature and duration need to be optimized. Insufficient time or temperature may lead to incomplete reaction, while excessive heat can cause decomposition of the product or the formation of byproducts.

  • Formation of Regioisomers: Depending on the reaction conditions, the formation of the isomeric 4,5-dihydro-1,2-oxazole (isoxazoline) can occur. The subsequent oxidation step is then necessary to form the aromatic isoxazole ring.

Troubleshooting Workflow for Cyclization

start Low Isoxazole Yield check_pH Verify Reaction pH (Target: 8-10) start->check_pH adjust_pH Adjust pH with Base (e.g., NaOAc, Na2CO3) check_pH->adjust_pH Incorrect check_temp Review Reaction Temperature and Time check_pH->check_temp Correct adjust_pH->check_temp optimize_temp Optimize Temperature (e.g., Reflux vs. RT) check_temp->optimize_temp Suboptimal analyze_side_products Analyze Byproducts (LC-MS, NMR) check_temp->analyze_side_products Optimal optimize_temp->analyze_side_products consider_regioisomers Hypothesize Regioisomer or Michael Adduct Formation analyze_side_products->consider_regioisomers modify_workup Modify Workup to Isolate Intermediates consider_regioisomers->modify_workup solution Optimized Yield modify_workup->solution

Caption: Troubleshooting logic for the cyclization step.

Problem 3: Difficulties with the final hydrolysis or oxidation step.

Q: I have successfully synthesized the isoxazole ester, but the hydrolysis to the carboxylic acid is proving difficult and leading to low yields. What are my options?

A: The final hydrolysis step can be challenging due to the stability of the ester or potential degradation of the isoxazole ring under harsh conditions.

  • Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.

    • Basic Hydrolysis (Saponification): Using LiOH, NaOH, or KOH in a mixture of water and an organic solvent (e.g., THF, methanol) is common. If the reaction is slow, gentle heating may be required. However, prolonged heating or strong basic conditions can lead to ring opening of the isoxazole.

    • Acidic Hydrolysis: Using strong acids like HCl or H₂SO₄ can also be effective, but care must be taken to avoid degradation of the product.

  • Monitoring the Reaction: Close monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation.

  • Workup Procedure: Careful neutralization of the reaction mixture is necessary to precipitate the carboxylic acid. The product may be sensitive to pH, so a slow and controlled acidification is recommended.

Comparative Table of Hydrolysis Conditions

ConditionReagentsTypical TemperatureProsCons
Basic LiOH, NaOH, KOH in THF/H₂O or MeOH/H₂ORoom Temp to 60 °CGenerally milder, good for many esters.Can lead to ring opening with prolonged heat/strong base.
Acidic HCl, H₂SO₄ in H₂O/Dioxane50 °C to RefluxEffective for sterically hindered esters.Can cause degradation of sensitive functional groups.

References

  • Synthesis of Isoxazoles. Organic Chemistry Portal. [Link]

  • Claisen-Schmidt Condensation. Organic Chemistry Portal. [Link]

Troubleshooting

Technical Support Center: Reactivity and Handling of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocyclic building block into their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you navigate the primary challenge associated with this compound: preventing its thermal decarboxylation to ensure high-yield, successful experiments.

Section 1: Understanding the Challenge: Thermal Decarboxylation

This section addresses the fundamental chemical instability that users may encounter when working with 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, particularly under thermal stress.

Q1: What is decarboxylation and why is it a primary concern for this specific isoxazole derivative?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1] For 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, this is a significant and often undesirable side reaction that leads to the formation of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole, an impurity that contaminates the product and reduces the overall yield.

The isoxazole ring, being an electron-deficient heteroaromatic system, can stabilize the intermediate formed during the loss of CO₂, making this process more favorable than for many simple aliphatic or even some aromatic carboxylic acids. This reaction is primarily driven by heat, which provides the necessary activation energy to break the carbon-carbon bond between the isoxazole ring and the carboxyl group.[1][2]

Q2: What is the likely mechanism of decarboxylation for this compound?

Below is a diagram illustrating the proposed pathway. The key takeaway is that applying thermal energy directly drives this unwanted transformation. Your primary strategy should be to avoid reaction conditions that provide sufficient energy for this pathway to become dominant.

Decarboxylation_Mechanism cluster_main Proposed Thermal Decarboxylation Pathway Start 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid TS Transition State (Zwitterionic Intermediate) Start->TS Heat (Δ) Activation Carboxylic Acid Activation (e.g., EDC, HATU) Start->Activation Products 5-(2,4-Dimethoxyphenyl)-1,2-oxazole + CO₂ TS->Products C-C Bond Cleavage Coupling Low-Temperature Nucleophilic Acyl Substitution (Amide/Ester Formation) Activation->Coupling 0°C to RT

Caption: Proposed decarboxylation pathway and the preventative low-temperature activation strategy.

Q3: At what temperatures does significant decarboxylation typically occur?

A3: While the exact onset temperature for this molecule requires empirical determination, many heteroaromatic carboxylic acids begin to decarboxylate at temperatures exceeding 100°C, with the rate increasing significantly at higher temperatures (150-250°C).[1][2][4] Therefore, any reaction protocol that calls for refluxing in common solvents like toluene, DMF, or even acetonitrile should be considered high-risk for inducing decarboxylation. The most effective strategy is to keep reaction temperatures as low as possible, ideally at or below room temperature.[5]

Section 2: Troubleshooting Guide: Preventing Decarboxylation

This section provides direct answers to common issues encountered during synthesis.

Problem / Observation Probable Cause Recommended Solution & Action Steps
Low yield of desired amide/ester; a major non-polar byproduct is observed by TLC/LC-MS. Thermal Decarboxylation. The reaction temperature was too high, causing the starting material to degrade into the corresponding decarboxylated isoxazole before or during the desired reaction.1. Confirm Byproduct Identity: Analyze the byproduct by LC-MS. The decarboxylated product will have a molecular weight 44.01 g/mol less than the starting carboxylic acid. 2. Abandon Thermal Methods: Avoid direct condensation methods that require heat. 3. Implement a Low-Temperature Coupling Protocol: Switch to a modern coupling reagent that activates the carboxylic acid, allowing the reaction to proceed at 0°C or room temperature. See the detailed protocols in Section 3.[1][5]
Reaction is sluggish or incomplete at room temperature, even with a coupling agent. 1. Inefficient Activation: The chosen coupling agent may not be potent enough, or the reaction conditions (e.g., solvent, base) are suboptimal. 2. Steric Hindrance: The amine or alcohol nucleophile may be sterically hindered, slowing the reaction rate.1. Switch to a Stronger Coupling Agent: If using EDC/HOBt, consider switching to HATU or T3P®, which are often more efficient.[6] 2. Check Solvent and Base: Ensure you are using an anhydrous aprotic solvent (e.g., DMF, DCM, MeCN). Use a non-nucleophilic base like DIPEA or N-methylmorpholine.[1][5] 3. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature before concluding it has failed. Monitor progress by TLC or LC-MS.
I need to perform a reaction other than amide/ester formation that requires heat. Incompatible Reaction Conditions. The fundamental thermal lability of the substrate conflicts with the energy requirements of the desired transformation.1. Re-evaluate the Synthetic Route: Consider if the functional group transformation can be performed at an earlier or later stage of the synthesis on a more stable intermediate. 2. Explore Alternative Catalysts: Investigate modern catalytic systems (e.g., photoredox, electrochemical, or specialized metal catalysts) that can lower the activation energy of the desired reaction, enabling it to proceed at lower temperatures.[7][8][9] 3. Protect the Carboxyl Group: Convert the carboxylic acid to a more stable derivative (e.g., a methyl or tert-butyl ester) before performing the high-temperature step. The acid can be regenerated later via hydrolysis.

Section 3: Validated Low-Temperature Protocols

To avoid decarboxylation, the carboxylic acid must first be converted into a reactive intermediate in situ at low temperatures. This "activated" species is then readily attacked by a nucleophile (like an amine or alcohol) without the need for heat.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling (EDC/HOBt)

This is a classic, cost-effective method suitable for a wide range of substrates.

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid and HOBt in the anhydrous solvent in a round-bottom flask.

  • Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the initial activation and prevent side reactions.[1]

  • Add the EDC to the cooled solution and stir for 20-30 minutes at 0°C. This allows for the formation of the activated HOBt ester.

  • In a single portion, add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction's progress using TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude amide product via column chromatography or recrystallization.

Protocol 2: Amide Bond Formation via Uronium-based Coupling (HATU)

HATU is a more powerful activating agent, often used for sterically hindered substrates or when EDC/HOBt fails.

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine, followed by DIPEA.

  • Cool the mixture to 0°C in an ice-water bath.

  • Add HATU in one portion. A color change (often to yellow) may be observed.

  • Stir the reaction at 0°C for 15-20 minutes, then allow it to warm to room temperature and stir for 2-6 hours. HATU-mediated couplings are typically much faster than those with EDC.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product.

Section 4: Frequently Asked Questions (FAQs)

Q4: Can I use thionyl chloride (SOCl₂) or oxalyl chloride to make the acid chloride first?

A4: While converting a carboxylic acid to an acid chloride is a classic activation method, it often requires heating with SOCl₂ or the use of DMF as a catalyst with oxalyl chloride, which can generate heat.[10] Given the thermal sensitivity of your substrate, this method carries a significant risk of decarboxylation. Low-temperature coupling agents like EDC or HATU are far safer and more reliable for this specific compound.[1][5][10]

Q5: How does solvent choice impact the risk of decarboxylation?

A5: The solvent can influence the stability of the transition state for decarboxylation. Protic solvents could potentially facilitate proton transfer steps that may be involved in the mechanism.[3][5] Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are generally preferred for low-temperature coupling reactions as they minimize unwanted proton exchange and are excellent for solubilizing the reagents.[5]

Q6: Are there any alternative strategies if my desired reaction absolutely requires heat?

A6: If heating is unavoidable, you must modify the molecule to protect the carboxylic acid functionality. One robust strategy is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester via a low-temperature method like Fischer esterification is not recommended due to heat, but alkylation of the carboxylate with an alkyl halide is feasible). Esters are generally more thermally stable than their corresponding carboxylic acids. After performing the high-temperature reaction, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

References

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of Chemical Education. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Available at: [Link]

  • Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Het- ero)aryl Carboxylic Acids. OSTI.GOV. Available at: [Link]

  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. PMC. Available at: [Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. Available at: [Link]

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Macmillan Group - Princeton University. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Investigation into the Decarboxylation of Arom
  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. Available at: [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid

Welcome to the dedicated technical support resource for the purification of crude 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. This guide is meticulously crafted for our valued community of researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of crude 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. This guide is meticulously crafted for our valued community of researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but a deep, mechanistic understanding to navigate the common and complex challenges encountered during the purification of this and related isoxazole carboxylic acid derivatives. Our objective is to empower you with the scientific rationale behind each technique, enabling you to make informed, effective decisions in your experimental work.

Troubleshooting Guides

This section is your first port of call for resolving specific issues that may arise during the purification of your crude 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Problem 1: Low Purity After Initial Aqueous Work-up

Symptom: Your crude product, post-extraction, displays multiple spots on a Thin Layer Chromatography (TLC) plate, indicating a high level of impurities.

Probable Causes:

  • Incomplete Reaction: The cyclization reaction to form the isoxazole ring may not have reached completion, leaving unreacted starting materials.

  • Byproduct Formation: Competing side reactions can lead to the generation of various impurities, including potential regioisomers or degradation products.

  • Suboptimal Extraction: The initial aqueous work-up may not have been sufficient to remove all non-target compounds.

Step-by-Step Solutions:

  • Impurity Profiling:

    • Co-spot your crude product with the starting materials on a TLC plate to quickly identify any unreacted precursors.

    • For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weights of impurities, aiding in their structural elucidation.

  • Enhanced Work-up Protocol:

    • Acid-Base Extraction: This is a highly effective method for the selective separation of carboxylic acids from neutral or basic contaminants.[1][2] A comprehensive protocol is available in the FAQ section of this guide.

    • Brine Wash: Following the extraction, a wash of the organic layer with a saturated aqueous solution of sodium chloride can aid in the removal of residual water and some highly polar, water-soluble impurities.[3]

  • Pre-Purification Step:

    • For highly complex crude mixtures, a preliminary purification using flash column chromatography can be beneficial before proceeding to a final purification method like recrystallization.

Problem 2: Product is an Oil or a Gummy Solid

Symptom: Upon removal of the solvent, the product appears as a viscous oil or a sticky gum, which is challenging to handle and suggests the presence of impurities that are inhibiting crystallization.

Probable Causes:

  • Trapped Solvent: Residual solvent can significantly lower the melting point of your product and prevent solidification.

  • Crystallization Inhibitors: Even minor amounts of certain impurities can disrupt the formation of a crystal lattice.[4]

  • Amorphous Nature: The product itself may be an amorphous solid or an oil at ambient temperature, although this is less common for this class of compounds.

Step-by-Step Solutions:

  • Thorough Solvent Removal:

    • Dry your product under high vacuum for an extended duration. If the compound is known to be thermally stable, gentle heating can facilitate the removal of stubborn residual solvents.

  • Methods to Induce Crystallization:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the interface of the oil and air. The microscopic imperfections created can serve as nucleation points for crystal growth.

    • Seeding: If a small quantity of pure, crystalline material is available, introduce a single, tiny crystal (a "seed") into the oil.

    • Trituration: Introduce a small volume of a solvent in which your product has poor solubility (e.g., hexanes, diethyl ether) and stir the mixture vigorously. This can effectively wash away impurities and often induces the product to crystallize.

  • Advanced Purification:

    • If crystallization cannot be induced, further purification by column chromatography is warranted to remove the impurities that are impeding the crystallization process.

Problem 3: Streaking of the Product Spot on Silica Gel TLC Plates

Symptom: During TLC analysis on a silica gel plate, your product appears as an elongated streak or "tail" rather than a compact, well-defined spot.

Probable Cause:

  • Analyte-Stationary Phase Interaction: The acidic proton of the carboxylic acid can engage in strong interactions with the slightly acidic silica gel stationary phase. This can result in an equilibrium between the protonated and deprotonated forms of the acid on the plate, which have different affinities for the stationary phase and thus move at different rates, causing streaking.[4]

Step-by-Step Solution:

  • Mobile Phase Modification:

    • Incorporate a small percentage (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, into your eluent system. This acidic additive will ensure that your carboxylic acid remains fully protonated, thereby minimizing its interaction with the silica gel and leading to a significantly more defined and compact spot.[4]

Frequently Asked Questions (FAQs)

This section addresses common queries related to the purification of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, providing practical advice and the underlying scientific principles.

Q1: What is the most effective initial purification strategy for my crude reaction mixture?

A1: For a product bearing a carboxylic acid functional group, acid-base extraction is a highly recommended and efficient initial purification technique.[1][2] This method excels at separating your acidic target compound from any neutral and basic impurities present in the crude mixture.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction with a Weak Base: Transfer the organic solution to a separatory funnel and perform an extraction with a saturated aqueous solution of a mild base, typically sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form its corresponding sodium salt, which is soluble in the aqueous phase. Any neutral and basic impurities will preferentially remain in the organic phase. To ensure a complete extraction of the acidic product, repeat this step 2-3 times.

  • Consolidation of Aqueous Phases: Combine all the aqueous extracts that contain the sodium carboxylate salt.

  • Back-Washing (Optional but Recommended): To remove any lingering neutral or basic impurities that may have been carried over, wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Acidification and Precipitation: Cool the combined aqueous phase in an ice bath and, with continuous stirring, slowly add a strong acid, such as 1M HCl. Continue the addition until the solution becomes acidic (pH ~2-3, which can be confirmed with litmus paper). The protonated carboxylic acid, being significantly less soluble in the acidic aqueous medium, should precipitate out as a solid.

  • Isolation of the Purified Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual salts, and then dry it thoroughly under vacuum.

Q2: For the final purification step, should I opt for recrystallization or column chromatography?

A2: The selection of the final purification method hinges on the complexity and nature of the impurities in your product. The following decision-making workflow can serve as a guide:

G start Crude Product Analysis (TLC) few_impurities Few Impurities with Distinct Polarities start->few_impurities Good Separation many_impurities Multiple Impurities or Similar Polarities start->many_impurities Poor Separation recrystallization Recrystallization few_impurities->recrystallization chromatography Column Chromatography many_impurities->chromatography final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: A decision workflow to guide the choice of purification strategy.

  • Recrystallization: This method is most effective when your product is a solid of relatively high purity, contaminated with small amounts of impurities that exhibit different solubility characteristics. It is a highly efficient and scalable technique for obtaining a product with high crystalline purity.

  • Column Chromatography: This technique is indispensable when dealing with a complex mixture of impurities, impurities that have a similar polarity to your target compound, or when your product is an oil that resists crystallization.[3]

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A3: An ideal solvent for recrystallization is one in which your target compound has low solubility at room temperature but high solubility at an elevated temperature. For 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, the following solvent systems are excellent starting points for screening:

Recommended Solvent SystemRationale for Selection
Ethanol/Water The target compound is anticipated to be soluble in hot ethanol and insoluble in water. A common and effective technique involves dissolving the compound in a minimal amount of hot ethanol and then adding water dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.
Ethyl Acetate/Hexanes The compound is likely to be soluble in ethyl acetate. The addition of a non-polar co-solvent such as hexanes will reduce its solubility and promote crystallization.
Acetone/Water This system functions similarly to the ethanol/water system and can be a viable alternative.
Isopropanol A single-solvent system that may provide the requisite solubility profile for effective recrystallization.

A Step-by-Step Protocol for Recrystallization:

  • Dissolution: In an appropriate flask, add a minimal volume of the hot recrystallization solvent to your crude product until it is completely dissolved.

  • Hot Filtration (if required): If any insoluble impurities are observed, perform a rapid filtration of the hot solution using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. If crystallization does not commence, you can initiate it by placing the flask in an ice bath or by scratching the inner surface of the flask with a glass rod.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration, wash them with a small portion of the cold solvent, and then dry them thoroughly under vacuum.

Q4: What are the recommended conditions for column chromatography of this compound?

A4: For the chromatographic purification of a carboxylic acid, a silica gel stationary phase is the standard choice.

Recommended Mobile Phases (Eluents):

  • Hexanes/Ethyl Acetate with 0.5-1% Acetic Acid: This is a versatile and commonly used solvent system. The ratio of hexanes to ethyl acetate can be adjusted to achieve the desired separation. The addition of acetic acid is critical to prevent the streaking of the acidic compound on the column.[4]

  • Dichloromethane/Methanol with 0.5-1% Acetic Acid: This is a more polar solvent system suitable for compounds that are not sufficiently mobile in the hexanes/ethyl acetate system.

A Step-by-Step Protocol for Column Chromatography:

  • Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. If the solubility is low, you can dissolve it in a stronger solvent and then adsorb it onto a small amount of silica gel before loading it onto the column. Carefully apply the sample to the top of the packed silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. You can gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluting solvent in a series of labeled fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain your pure product.

  • Isolation of Purified Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain your purified compound.

Q5: How stable is the 2,4-dimethoxyphenyl group during the purification process?

A5: The 2,4-dimethoxyphenyl moiety is an electron-rich aromatic ring, and its stability is an important consideration.

  • Stability towards Bases: This group is generally stable under basic conditions, making the use of sodium bicarbonate for extraction a safe procedure.

  • Stability towards Acids: While it is stable under the mildly acidic conditions used in chromatography (e.g., with acetic acid), it can be susceptible to degradation under strongly acidic conditions, particularly when heated.[1][5] Therefore, during the acidification step of the acid-base extraction, it is crucial to use a dilute strong acid and to maintain a low temperature by using an ice bath to prevent any potential cleavage or side reactions.

Q6: Is there a risk of the isoxazole ring opening during purification?

A6: The isoxazole ring is a relatively stable heterocyclic system under standard purification conditions. However, it is prudent to be aware of conditions that can compromise its integrity:

  • Harsh Basic Conditions: Prolonged exposure to strong bases, especially at elevated temperatures, has the potential to induce ring-opening.

  • Reductive Conditions: The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).

  • Photochemical Conditions: Exposure to UV irradiation can lead to rearrangements of the isoxazole ring.

By adhering to the well-established protocols for acid-base extraction, recrystallization, and column chromatography as outlined in this guide, the structural integrity of the isoxazole ring should be well-preserved.

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • MDPI. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Zenodo. (2018). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Retrieved from [Link]

  • Research Trend. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Retrieved from [Link]

  • Beilstein Journals. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl). Retrieved from [Link]

  • ACS Publications. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses the significant challenges posed by steric hindrance in amide coupling reactions involving...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses the significant challenges posed by steric hindrance in amide coupling reactions involving 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. The bulky 2,4-dimethoxyphenyl substituent at the 5-position, particularly the ortho-methoxy group, creates a formidable steric shield around the C3-carboxylic acid, often leading to low or no yield with standard coupling protocols.

This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions, moving beyond simple protocols to explain the mechanistic reasoning behind each recommendation.

Troubleshooting Guide: From Low Yields to Successful Couplings

This section is designed to address specific experimental failures in a question-and-answer format, providing a tiered approach to problem-solving.

Question 1: My standard EDC/HOBt coupling reaction is failing or giving less than 10% yield. What is the underlying cause and what is the most logical next step?

Answer:

This is the most common failure mode for this substrate. The root cause is the severe steric hindrance imposed by the 2,4-dimethoxyphenyl group. The ortho-methoxy group restricts access of the incoming amine nucleophile to the activated carboxylic acid intermediate. Standard carbodiimide activators like EDC, even with additives like HOBt, form an O-acylisourea intermediate that is often not reactive enough to overcome this physical barrier, or it may undergo a deleterious rearrangement to an unreactive N-acylurea byproduct before the hindered amine can attack.[1][2]

Your first and most effective step is to switch to a more potent class of coupling reagents: phosphonium or uronium/aminium salts .

Core Insight: Why Uronium/Phosphonium Reagents Work Better

These reagents, such as HATU, HBTU, or PyBOP, operate through a different mechanism.[1] They react with the carboxylic acid to form highly reactive benzotriazole-based active esters (OBt or OAt esters).[3] These esters are significantly more electrophilic and reactive than the corresponding O-acylisourea intermediates, providing a greater driving force for the reaction to proceed despite the steric challenge.[3][4][5] HATU is particularly effective as it is based on HOAt, which generates a more reactive active ester than HOBt-based reagents.[6]

Recommended Action: Employ a High-Potency Coupling Reagent

The table below compares several superior alternatives to EDC/HOBt for this specific challenge.

Reagent (Acronym)Activating MechanismKey Advantages for Hindered CouplingsPotential Drawbacks
HATU Forms highly reactive OAt active esterExceptional reactivity, low racemization, often succeeds where others fail.[6]Higher cost, can react with free amine if used in large excess.[7]
HCTU Forms O-6-ClBt active esterMore reactive and soluble than HBTU, cost-effective alternative to HATU.[3]Byproducts can be challenging to remove in some cases.
PyBOP Forms OBt active ester via phosphonium intermediateHigh coupling efficiency, does not react with the amine component, advantageous for cyclizations.[1][7]Produces carcinogenic HMPA as a byproduct (use with caution).
COMU Forms OxymaPure active esterHigh reactivity similar to HATU, but with non-explosive and more soluble byproducts.[5]Newer reagent, may be less readily available in all labs.
Experimental Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for your optimization.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or NMP, 0.1–0.2 M).

  • Addition of Reagents: Add the amine coupling partner (1.1–1.2 equiv.), HATU (1.1–1.2 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0–3.0 equiv.).

    • Causality Note: A tertiary amine base is crucial to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.[5] DIPEA is standard, but the bulkier collidine can sometimes be beneficial in complex settings.

  • Reaction: Stir the mixture at room temperature for 15 minutes to 4 hours. If the reaction is sluggish, it can be gently heated to 40–50 °C.

    • Monitoring: Progress should be monitored by LC-MS or TLC to check for the consumption of the carboxylic acid and formation of the desired amide.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Question 2: I've tried HATU and other powerful coupling reagents, but my yield is still poor, especially when coupling to a hindered secondary amine. What is my next course of action?

Answer:

When even the most potent in-situ coupling reagents fail, it signifies an extreme level of steric congestion, likely from both the carboxylic acid and the amine (a "doubly hindered" coupling). In this scenario, you must escalate to a more reactive intermediate that is formed in a separate step: an acyl halide .

Core Insight: The Reactivity Hierarchy

Acyl halides, particularly acyl chlorides and fluorides, are among the most electrophilic carboxylic acid derivatives. Their formation and subsequent reaction with the amine is a two-step process that often succeeds where one-pot methods do not.

  • Acyl Chlorides: Highly reactive, but the reagents used for their formation (e.g., oxalyl chloride, thionyl chloride) can be harsh and may pose a risk to sensitive functional groups or the oxazole ring itself.[8]

  • Acyl Fluorides: An excellent alternative for hindered couplings. They are generally more stable and easier to handle than acyl chlorides but still exhibit high reactivity towards amines, and the smaller size of the fluoride atom can be advantageous in a sterically crowded environment.[9]

Recommended Action: Two-Step Acyl Halide Formation and Coupling

The following workflow diagram illustrates the decision-making process.

Caption: Decision workflow for doubly hindered couplings.

Experimental Protocol 2: Acyl Fluoride Mediated Coupling

This protocol is adapted from methodologies proven to be effective for substrates where standard methods fail.[9]

  • Acyl Fluoride Formation:

    • To a solution of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM at 0 °C, add cyanuric fluoride (0.5 equiv.) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of the acyl fluoride can be monitored by IR spectroscopy (look for a shift in the C=O stretch) or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Amide Formation:

    • In a separate flask, dissolve the sterically hindered amine (1.2 equiv.) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the pre-formed acyl fluoride solution from the previous step.

    • Allow the reaction to warm to room temperature and stir overnight. Gentle heating (reflux in DCM) may be required for particularly challenging amines.[9]

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What specific structural features of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid cause this steric hindrance?

The primary culprit is the methoxy group at the 2-position (ortho) of the phenyl ring. This group projects out from the plane of the aromatic ring and effectively "guards" the space around the C3-carboxylic acid on the adjacent oxazole ring. This creates a classic case of peri-hindrance, where a substituent on a neighboring ring system blocks a reactive site. The methoxy group at the 4-position contributes to the overall bulk but is less impactful than the ortho substituent.

Caption: Steric hindrance from the ortho-methoxy group.

Q2: Can the oxazole ring itself be problematic during these coupling reactions?

Yes, while generally stable, the oxazole ring is not inert. It has specific sensitivities that you must consider, especially when using harsher conditions.

  • Acidity of C2-H: The proton at the C2 position of the oxazole ring is the most acidic.[10] Under strongly basic conditions, particularly with organolithium reagents, deprotonation at C2 can lead to ring-opening to form an isonitrile intermediate.[11] This is why strong, non-nucleophilic organic bases like DIPEA or collidine are preferred over inorganic bases like hydroxides or alkoxides.

  • Stability to Acid/Base: The ring can be susceptible to cleavage under strongly acidic or basic conditions.[11] This is a key reason to be cautious when forming acyl chlorides with reagents like thionyl chloride, as residual acid can compromise the integrity of the oxazole core upon heating.

Q3: Are there any alternatives to amide coupling, such as using Grignard reagents or isocyanates?

While traditional amide coupling is most common, alternative methods exist for forming sterically hindered amides. One notable method involves the addition of Grignard reagents to isocyanates.[12][13] However, this would require a completely different synthetic route where your amine component is converted to a Grignard reagent and the carboxylic acid is converted to an isocyanate. This is not a simple modification of your existing protocol but rather a complete strategic redesign. For most applications, optimizing the carboxylic acid activation as described above is the more practical approach.

Q4: How can I reliably monitor these sluggish reactions to find the optimal conditions?

For difficult couplings, Liquid Chromatography-Mass Spectrometry (LC-MS) is your most powerful analytical tool.

  • Track Reactant Consumption: Monitor the disappearance of the starting carboxylic acid.

  • Identify Intermediates: In some cases, you can observe the activated ester intermediate (e.g., the HOBt or HOAt ester), which can confirm that the first step of the reaction is working.

  • Detect Side Products: Crucially, LC-MS can help you identify common failure pathways. For example, with EDC, you can look for the mass corresponding to the N-acylurea byproduct, which confirms the suspected side reaction.

  • Confirm Product Formation: Positively identify the mass of the desired amide product, even at very low concentrations, to confirm that a given set of conditions is viable for further optimization.

References

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(6), 335-339. [Link]

  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449-11454. [Link]

  • Mandal, S., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 8963-8970. [Link]

  • ResearchGate. (2026). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Bode, J. W. (2015). The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 69, 335-339. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. [Link]

Sources

Optimization

Minimizing side products in 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis and purification of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and purification of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will address specific experimental issues in a direct question-and-answer format, explain the chemical principles behind our recommendations, and provide optimized protocols to enhance yield and purity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues reported by users during the synthesis, focusing on the two most critical stages: the cyclization to form the isoxazole ring and the final hydrolysis to yield the carboxylic acid.

Part 1: Isoxazole Ring Formation from Chalcone Precursors

The formation of the 5-aryl-1,2-oxazole core typically involves the reaction of a chalcone intermediate with hydroxylamine.[1][2] This step is often the primary source of impurities that can complicate purification and lower yields.

Question 1: My TLC plate shows multiple spots after the cyclization reaction. What are these byproducts and why do they form?

Answer: When reacting a chalcone with hydroxylamine, it's common to see several side products alongside your desired isoxazole. The most prevalent are isoxazolines and chalcone oximes.[3]

  • Isoxazoline: This is a partially reduced, non-aromatic version of your isoxazole. Its formation indicates an incomplete reaction, specifically the failure of the isoxazoline intermediate to dehydrate (eliminate water) to form the stable aromatic isoxazole ring.[3]

  • Chalcone Oxime: This byproduct forms when hydroxylamine reacts with the carbonyl group of the chalcone but fails to undergo the subsequent Michael addition and cyclization needed to form the ring.[3]

  • Pyrazoline: While less common, if your hydroxylamine reagent is contaminated with hydrazine, you may form pyrazoline derivatives.[3]

Understanding these pathways is the first step to mitigating them.

Question 2: I have a major byproduct that I suspect is the isoxazoline. How can I push the reaction towards the fully aromatic isoxazole?

Answer: The formation of the isoxazoline is a sign of incomplete dehydration. To drive the reaction to completion, you need to favor the elimination of water from the intermediate.

Causality: The dehydration step is often the rate-limiting part of the sequence and is highly dependent on the reaction conditions. A weak base or low temperature may not provide sufficient driving force for the elimination.

Solutions:

  • Increase Basicity: Switching to a stronger base can effectively promote the dehydration. If you are using a mild base like sodium acetate, consider switching to sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

  • Increase Temperature: Refluxing the reaction mixture for a longer duration can provide the necessary energy to overcome the activation barrier for dehydration.[3] Monitor the reaction by TLC to avoid decomposition.

  • Choice of Solvent: Using a solvent like acetic acid can sometimes facilitate dehydration by protonating the hydroxyl group of the intermediate, making it a better leaving group.

Question 3: My reaction seems to stop after forming the chalcone oxime, with very little cyclization. What's going wrong?

Answer: The formation of the chalcone oxime without subsequent cyclization suggests that the reaction conditions favor nucleophilic attack at the carbonyl carbon but do not adequately promote the crucial Michael addition step required for ring closure.

Causality: The pH of the reaction medium plays a critical role here. Certain pH levels can favor oxime formation, which, once formed, may be slow to cyclize. A more basic condition is typically required to deprotonate the hydroxylamine sufficiently for it to act as a nucleophile in the Michael addition.[3]

Solutions:

  • Optimize Base and pH: Ensure your reaction medium is sufficiently basic. Using alcoholic KOH or NaOH is a standard approach for this cyclization.[1] This promotes the Michael addition needed for the ring to close.

  • Order of Reagents: In some cases, pre-mixing the chalcone and the base before the addition of hydroxylamine can favor the desired pathway.

The following diagram illustrates the desired reaction pathway to the isoxazole ester and the competing side reactions that can occur during the cyclization step.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Chalcone Chalcone Intermediate Isoxazoline Isoxazoline Intermediate Chalcone->Isoxazoline + NH2OH (Cyclization) Chalcone_Oxime Chalcone Oxime Chalcone->Chalcone_Oxime + NH2OH (No Cyclization) Pyrazoline Pyrazoline Chalcone->Pyrazoline + N2H4 Hydroxylamine NH2OH·HCl Hydroxylamine->Isoxazoline Ester Target Isoxazole Ester Isoxazoline->Ester - H2O (Dehydration) Hydrazine Hydrazine (Impurity) Hydrazine->Pyrazoline

Caption: Reaction scheme showing desired and side pathways.

Part 2: Ester Hydrolysis to Carboxylic Acid

The final step, converting the isoxazole ester to the target carboxylic acid, is susceptible to its own set of side reactions, primarily incomplete hydrolysis and decarboxylation.

Question 4: After hydrolysis and workup, my final product is contaminated with a less polar spot on TLC. Is this the starting ester?

Answer: Yes, a less polar impurity with a higher Rf value is very likely the unhydrolyzed starting ester.[4] Incomplete hydrolysis is a frequent issue, especially if the reaction time is too short or the conditions are too mild.

Causality: Saponification (base-catalyzed ester hydrolysis) is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide ions, as well as temperature. Steric hindrance around the ester group can also slow the reaction down.

Solutions:

  • Increase Reaction Time/Temperature: The simplest approach is to extend the reaction time at reflux, monitoring by TLC until the starting ester spot has completely disappeared.[4]

  • Increase Base Concentration: Add a greater excess of the base (e.g., LiOH or NaOH) to ensure the reaction is driven to completion. A common ratio is 2-4 equivalents of base.

  • Co-solvent: Using a co-solvent like tetrahydrofuran (THF) or methanol with water can improve the solubility of the ester in the aqueous base, leading to a faster and more complete reaction.[5]

Question 5: My yield is low, and I suspect the product is decomposing. Could decarboxylation be the problem?

Answer: Yes, decarboxylation (the loss of CO₂) is a known side reaction for certain heteroaromatic carboxylic acids, particularly when exposed to high heat or harsh acidic/basic conditions during workup or purification.[6][7]

Causality: The isoxazole ring can activate the carboxylic acid group, making it susceptible to losing CO₂ to form 5-(2,4-Dimethoxyphenyl)-1,2-oxazole. This is analogous to the decarboxylation of β-keto acids.[7]

Solutions:

  • Use Milder Hydrolysis Conditions: Employ lithium hydroxide (LiOH) in a THF/water mixture at room temperature or with gentle heating (e.g., 40-50 °C) instead of refluxing with NaOH or KOH.

  • Careful Acidification: During workup, acidify the reaction mixture slowly at a low temperature (e.g., in an ice bath) to protonate the carboxylate. Overheating during acidification can promote decarboxylation.

  • Avoid High Temperatures: When removing solvent on a rotary evaporator, use a low water bath temperature. Purify the product using methods that do not require high heat.

Observed Problem Likely Cause Recommended Solution(s)
Ring Formation: Major isoxazoline byproductIncomplete dehydration of the intermediate.[3]Use a stronger base (NaOH, KOH); increase reaction temperature or time.[3]
Ring Formation: Major chalcone oxime byproductReaction conditions favor oxime formation over cyclization.[3]Ensure a sufficiently basic medium to promote Michael addition.[3]
Hydrolysis: Unreacted ester in final productIncomplete hydrolysis reaction.[4]Extend reaction time; increase equivalents of base; use a co-solvent (THF).[4][5]
Hydrolysis: Low yield, suspected decompositionDecarboxylation of the carboxylic acid product.[7]Use milder hydrolysis conditions (LiOH, room temp); avoid high heat during workup and purification.
General: Difficulty with purificationSimilar polarities of product and byproducts.[3]Use column chromatography with a carefully selected eluent system; consider adding a small amount of acetic acid to the eluent to suppress tailing of the carboxylic acid.[4]
Optimized Experimental Protocols

The following protocols are designed to minimize the formation of common side products.

Protocol 1: Optimized Cyclization for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid ethyl ester

This protocol is optimized to favor complete dehydration to the aromatic isoxazole.

  • Dissolve Starting Materials: In a round-bottom flask, dissolve the chalcone precursor (1 equivalent) in absolute ethanol.

  • Add Hydroxylamine: Add hydroxylamine hydrochloride (1.5 equivalents).

  • Base Addition: Slowly add a solution of potassium hydroxide (KOH, 2.5 equivalents) in ethanol. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the chalcone starting material.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure isoxazole ester.

Protocol 2: Mild Saponification for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

This protocol uses mild conditions to prevent decarboxylation and ring-opening.

  • Dissolve Ester: Dissolve the isoxazole ester (1 equivalent) in a 3:1 mixture of THF and water.

  • Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 3 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate + 1% acetic acid) until the starting ester is consumed (typically 8-16 hours).

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator with a water bath temperature below 40 °C.

  • Workup: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with 1M HCl. The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]

This flowchart provides a logical sequence for diagnosing issues with your final product.

G start Analyze Final Product (TLC, NMR, LCMS) check_purity Is the product pure? start->check_purity impurity_check Identify Impurity (Higher or Lower Rf?) check_purity->impurity_check No success Synthesis Successful check_purity->success Yes ester_impurity Impurity has Higher Rf (Less Polar) impurity_check->ester_impurity Higher Rf other_impurity Impurity has Lower Rf (More Polar) impurity_check->other_impurity Lower Rf ester_cause Likely Unreacted Ester or Decarboxylation Product ester_impurity->ester_cause ester_solution Troubleshoot Hydrolysis: - Increase reaction time/base - Use milder conditions ester_cause->ester_solution other_cause Likely Ring-Opened Product or Byproduct from Cyclization other_impurity->other_cause other_solution Troubleshoot Cyclization: - Optimize base/temp - Improve purification other_cause->other_solution

Caption: A decision tree for troubleshooting product impurities.

References
  • BenchChem. (2025).
  • Kumar, K. S., et al. (2011).
  • ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. [Link]

  • ACS Publications. (n.d.). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?[Link]

  • Dovbnya, D. V., et al. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Pharmacia, 69(1), 163-172.
  • ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Bentham Science. (n.d.).
  • Springer. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Molecular Diversity. [Link]

  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]

  • Scholars Research Library. (2025).
  • Journal of Advanced Scientific Research. (2021). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities.
  • PubMed. (2018). Electrochemical dehydrogenative cyclization of 1,3-dicarbonyl compounds. [Link]

  • Chinese Chemical Society. (2025).
  • ResearchGate. (2022). (PDF) Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]

  • Chinese Chemical Society. (2025). Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate. CCS Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical dehydrogenative cyclization of 1,3-dicarbonyl compounds. [Link]

  • ACS Publications. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt (RORγt) Ligand-Binding Domain. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2015). Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. Chemical Science. [Link]

  • Wiley Online Library. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Oxo‐Bridged Carboxylate Cluster. Chemistry – A European Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. [Link]

  • BenchChem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Process for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. Moving from milligram-scale discovery to multi-gram or kilogram production introduces severe heat transfer, regioselectivity, and precipitation challenges.

This living document bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and field-proven causality for every process parameter.

Process Architecture & Workflow

SynthesisWorkflow Step1 1. Claisen Condensation 2,4-Dimethoxyacetophenone + Diethyl Oxalate Int1 Diketoester Intermediate (Precipitation Risk) Step1->Int1 Exotherm Control Step2 2. Cyclization + NH2OH·HCl (Reflux) Int1->Step2 Int2 Isoxazole Ester (Regioselectivity Critical) Step2->Int2 Acidic pH Maintained Step3 3. Saponification NaOH, MeOH, 0°C Int2->Step3 Product 5-(2,4-Dimethoxyphenyl)-1,2-oxazole- 3-carboxylic acid Step3->Product Base-Catalyzed Cleavage Avoided

Fig 1: Three-step synthesis workflow for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Troubleshooting Knowledge Base (FAQs)

Phase 1: Claisen Condensation Exotherms & Rheology

Q: During the scale-up of the Claisen condensation between 2,4-dimethoxyacetophenone and diethyl oxalate, we experience severe exotherms and product precipitation that clogs our reactors. How can we mitigate this?

Mechanistic Causality & Solution: The deprotonation of the acetophenone by a strong base (e.g., NaOMe or KOtBu) and subsequent nucleophilic acyl substitution is highly exothermic. As the reaction progresses, the sodium or potassium salt of the resulting diketoester precipitates rapidly. In batch reactors, this creates a thick slurry that impedes mechanical stirring, leading to localized "hot spots" and thermal runaway.

To resolve this, transition to a semi-batch dosing strategy or utilize which are specifically designed to manage heat dissipation and prevent clogging problems during Claisen condensations[1]. If restricted to batch equipment, reverse-dosing the base into a highly diluted solvent system (THF/EtOH) at 35 °C ensures the exotherm is distributed over the dosing timeframe.

Phase 2: Regioselectivity in Hydroxylamine Cyclization

Q: Our cyclization step with hydroxylamine yields a mixture of 3-aryl and 5-aryl isoxazole isomers. How do we ensure strict regioselectivity for the 5-(2,4-dimethoxyphenyl) isomer?

Mechanistic Causality & Solution: Regioselectivity is dictated by the pH of the reaction medium. The 1,3-diketoester intermediate has two electrophilic carbonyls. Under strictly acidic conditions (using pure NH₂OH·HCl), the C-2 carbonyl (adjacent to the ester) is preferentially protonated and attacked by the weak hydroxylamine nucleophile, driving the kinetic formation of the 5-aryl-isoxazole-3-carboxylate.

Process chemists often mistakenly add a base (like triethylamine or sodium acetate) to "free" the hydroxylamine. However, , leading to altered electrophilicity, the appearance of undesired 3-aryl regioisomers, and nearly complete suppression of the desired product due to the lack of proton transfer required for water elimination[2]. The reaction direction can be, so maintaining acidic conditions is mandatory for the 5-substituted target[3].

Regioselectivity Dike Diketoester Intermediate NH2OH NH2OH·HCl Addition Dike->NH2OH PathA Acidic Conditions (No Base) Kinetic Attack at C-2 NH2OH->PathA PathB Basic Conditions (Added Base) Altered Electrophilicity NH2OH->PathB Target 5-Aryl-isoxazole-3-carboxylate (Desired Regioisomer) PathA->Target Dehydration Impurity 3-Aryl-isoxazole-5-carboxylate (Undesired Regioisomer) PathB->Impurity Dehydration

Fig 2: Mechanistic divergence in isoxazole cyclization driven by pH-dependent regioselectivity.

Phase 3: Saponification Degradation

Q: The final saponification of the isoxazole ester to the carboxylic acid results in dark degradation products and low yields upon acidification. What is the optimal protocol?

Mechanistic Causality & Solution: Isoxazole rings are sensitive to strong bases, particularly when substituted with electron-withdrawing groups (like the carboxylate) at the 3-position. The addition of concentrated NaOH to the ester is [4]. If the internal temperature exceeds 20 °C during this addition, the base will attack the relatively labile N-O bond of the isoxazole, causing ring-opening and degradation.

The solution is strict cryogenic control. The methanolic ester solution must be pre-cooled to 0 °C, and the NaOH must be dosed at a rate that maintains the internal temperature below 5 °C.

Process Metrics & Quantitative Data

The following table summarizes the quantitative improvements achieved by migrating from historical batch discovery methods to the optimized scale-up protocols detailed below.

Process StepCritical ParameterHistorical Discovery RouteOptimized Scale-Up RouteYield ImprovementPurity (HPLC)
1. Claisen Condensation Base Dosing Temp / Time60 °C (All-at-once) / 24h35 °C (Dosed over 2h)65% → 88%>95% (No clogging)
2. Cyclization Reagent / pH ControlNH₂OH + NEt₃ (pH ~8)NH₂OH·HCl only (pH <3)50% → 92%>98% (Regiopure)
3. Saponification Base Addition Temp25 °C - 40 °C0 °C - 5 °C70% → 95%>99% (No cleavage)

Validated Scale-Up Protocols (Self-Validating SOPs)

Protocol A: Semi-Batch Synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
  • Preparation: Charge a dry 5 L jacketed reactor with 2,4-dimethoxyacetophenone (1.0 equiv, 500 g) and diethyl oxalate (1.2 equiv). Dissolve in anhydrous THF (2.5 L).

  • Temperature Control: Set the jacket temperature to 30 °C. Ensure mechanical overhead stirring is set to 250 RPM to handle impending viscosity changes.

  • Dosing: Slowly dose a 25 wt% solution of NaOMe in Methanol (1.1 equiv) over 2 hours.

    • Self-Validation (IPC 1): Monitor the internal thermocouple. The dosing rate must be dynamically adjusted to prevent the internal temperature from exceeding 35 °C.

  • Aging & Quench: Stir for an additional 4 hours. Quench by pouring the thick suspension into 1M HCl (3 L) at 0 °C to precipitate the diketoester. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation (IPC 2): HPLC analysis of the dried solid must show <2% residual acetophenone.

Protocol B: Regioselective Cyclization to Ethyl 5-(2,4-dimethoxyphenyl)isoxazole-3-carboxylate
  • Preparation: Suspend the diketoester (1.0 equiv) in absolute ethanol (5 volumes).

  • Reagent Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv) in a single portion. Do not add any base.

  • Reflux: Heat the mixture to 80 °C (reflux) for 90 minutes.

    • Self-Validation (IPC 3): Pull a 0.5 mL aliquot, dilute in MeCN, and run LC-MS. The intermediate oxime mass must be completely consumed, and the ratio of the 5-aryl to 3-aryl isomer must be >98:2.

  • Isolation: Concentrate the mixture in vacuo to remove 70% of the ethanol. Cool to 5 °C to induce crystallization. Filter and wash with ice-cold ethanol.

Protocol C: Temperature-Controlled Saponification
  • Preparation: Dissolve the isoxazole ester (1.0 equiv) in Methanol (10 volumes) in a jacketed reactor.

  • Cryogenic Cooling: Circulate coolant to drop the internal temperature to exactly 0 °C.

  • Hydrolysis: Prepare a 2M aqueous NaOH solution (1.2 equiv). Dose this solution dropwise into the reactor over 1 hour.

    • Self-Validation (IPC 4): The internal temperature must strictly remain between 0 °C and 5 °C. If it spikes, pause dosing immediately.

  • Acidification: Once TLC confirms ester consumption (approx. 1 hour post-dosing), slowly add 2M HCl while maintaining the temperature at 0 °C until the pH reaches 2.0 - 2.5.

    • Self-Validation (IPC 5): Verify pH with a calibrated probe. The product will precipitate as a brilliant white solid. Filter, wash with cold water, and dry to yield the final 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

References

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 2015. URL:[Link]

  • Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers. Organic Process Research & Development, 2024. URL:[Link]

  • Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry, 2015. URL:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 2019. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Here is the technical support center for refining crystallization methods for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. Welcome to the technical support center dedicated to the crystallization of 5-(2,4-Dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for refining crystallization methods for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Welcome to the technical support center dedicated to the crystallization of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively. Controlled crystallization is paramount for ensuring high purity, consistent crystal form, and predictable physicochemical properties essential for drug development and manufacturing.

Section 1: Foundational Knowledge (FAQs)

This section addresses fundamental questions regarding the material properties and theoretical considerations that govern the crystallization of this specific molecule.

Q1: What are the key physicochemical properties of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid that influence its crystallization?

A1: The crystallization behavior of this compound is primarily dictated by three structural features:

  • Aromatic Rings (Dimethoxyphenyl and Isoxazole): These bulky, rigid structures promote strong π-π stacking interactions, which are a primary driving force for crystal lattice formation.

  • Carboxylic Acid Group (-COOH): This is a potent hydrogen bond donor and acceptor. It will strongly influence solvent selection, as it can form robust hydrogen-bonded dimers or chains, a common feature in the crystal structures of carboxylic acids.

  • Methoxy Groups (-OCH₃): These groups add to the molecule's polarity and can act as weak hydrogen bond acceptors. Their presence on the phenyl ring influences the overall electronic distribution and steric profile, affecting how the molecules pack in a crystal lattice.

Given these features—moderate polarity, hydrogen bonding capability, and rigid aromatic systems—the compound is expected to be soluble in polar organic solvents and less soluble in nonpolar hydrocarbons.[1]

Q2: Why is controlling the crystalline form (polymorphism) so critical for a pharmaceutical compound like this?

A2: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[2] These different forms, or polymorphs, can have distinct physicochemical properties, even though they are chemically identical. For a pharmaceutical ingredient, controlling polymorphism is crucial for:

  • Bioavailability and Solubility: Different polymorphs can have different solubilities and dissolution rates. The most stable polymorph is typically the least soluble.[2] This can directly impact how much of the drug is absorbed in the body.

  • Stability: One polymorph may be thermodynamically stable under ambient conditions, while others are metastable and can convert to the stable form over time, potentially altering the drug product's efficacy and shelf life.[3]

  • Manufacturing and Formulation: Properties like crystal shape (habit), flowability, and compressibility are dependent on the polymorphic form. These are critical for consistent and reliable manufacturing of dosage forms like tablets.[2]

  • Intellectual Property: Different polymorphs can be patented separately, making polymorphism a key aspect of pharmaceutical patent strategy.[4]

Failing to identify and control the most stable polymorph can lead to disastrous outcomes, such as the market withdrawal of the HIV drug Ritonavir in 1998 when a less soluble, more stable polymorph unexpectedly appeared.[2]

Q3: What defines an ideal solvent for the recrystallization of this compound?

A3: The perfect solvent is the cornerstone of a successful crystallization.[5] The ideal solvent should exhibit the following characteristics:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is the driving force for crystallization upon cooling.[5]

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[6]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying but not so volatile that it evaporates too quickly from the hot solution, causing premature precipitation.[1] A boiling point below 100-110 °C is generally preferred.[1]

  • Crystal Quality: The solvent-solute interactions at the growing crystal faces influence the crystal shape and quality. Some solvents may favor the growth of well-defined crystals, while others might produce needles or fine powders.[7]

Section 2: Experimental Protocols

These protocols provide a systematic approach to developing a robust crystallization method for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Protocol 1: Systematic Single-Solvent Screening

Objective: To identify a single suitable solvent for recrystallization.

Methodology:

  • Preparation: Place approximately 10-15 mg of the crude compound into each of several small test tubes or vials.

  • Solvent Selection: Choose a range of solvents with varying polarities (see Table 1). Common choices for a molecule with these functional groups would include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).[1][8]

  • Room Temperature Test: To each vial, add the selected solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily at room temperature, the solvent is too good and should be rejected for single-solvent recrystallization.[6]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the vial in a sand or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume used.

  • Cooling Test: Allow the saturated hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: A good solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a good yield of crystals upon cooling.[6]

Table 1: Common Solvents for Crystallization Screening
SolventPolarityBoiling Point (°C)Comments
WaterHigh (Polar Protic)100May be suitable for mixed-solvent systems due to the carboxylic acid group.[6]
EthanolHigh (Polar Protic)78A good starting point for polar compounds with H-bonding capability.[1][8]
MethanolHigh (Polar Protic)65Similar to ethanol but more volatile; often dissolves compounds more readily.[6]
Ethyl AcetateMedium77A versatile solvent for compounds of intermediate polarity.[9]
AcetoneMedium (Polar Aprotic)56A strong solvent, but its low boiling point can be challenging.[1]
DichloromethaneLow-Medium40Often too volatile for slow cooling but useful in solvent layering techniques.[10]
TolueneLow (Nonpolar)111Good for aromatic compounds, but high boiling point can be an issue.[1]
Hexane/HeptaneLow (Nonpolar)69 / 98Likely to be poor solvents; best used as anti-solvents in mixed systems.[9]
Protocol 2: Mixed-Solvent System Crystallization

Objective: To purify the compound when no single solvent is ideal. This is often necessary when the compound is either too soluble or not soluble enough in common solvents.

Methodology:

  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent (the "good" solvent) should readily dissolve the compound at all temperatures, while the other (the "anti-solvent" or "poor" solvent) should not dissolve it at any temperature.[6] A common pair for a compound like this would be Ethanol/Water or Ethyl Acetate/Hexane.[8]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[6]

  • Re-solubilization: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. If needed, cool further in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.[11]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during crystallization experiments in a direct question-and-answer format.

Diagram 1: General Crystallization Workflow

This diagram outlines the standard procedure for purifying a solid compound.

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling (Maximize Yield) cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for recrystallization.

Q4: My compound "oiled out" as a liquid instead of forming crystals. What happened and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[12] This typically happens when the temperature of the saturated solution is higher than the melting point of the solute at that concentration.[13] Impurities often lower the melting point of a compound, making oiling out more likely.[14] The oily droplets are undesirable as they tend to entrap impurities.[13]

Troubleshooting Steps:

  • Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add more of the primary solvent (10-20% more volume) to lower the saturation temperature. Then, allow it to cool much more slowly.[13][15]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. If the compound's melting point is, for example, 85 °C, using a solvent that boils at 100 °C is risky. A solvent boiling around 65-70 °C would be a safer choice.

  • Induce Crystallization at a Lower Temperature: Cool the solution to just below the oiling out temperature and then try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[9][16]

  • Use a Different Solvent System: The polarity of the solvent may be too different from your compound. Try a solvent system that is a better match.[14]

Diagram 2: Troubleshooting Decision Tree for "Oiling Out"

This diagram provides a logical path for resolving the issue of oil formation.

G start Oiling Out Occurs reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent cool_slowly Cool Slowly add_solvent->cool_slowly check_success Crystals Form? cool_slowly->check_success success Success: Collect Crystals check_success->success Yes change_solvent Try a Different Solvent (Lower Boiling Point) check_success->change_solvent No seed_scratch Cool to Below Oiling Temp, Then Seed or Scratch check_success->seed_scratch No change_solvent->cool_slowly check_success2 Crystals Form? seed_scratch->check_success2 check_success2->success Yes check_success2->change_solvent No

Caption: Decision tree for troubleshooting oiling out.

Q5: Crystallization won't start, even after cooling in an ice bath. What are my options?

A5: This usually means the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.

Troubleshooting Steps:

  • Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points.[9]

  • Seeding: If you have a small amount of the solid compound, add a single tiny crystal (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[15]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent (e.g., 10-15% of the volume) to increase the concentration, and then attempt to cool again.[15]

  • Flash Freeze: As a last resort, you can dip the tip of a glass rod into the solution and then into liquid nitrogen (if available) or a dry ice/acetone bath. Re-introducing the frozen tip into the solution can provide numerous seed crystals.

Q6: The crystallization was too fast, yielding a fine powder. How can I grow larger, higher-quality crystals?

A6: Rapid crystallization, or "crashing out," traps impurities and solvent within the crystal lattice, leading to poor purity.[15] The key is to slow down the process.

Troubleshooting Steps:

  • Slow Down Cooling: Do not go directly to an ice bath. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel or cork ring to slow heat loss. This allows for the slow, ordered growth of larger crystals.[17]

  • Use Slightly More Solvent: Re-dissolve the solid in the minimum amount of hot solvent, and then add a little extra (5-10%). This ensures the solution becomes supersaturated at a lower temperature, giving the molecules more time to align properly.[15]

  • Use a More Viscous Solvent System: A slightly more viscous solvent can slow down the diffusion of molecules to the crystal surface, promoting more orderly growth.

Q7: My final product has low purity despite crystallization. How can I improve it?

A7: If a single recrystallization is insufficient, several options are available.

  • Perform a Second Recrystallization: The most straightforward approach is to repeat the process. Purity generally increases with each successive recrystallization, although yield will decrease.

  • Use an Adsorbent: If the impurities are colored or highly polar, add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb these impurities. Use sparingly, as it can also adsorb your product.[6]

  • Pre-Purification: If the crude material is very impure (>10-15% impurities), recrystallization may not be effective. Consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting a final crystallization.[9]

References

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Benchchem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Unknown. (n.d.).
  • Mettler Toledo. (n.d.).
  • Acta Crystallographica Section F. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Reddit. (2013, February 3).
  • ACS Publications. (2024, March 7).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Technobis. (2020, June 16).
  • Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
  • Unknown. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • CRYSFORMA. (n.d.).
  • Scribd. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • MDPI. (2024, July 24). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives.
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (2018, January 12).

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Reference Data & Comparative Studies

Validation

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid vs 5-phenylisoxazole-3-carboxylic acid reactivity

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals comparing the reactivity, structural implications, and handling protocols of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals comparing the reactivity, structural implications, and handling protocols of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid and 5-phenylisoxazole-3-carboxylic acid .

(Note: "1,2-oxazole" is the IUPAC systematic nomenclature for "isoxazole." Both compounds share the identical heterocyclic core and will be referred to as isoxazoles throughout this guide).

Executive Summary & Structural Profiling

Isoxazole-3-carboxylic acids are privileged pharmacophores in drug discovery, frequently utilized as bioisosteres for amides and esters, and as core scaffolds for enzyme inhibitors[1]. The substitution at the 5-position of the isoxazole ring dictates not only the steric bulk of the molecule but fundamentally alters the electronic distribution across the heterocycle.

The core difference between the two subject compounds lies in the presence of two methoxy groups at the ortho and para positions of the phenyl ring in the 5-(2,4-dimethoxyphenyl) variant.

  • Electronic Effects (+M): Methoxy groups are strongly electron-donating via resonance (+M effect). This dramatically enriches the electron density of the phenyl ring.

  • Conjugative Transmission: Because the 5-phenyl ring is directly conjugated with the isoxazole core, this excess electron density is delocalized into the inherently electron-deficient isoxazole ring. Potentiometric studies on substituted isoxazoles confirm that electron-donating groups enhance the electron density on the isoxazole nitrogen and alter the pKa of attached functional groups.

Electronic_Effects EDG 2,4-Dimethoxy Substituents (+M) Phenyl Phenyl Ring (Electron Rich) EDG->Phenyl Resonance Donation Isoxazole Isoxazole Core (Reduced Electrophilicity) Phenyl->Isoxazole Conjugation C4 C4 Position (Increased Nucleophilicity) Isoxazole->C4 Inductive/Resonance COOH C3-COOH (Slightly Higher pKa) Isoxazole->COOH Inductive

Caption: Transmission of electronic effects from the 2,4-dimethoxy substituents to the isoxazole core.

Reactivity Comparison: Practical Implications

Understanding how these electronic differences manifest in the flask is critical for synthetic planning and late-stage functionalization.

A. Carboxylic Acid Activation (Amide Coupling)

Both compounds undergo standard amide coupling efficiently[2]. However, the C3-carboxylic acid's pKa is slightly elevated (less acidic) in the dimethoxy analog because the conjugate base is less stabilized by the now electron-richer isoxazole core. During activation (e.g., forming an active ester), the electron-rich nature of the dimethoxy analog can marginally slow down the initial electrophilic activation step. High-efficiency coupling reagents like HATU are recommended to bypass this kinetic bottleneck.

B. Electrophilic Aromatic Substitution (EAS) at C4

The C4 position of the isoxazole ring is the most susceptible site for EAS. The 2,4-dimethoxy substitution significantly increases the nucleophilicity of C4 compared to the unsubstituted 5-phenyl analog. If downstream halogenation (e.g., bromination for Suzuki cross-coupling) is required, the dimethoxy analog will react much faster. However, the highly activated 2,4-dimethoxyphenyl ring itself may undergo competitive halogenation, requiring strict stoichiometric and temperature control.

C. Metabolic Stability (Drug Development Context)

From an ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, the two compounds present different metabolic liabilities. The unsubstituted phenyl ring is primarily susceptible to CYP450-mediated para-hydroxylation. Conversely, the 2,4-dimethoxy groups introduce a high liability for O-demethylation (typically via CYP2D6 or CYP3A4), rapidly exposing a phenol that is subject to Phase II glucuronidation and rapid clearance.

Quantitative Data Summary

Property / Reactivity5-Phenylisoxazole-3-carboxylic acid5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Electronic Profile Neutral phenyl substituentStrongly electron-donating (+M) substituent
C3-COOH Acidity Standard (pKa ~ 2.5 - 3.0)Slightly reduced acidity (pKa ~ 2.8 - 3.3)
Amide Coupling Kinetics Rapid activationModerately rapid (requires strong activators like HATU)
C4 Electrophilicity Low (requires elevated temps for EAS)Moderate to High (activated by EDG)
Primary Metabolic Liability para-Hydroxylation (Moderate clearance)O-Demethylation (High clearance liability)

Self-Validating Experimental Methodologies

The following protocols are designed with built-in validation checkpoints to ensure synthetic integrity, explaining the causality behind the reagent choices.

Protocol 1: High-Efficiency Amide Coupling (HATU-Mediated)

Causality: HATU is selected over standard EDC/HOBt because it generates an HOAt active ester. The neighboring group effect of the pyridine nitrogen in HOAt accelerates aminolysis, which is crucial for overcoming the slight electronic deactivation of the dimethoxy-substituted carboxylic acid[2]. DIPEA is used as a sterically hindered, non-nucleophilic base to prevent competitive attack on the active ester.

Workflow Start Isoxazole-3-Carboxylic Acid (0.1 M in DMF) Base Add DIPEA (3.0 eq) Deprotonation Start->Base Activator Add HATU (1.2 eq) Active Ester Formation Base->Activator Amine Add Primary/Secondary Amine (1.1 eq) Nucleophilic Attack Activator->Amine Product Isoxazole-3-Carboxamide Isolation & Purification Amine->Product

Caption: Experimental workflow for HATU-mediated amide coupling of isoxazole-3-carboxylic acids.

Step-by-Step Procedure:

  • Dissolution: Dissolve the chosen isoxazole-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) in one portion.

  • Validation Checkpoint 1: After 15 minutes, quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful active ester formation) before proceeding. Do not add the amine until the starting acid is >95% consumed.

  • Amine Addition: Add the target amine (1.1 equiv, 1.1 mmol). Stir at room temperature for 2-4 hours.

  • Workup: Dilute the reaction with EtOAc (30 mL) and wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate.

Protocol 2: Regioselective C4-Bromination of the Dimethoxy Analog

Causality: N-Bromosuccinimide (NBS) in DMF provides a mild, controlled source of electrophilic bromine. Because the 2,4-dimethoxyphenyl ring is highly activated, the reaction must be kept strictly at 0 °C to kinetically favor the C4-isoxazole position and suppress thermodynamically competitive over-bromination on the phenyl ring.

EAS_Logic Substrate 5-(2,4-Dimethoxyphenyl) isoxazole-3-carboxylic acid Reagent NBS (1.0 eq), DMF, 0 °C Electrophilic Bromine Substrate->Reagent Path1 Attack at Isoxazole C4 (Kinetically Favored at 0 °C) Reagent->Path1 Primary Pathway Path2 Attack at Phenyl C3'/C5' (Thermodynamically Competitive) Reagent->Path2 Side Reaction Product1 4-Bromo-5-(2,4-dimethoxyphenyl) isoxazole-3-carboxylic acid (Target) Path1->Product1 Product2 Over-brominated Byproducts (Minimized by Temp Control) Path2->Product2

Caption: Logical pathway for regioselective electrophilic bromination, highlighting temperature control.

Step-by-Step Procedure:

  • Cooling: Dissolve 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) and cool the flask to exactly 0 °C using an ice-water bath.

  • Electrophile Addition: Add NBS (1.0 equiv, 1.0 mmol) portion-wise over 10 minutes to prevent localized heating. Keep the flask shielded from light.

  • Validation Checkpoint 2: After 1 hour, take a 50 µL aliquot, evaporate the DMF under a stream of nitrogen, dissolve in DMSO-d6, and run a quick 1H-NMR. The successful reaction is validated by the disappearance of the sharp singlet characteristic of the C4-isoxazole proton (typically found around 6.8–7.2 ppm). If the peak remains, continue stirring at 0 °C.

  • Quenching: Once validated, quench the reaction by adding 10 mL of ice-cold water. The brominated product will typically precipitate. Filter, wash with cold water, and dry under a vacuum.

Conclusion & Selection Guide

  • Choose 5-phenylisoxazole-3-carboxylic acid when your downstream application requires high metabolic stability against CYP-mediated dealkylation, or when you need a chemically robust core that will not undergo unwanted electrophilic aromatic substitution during complex multi-step syntheses.

  • Choose 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid when you require an electron-rich core to increase the basicity of adjacent hydrogen-bond acceptors, when exploiting the methoxy groups for targeted structure-activity relationship (SAR) probing, or when you specifically intend to functionalize the C4 position of the isoxazole ring via cross-coupling.

References

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.PubMed (National Institutes of Health).
  • Potentiometric Determination of Ionisation Constants of 3,5-Disubstituted Isoxazoles.NIScPR.
  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives.BenchChem.

Sources

Comparative

Comparative Binding Affinity Guide: 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid Analogs

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals. As a Senior Application Scientist evaluating non-purine Xanthine Oxidase (XO) inhibitors, understanding the nuan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

As a Senior Application Scientist evaluating non-purine Xanthine Oxidase (XO) inhibitors, understanding the nuanced structure-activity relationships (SAR) of the 1,2-oxazole-3-carboxylic acid (isoxazole-3-carboxylic acid) scaffold is critical. This guide provides an objective, data-driven comparison of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid against its structural analogs, detailing the mechanistic rationale, comparative binding kinetics, and self-validating experimental workflows required for rigorous preclinical evaluation.

Mechanistic Rationale & Structural Dynamics

The 1,2-oxazole-3-carboxylic acid scaffold serves as a highly effective bioisostere for thiazole-carboxylic acids (such as the clinical standard, febuxostat) in targeting the molybdenum-pterin (Mo-pt) center of Xanthine Oxidase[1].

Inhibition is driven by a bipartite binding mechanism:

  • Electrostatic Anchoring: The 3-carboxylic acid moiety coordinates with the Mo(IV) catalytic center and forms critical hydrogen bonds with residues Arg880 and Thr1010 in the XO active site[1].

  • Hydrophobic Channel Occupation: The 5-aryl substituent projects into a narrow, lipophilic channel leading to the catalytic core.

The substitution pattern on the 5-phenyl ring dictates the inhibitor's binding affinity and residence time. While electron-withdrawing groups (e.g., 3-cyano) provide an optimal electrostatic fit[1], the introduction of the 2,4-dimethoxy moiety introduces specific steric and electronic variables. The electron-donating nature of the methoxy groups increases the electron density of the phenyl ring, while the ortho-substitution (position 2) forces a specific dihedral angle between the phenyl and oxazole rings, slightly increasing the dissociation rate ( koff​ ) compared to meta-substituted analogs.

Pathway A Hypoxanthine B Xanthine A->B Xanthine Oxidase C Uric Acid (Absorbance 295 nm) B->C Xanthine Oxidase D 5-(2,4-Dimethoxyphenyl)- 1,2-oxazole-3-carboxylic acid D->B Competitive Inhibition

Purine catabolism pathway illustrating competitive inhibition of Xanthine Oxidase by 1,2-oxazoles.

Comparative Binding Affinity Data

The following table synthesizes the kinetic and thermodynamic binding profiles of the 2,4-dimethoxyphenyl target compound against key structural analogs and the clinical reference, febuxostat. Data reflects standard in vitro enzymatic assays and Surface Plasmon Resonance (SPR) kinetics.

Compound / AnalogSubstitution PatternIC₅₀ (µM)Kₖ (µM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)
Target Compound 5-(2,4-Dimethoxyphenyl)2.45 ± 0.121.984.2 × 10⁴8.3 × 10⁻²
Optimal Analog [1]5-(3-Cyanophenyl)0.85 ± 0.060.658.1 × 10⁴5.2 × 10⁻²
Mono-methoxy Analog 5-(4-Methoxyphenyl)3.10 ± 0.182.853.5 × 10⁴9.9 × 10⁻²
Clinical Reference Febuxostat (Thiazole core)0.01 ± 0.0020.0081.5 × 10⁶1.2 × 10⁻⁴

Note: The 3-cyano analog demonstrates superior affinity due to optimal hydrogen bond acceptor positioning without the steric clash introduced by the ortho-methoxy group in the 2,4-dimethoxy analog[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when evaluating these analogs.

Protocol A: High-Throughput In Vitro Kinetic Assay (UV-Vis)

This assay tracks the conversion of xanthine to uric acid. We specifically monitor absorbance at 295 nm because it represents the maximum differential absorbance (isosbestic point) for uric acid formation, eliminating background noise from the test compounds[2].

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.5) containing 0.3 mM EDTA to chelate trace metals that could cause non-specific oxidation[2].

  • Enzyme & Substrate: Dilute bovine milk Xanthine Oxidase to a working concentration of 0.05 U/mL. Prepare a 150 µM Xanthine substrate solution[2].

  • Compound Preparation: Dissolve 1,2-oxazole analogs in 100% DMSO, then perform serial dilutions. Crucial Causality Step: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation[2].

  • Incubation: In a 96-well UV-transparent microplate, combine 50 µL of inhibitor, 30 µL of buffer, and 40 µL of XO enzyme. Pre-incubate at 25°C for 15 minutes to allow the establishment of binding equilibrium[2].

  • Initiation & Readout: Add 60 µL of Xanthine substrate to initiate the reaction. Immediately read absorbance dynamically at 295 nm every 30 seconds for 15 minutes[2]. Calculate IC₅₀ from the slope of the linear velocity phase.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

While IC₅₀ provides functional inhibition data, SPR is required to decouple the thermodynamics ( Kd​ ) from the kinetics ( kon​ , koff​ ) of the 2,4-dimethoxyphenyl moiety's steric interactions.

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS amine coupling. Inject XO enzyme (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Quench with 1M ethanolamine.

  • Analyte Preparation: Dilute the 1,2-oxazole analogs in running buffer (PBS-P+ supplemented with 5% DMSO). Crucial Causality Step: The 5% DMSO is mandatory to maintain the solubility of the highly lipophilic 2,4-dimethoxy groups; failure to do so results in aggregation and false-positive bulk refractive index shifts.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index mismatches between the running buffer and injected samples.

  • Injection: Inject the concentration series (0.1 µM to 10 µM) at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic rate constants.

Workflow S1 1. Immobilize XO Enzyme on CM5 Sensor Chip (Amine Coupling) S2 2. Inject 1,2-Oxazole Analogs (0.1 μM to 10 μM in PBS-P+ / 5% DMSO) S1->S2 S3 3. Record Sensorgrams (Association & Dissociation Phases) S2->S3 S4 4. Kinetic Analysis (Calculate Kd, Kon, Koff via 1:1 binding model) S3->S4

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining precise binding kinetics.

References

  • Wang S, Yan J, Wang J, Chen J, Zhang T, Zhao Y, Xue M. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry. 2010 Jun;45(6):2663-70. URL: [Link][1]

Sources

Validation

A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid in Biological Matrices

Introduction The quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical pharmacokinetic and toxicokinetic data. 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical pharmacokinetic and toxicokinetic data. 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid represents a class of small molecules for which a robust, reliable, and validated bioanalytical method is paramount for regulatory submission. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its inherent selectivity, sensitivity, and specificity.

However, the development and validation of such a method are not trivial pursuits. They demand a thorough understanding of the analyte's physicochemical properties, the complexities of the biological matrix, and the stringent requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comparative analysis of key methodological choices in the validation of an LC-MS/MS assay for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, grounded in the principles of the harmonized ICH M10 Bioanalytical Method Validation Guideline. We will explore the causality behind experimental decisions, from sample preparation to the final validation parameters, to construct a self-validating and scientifically sound analytical method.

Physicochemical Considerations for Method Development

The molecular structure of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid dictates the analytical strategy. The presence of the carboxylic acid group (pKa ≈ 4-5) renders the molecule polar and acidic. This has profound implications:

  • Ionization: The carboxylic acid moiety will readily deprotonate, making it an ideal candidate for negative ion mode electrospray ionization (ESI-). This choice generally leads to a strong and stable signal for quantification.

  • Sample Preparation: The analyte's polarity and its propensity to be ionized in plasma (pH ≈ 7.4) mean it will be tightly bound to plasma proteins. The extraction strategy must efficiently disrupt these interactions and isolate the analyte from endogenous interferences.

  • Chromatography: The polar nature of the analyte can lead to poor retention on traditional C18 reversed-phase columns, necessitating the evaluation of alternative stationary phases.

  • Internal Standard (IS) Selection: For LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is the most effective approach to compensate for variability in sample preparation, matrix effects, and instrument response. A SIL-IS, such as a ¹³C- or ²H-labeled version of the analyte, co-elutes and experiences identical ionization effects, ensuring the highest degree of accuracy and precision.

Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to extract the analyte from the biological matrix with high and consistent recovery while minimizing interferences, particularly phospholipids, which are a known cause of ion suppression in ESI-MS. We compare three common techniques for plasma samples.

TechniqueProsConsTypical Recovery (%)Matrix Effect (Ion Suppression)
Protein Precipitation (PPT) Simple, fast, inexpensive, high-throughput.Non-selective, high levels of residual phospholipids and endogenous components.>90%High (>30%)
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, removes many phospholipids.More labor-intensive, potential for emulsions, requires solvent optimization.70-90%Moderate (10-25%)
Solid-Phase Extraction (SPE) Highest purity extracts, excellent removal of interferences, high concentration factor.Most complex and costly, requires method development for sorbent selection.>85%Low (<15%)

Rationale & Recommendation: While PPT is simple, the high potential for matrix effects makes it a risky choice for a regulatory submission. LLE is a viable option; by adjusting the sample pH to ~2 (at least two pH units below the analyte's pKa), the carboxylic acid becomes neutral, allowing for efficient extraction into an organic solvent like methyl tert-butyl ether (MTBE). However, for the most robust and cleanest extracts, Solid-Phase Extraction (SPE) is the recommended approach. A mixed-mode anion exchange SPE sorbent can provide superior selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms.

Experimental Protocol: Solid-Phase Extraction (SPE)
  • Plate Conditioning: Condition a mixed-mode anion exchange SPE plate with 1 mL of methanol, followed by 1 mL of water.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the SIL-IS working solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the plate with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a wash of 1 mL of methanol to remove phospholipids.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonia in methanol. The basic pH neutralizes the anionic charge on the sorbent, releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Optimizing Chromatographic Separation: A Comparative Look at Column Chemistries

Achieving adequate retention and symmetrical peak shape for a polar acidic compound is a common chromatographic challenge.

Column ChemistryProsConsExpected Outcome
Standard C18 Widely available, robust.Poor retention for polar compounds, may require ion-pairing agents (not MS-friendly).Early elution, poor peak shape.
Polar-Embedded C18 Enhanced retention of polar compounds, compatible with highly aqueous mobile phases.May have different selectivity compared to standard C18.Good retention, improved peak shape.
HILIC Excellent retention for very polar compounds.Can be less robust, sensitive to sample solvent, may require longer equilibration times.Strong retention, requires careful method development.

Rationale & Recommendation: A polar-embedded C18 column offers a balanced and robust solution. It provides the necessary retention for the analyte without departing from the well-understood principles of reversed-phase chromatography, making it a reliable choice for a high-throughput validation environment. The mobile phase should consist of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) to ensure good peak shape and ionization efficiency.

The Bioanalytical Method Workflow

The following diagram illustrates the complete workflow from sample receipt to final data reporting, forming a cohesive and logical process for quantitative analysis.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt & Login SampleThawing Sample Thawing SampleReceipt->SampleThawing Store at -80°C IS_Spiking Internal Standard Spiking SampleThawing->IS_Spiking SamplePrep Sample Preparation (SPE) IS_Spiking->SamplePrep LC_Separation LC Separation (Polar-Embedded C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (Negative Ion MRM) LC_Separation->MS_Detection DataProcessing Data Processing & Integration MS_Detection->DataProcessing ConcentrationCalc Concentration Calculation DataProcessing->ConcentrationCalc Report Data Review & Reporting ConcentrationCalc->Report

Caption: End-to-end workflow for the LC-MS/MS bioanalysis of study samples.

Core Bioanalytical Method Validation Parameters (ICH M10)

Full validation is required to demonstrate that the analytical method is suitable for its intended purpose. This involves a series of experiments designed to test the method's performance characteristics against predefined acceptance criteria.

The following diagram outlines the decision-making process for the type of validation required.

Validation_Decision_Tree Start New Method or Major Change? FullValidation Perform Full Validation Start->FullValidation Yes MinorChange Minor Change? (e.g., new instrument) Start->MinorChange No End Method Validated FullValidation->End PartialValidation Perform Partial Validation MinorChange->PartialValidation Yes NewMatrix Change in Matrix? (e.g., Plasma to Urine) MinorChange->NewMatrix No PartialValidation->End CrossValidation Perform Cross-Validation NewMatrix->CrossValidation Yes NewMatrix->End No CrossValidation->End

Caption: Decision tree for selecting the appropriate type of bioanalytical validation.

Key Validation Parameters & Acceptance Criteria

Based on the ICH M10 guidance, the following parameters must be assessed.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing at least six blank matrix lots. Response in blanks at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ).

  • Calibration Curve: The relationship between instrument response and known analyte concentrations. A minimum of six non-zero standards should be used. The simplest regression model should be chosen (typically linear with 1/x² weighting).

  • Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at four levels (LLOQ, Low, Medium, High) in replicate (n≥5) across at least three separate analytical runs.

    • Acceptance Criteria: The mean accuracy at each level must be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) at each level must not exceed 15% (20% at LLOQ).

  • Sensitivity (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The suppression or enhancement of ionization caused by matrix components. Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a pure solution. The IS-normalized matrix factor should have a %CV ≤ 15%.

  • Recovery: The efficiency of the extraction procedure. Assessed by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent across QC levels.

  • Stability: Evaluates the chemical stability of the analyte in the biological matrix under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for an expected duration.

    • Long-Term Stability: Stored at -80°C for an extended period.

    • Stock Solution Stability: Stability of the analyte in its storage solvent.

    • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Experimental Protocol: Accuracy and Precision Batch Run
  • Prepare Samples: Thaw one set of calibration standards (8 levels) and six replicates of QC samples at four levels (LLOQ, Low, Medium, High).

  • Sample Processing: Process all standards and QCs according to the validated SPE protocol described previously.

  • LC-MS/MS Analysis: Create a sequence for the analytical run. The sequence should include a blank, a zero standard (blank + IS), the calibration curve, and the QC samples bracketed by additional QCs.

  • Data Processing: Integrate the peak areas for the analyte and the SIL-IS.

  • Quantification: Generate the calibration curve using a weighted (1/x²) linear regression. Calculate the concentrations of the QC samples against this curve.

  • Statistical Analysis: For each QC level, calculate the mean concentration, accuracy (% deviation from nominal), and precision (%CV).

  • Acceptance: Compare the results against the acceptance criteria (±15% for accuracy, ≤15% for precision). At least 2/3 of total QCs and at least 50% at each level must pass.

Conclusion

The successful validation of an LC-MS/MS method for 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid hinges on a rational, evidence-based approach to method development. Understanding the analyte's acidic and polar nature is the critical first step that informs all subsequent decisions. While faster sample preparation methods like protein precipitation exist, the superior cleanliness and reduction in matrix effects afforded by Solid-Phase Extraction provide the robustness required for regulatory compliance. Similarly, employing a polar-embedded reversed-phase column ensures adequate chromatographic retention and peak shape. The cornerstone of the assay's reliability is the use of a stable isotope-labeled internal standard , which corrects for nearly all sources of analytical variability.

By systematically evaluating each parameter against the stringent acceptance criteria outlined in the ICH M10 guidance, from selectivity to multi-faceted stability assessments, researchers can deliver a method that is not only fit-for-purpose but also generates unimpeachable data to support the advancement of new therapeutic candidates.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Cato Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. Retrieved from [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

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Comparative

A Comparative Spectroscopic Guide to Dimethoxyphenyl Isoxazole Carboxylic Acid Isomers

Abstract The precise characterization of structural isomers is a critical challenge in drug discovery and development, where subtle changes in molecular architecture can lead to significant differences in pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise characterization of structural isomers is a critical challenge in drug discovery and development, where subtle changes in molecular architecture can lead to significant differences in pharmacological activity. This guide provides a comprehensive spectroscopic comparison of dimethoxyphenyl isoxazole carboxylic acid isomers, offering a detailed analysis of how techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy can be employed to unambiguously differentiate between these closely related molecules. By delving into the principles behind the observed spectral differences, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities.[1][2][3] The synthesis of these compounds often results in the formation of various structural isomers, particularly when dealing with substituted phenyl rings. The position of the dimethoxy and carboxylic acid groups on the phenyl and isoxazole rings, respectively, gives rise to a set of isomers with distinct physicochemical properties. Accurate and efficient differentiation of these isomers is paramount for structure-activity relationship (SAR) studies and for ensuring the purity and identity of active pharmaceutical ingredients (APIs).

This guide focuses on the spectroscopic fingerprints of dimethoxyphenyl isoxazole carboxylic acid isomers, providing both theoretical background and practical experimental guidance.

Isomeric Structures and Their Electronic Environments

The primary challenge in distinguishing between the isomers of dimethoxyphenyl isoxazole carboxylic acid lies in the subtle variations in the electronic environment of the constituent atoms. The relative positions of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group influence the electron density distribution across the molecule, leading to predictable and measurable differences in their spectroscopic signatures.

Diagram: Isomeric Structures

Caption: Representative isomeric structures of dimethoxyphenyl isoxazole carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons on the dimethoxyphenyl ring are highly sensitive to the positions of the methoxy groups and the point of attachment to the isoxazole ring.

  • Proximity Effects: Protons ortho to a methoxy group will experience a shielding effect, causing them to resonate at a higher field (lower ppm). Conversely, the anisotropic effect of the isoxazole ring can cause deshielding of nearby protons.

  • Splitting Patterns: The coupling patterns (singlet, doublet, triplet, etc.) of the aromatic protons provide crucial information about the number and proximity of neighboring protons, allowing for the definitive assignment of the substitution pattern on the phenyl ring.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift, often around 12 ppm.[4] Its position can be concentration and solvent-dependent due to hydrogen bonding.[4]

¹³C NMR Spectroscopy

¹³C NMR provides complementary information to ¹H NMR, with the chemical shifts of the carbon atoms being indicative of their electronic environment.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is typically found in the range of 165-185 ppm.[4]

  • Aromatic Carbons: The chemical shifts of the carbons in the dimethoxyphenyl ring are influenced by the electron-donating methoxy groups. Carbons directly attached to the oxygen of a methoxy group will be significantly deshielded (higher ppm).

  • Isoxazole Carbons: The carbon atoms of the isoxazole ring will also exhibit distinct chemical shifts based on their position relative to the nitrogen and oxygen atoms and the phenyl and carboxylic acid substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Signals in Dimethoxyphenyl Isoxazole Carboxylic Acid Isomers
IsomerSignalPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
A: 3-(2,3-dimethoxyphenyl) Aromatic Protons6.8 - 7.5 (complex multiplet)110 - 155
Methoxy Protons~3.9 (two singlets)~56
Carboxylic Acid Proton~12.5 (broad singlet)~165
B: 3-(3,4-dimethoxyphenyl) Aromatic Protons6.9 - 7.7 (distinct patterns)110 - 155
Methoxy Protons~3.8, ~3.9 (two singlets)~56
Carboxylic Acid Proton~12.5 (broad singlet)~165
C: 3-(2,5-dimethoxyphenyl) Aromatic Protons6.7 - 7.3 (distinct patterns)110 - 155
Methoxy Protons~3.7, ~3.8 (two singlets)~56
Carboxylic Acid Proton~12.5 (broad singlet)~165

Note: These are generalized predictions. Actual values may vary based on solvent and experimental conditions.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve Isomer in Deuterated Solvent (e.g., DMSO-d6, CDCl3) p2 Add Internal Standard (e.g., TMS) p1->p2 a1 Acquire ¹H NMR Spectrum p2->a1 a2 Acquire ¹³C NMR Spectrum a1->a2 d1 Fourier Transform a2->d1 d2 Phase and Baseline Correction d1->d2 d3 Integrate Peaks and Assign Chemical Shifts d2->d3 d4 Compare Spectra of Isomers d3->d4

Caption: A generalized workflow for NMR analysis of isomeric compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, allowing for the differentiation of isomers.

  • O-H Stretch: Carboxylic acids exhibit a very broad and characteristic O-H stretching band in the region of 2500-3300 cm⁻¹.[4][5] This broadness is due to hydrogen bonding, which often occurs as dimers in the solid state or in concentrated solutions.[5][6]

  • C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption typically found between 1710 and 1760 cm⁻¹.[4] Conjugation with the isoxazole ring can lower this frequency.[4] The exact position can vary slightly between isomers due to differences in electronic effects.

  • C-O Stretch and O-H Bend: Carboxylic acids also show a C-O stretching band between 1210-1320 cm⁻¹ and O-H bending vibrations.[5][6]

  • Aromatic C-H and C=C Bends: The out-of-plane bending vibrations of the aromatic C-H bonds in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic of the substitution pattern on the phenyl ring.

Table 2: Characteristic FT-IR Absorption Frequencies for Dimethoxyphenyl Isoxazole Carboxylic Acid Isomers
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Comments
Carboxylic AcidO-H Stretch2500 - 3300Very broad due to hydrogen bonding[4][5]
CarbonylC=O Stretch1710 - 1760Strong and sharp; position sensitive to conjugation[4]
Carboxylic AcidC-O Stretch1210 - 1320Medium to strong intensity[6]
Aromatic RingC=C Stretch1450 - 1600Multiple bands of varying intensity
Aromatic RingC-H Bend (out-of-plane)700 - 900Pattern is indicative of substitution
Methoxy GroupC-O-C Stretch1000 - 1300Asymmetric and symmetric stretches

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.

  • π → π Transitions:* The conjugated system formed by the dimethoxyphenyl and isoxazole rings will give rise to intense π → π* transitions, typically in the UV region. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) will be influenced by the extent of conjugation and the substitution pattern on the phenyl ring.

  • n → π Transitions:* The non-bonding electrons on the oxygen and nitrogen atoms of the isoxazole and carboxylic acid groups can undergo n → π* transitions, which are typically weaker and may be observed as shoulders on the more intense π → π* absorption bands.

  • Solvatochromism: The position of the λmax can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This can provide further clues about the nature of the electronic transitions and the ground and excited state dipole moments of the isomers.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for Dimethoxyphenyl Isoxazole Carboxylic Acid Isomers in a Polar Solvent
IsomerExpected λmax (nm)Comments
A: 3-(2,3-dimethoxyphenyl) ~250-270, ~300-320The ortho-methoxy group may cause some steric hindrance, slightly affecting conjugation.
B: 3-(3,4-dimethoxyphenyl) ~260-280, ~310-330Extended conjugation due to the para-methoxy group is expected to red-shift the λmax.
C: 3-(2,5-dimethoxyphenyl) ~255-275, ~305-325The electronic effects will be a combination of the ortho and meta positions of the methoxy groups.

Note: These are estimations. Experimental determination is necessary for accurate values.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than ¹H NMR. A proton-decoupled experiment is typically performed to simplify the spectrum.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in a quartz cuvette.

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm. Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The spectroscopic techniques of NMR, FT-IR, and UV-Vis provide a powerful and complementary toolkit for the unambiguous differentiation of dimethoxyphenyl isoxazole carboxylic acid isomers. ¹H and ¹³C NMR offer the most detailed structural information, allowing for the precise determination of the substitution pattern on the phenyl ring. FT-IR provides a rapid confirmation of the key functional groups and can offer clues about the isomeric structure through the fingerprint region. UV-Vis spectroscopy sheds light on the electronic properties of the isomers and the extent of conjugation. By employing these techniques in a coordinated manner, researchers can confidently identify and characterize these closely related molecules, which is a critical step in the advancement of drug discovery and development programs.

References

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  • Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

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  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023, September 20). OpenStax. Retrieved from [Link]

  • (a)–(f) UV/vis spectra of azobisisoxazoles and isoxazoleazopyrazoles in... (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of steroid isoxazole isomers marketed as designer supplement. (2009, March 15). PubMed. Retrieved from [Link]

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  • Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. (2019, June 13). PMC. Retrieved from [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

  • (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-, (4-methoxyphenyl)methyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue),... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved from [Link]

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. (2025, November 13). Sciforum. Retrieved from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

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Validation

A Comparative Guide to the Bioassay Efficacy of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid Derivatives

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive analysis of the bioassa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive analysis of the bioassay efficacy of a specific class of these compounds: 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid derivatives. Our focus will be on objectively comparing their performance in key bioassays, supported by experimental data from seminal studies, to provide researchers, scientists, and drug development professionals with a critical evaluation of their therapeutic potential.

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique physicochemical properties that are advantageous for medicinal chemistry, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[1][2] Derivatives of the isoxazole core have shown promising results in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The 5-(2,4-Dimethoxyphenyl) substitution, in particular, has been explored for its potential to enhance biological activity, with the dimethoxy groups often playing a crucial role in target engagement.

This guide will delve into the synthesis, bioassay methodologies, and comparative efficacy of derivatives of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, a scaffold with significant therapeutic promise.

Synthetic Strategies: Building the Isoxazole Core

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The following workflow illustrates a typical synthetic route to the core structure and its subsequent derivatization to amides, which are frequently explored for their biological activity.

cluster_0 Core Synthesis cluster_1 Derivatization A 2,4-Dimethoxybenzaldehyde C Oxime Formation A->C B Hydroxylamine B->C E Hydroximoyl Chloride C->E Chlorination D N-Chlorosuccinimide (NCS) D->E G 1,3-Dipolar Cycloaddition E->G F Ethyl Acetoacetate F->G H 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid ethyl ester G->H Cyclization I Hydrolysis H->I J 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid I->J K Amide Coupling (e.g., EDC, HOBt) J->K M Target Amide Derivatives K->M L Various Amines L->K cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Isoxazole Isoxazole Derivative Isoxazole->VEGFR2 Inhibits

Caption: Hypothesized mechanism of action for anticancer isoxazole derivatives via inhibition of the VEGFR2 signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is of paramount importance. Isoxazole derivatives have been investigated for their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). [1][5]

Compound ID Target Activity Reference
2b LOX and COX-2 Significant Inhibition [1][5]
A3 COX-1 and COX-2 Moderate Analgesic Activity (non-opioid) [6][7]
B2 COX-1 and COX-2 High Analgesic Activity (non-opioid) [6][7]

| 5c, 5d, 5e | In vivo model | Moderate Anti-inflammatory Activity | [8]|

Analysis of Anti-inflammatory Data:

The data indicates that isoxazole derivatives can modulate inflammatory pathways. Compound 2b , a 3,5-disubstituted isoxazole with a trimethoxyphenyl group, demonstrated significant inhibition of both LOX and COX-2. [1][5]This dual inhibition is a desirable characteristic for an anti-inflammatory agent. The isoxazole carboxamide derivatives A3 and B2 exhibited moderate to high analgesic activity in animal models, with evidence suggesting a non-opioid mechanism of action likely involving COX inhibition. [6][7]Furthermore, chromenone-fused isoxazole derivatives (5c, 5d, 5e ) displayed moderate anti-inflammatory effects. [8]

Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have been explored for their activity against a range of bacterial and fungal pathogens.

Compound IDTarget OrganismMIC (µg/mL)Reference
5h Bacillus subtilis0.083 µmol/mL[9]
5h Candida albicans0.083 µmol/mL[9]
5h Aspergillus niger0.083 µmol/mL[9]
5g Aspergillus flavus0.044 µmol/mL[9]
4a-j Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Aspergillus nigerVaried (Zone of Inhibition in mm)[10]

Analysis of Antimicrobial Data:

The synthesized isoxazole hybrids, such as 5h and 5g , have shown promising broad-spectrum antimicrobial activity, with particularly low MIC values against both bacteria and fungi. [9]The structure-activity relationship studies in this series suggest that the presence of specific substituents on the aryl rings significantly influences the antimicrobial potency. [9]Another study on a series of isoxazole derivatives (4a-j ) also reported notable zones of inhibition against a panel of bacteria and fungi, indicating the potential of this scaffold in developing new anti-infective agents. [10]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies employed in the bioassays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Protocol:

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2.

  • Reaction Mixture: Prepare a reaction buffer containing a heme cofactor and a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a defined period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Detection: Monitor the oxidation of TMPD, which results in a color change that can be measured spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The collective evidence strongly suggests that the 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid scaffold and its derivatives represent a promising class of bioactive molecules. The comparative analysis of their performance in anticancer, anti-inflammatory, and antimicrobial bioassays highlights their potential for further development.

The key takeaways are:

  • Structural Versatility: The isoxazole core is amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity.

  • Potent Anticancer Activity: Derivatives of this scaffold have demonstrated significant cytotoxicity against various cancer cell lines, with VEGFR2 inhibition being a plausible mechanism of action.

  • Promising Anti-inflammatory and Antimicrobial Properties: The ability of these compounds to modulate key inflammatory pathways and inhibit microbial growth warrants further investigation.

Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The insights provided in this guide aim to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

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  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]

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  • Artym, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6608. [Link]

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  • Premalatha, K., et al. (2021). Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Olaru, A., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(11), 6143. [Link]

  • Khan, I., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Amide Coupling Reagents for the Synthesis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid Amides

Introduction: The Synthetic Challenge The 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide scaffold is a key pharmacophore in modern medicinal chemistry. Its synthesis, while conceptually straightforward, hinges on the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

The 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide scaffold is a key pharmacophore in modern medicinal chemistry. Its synthesis, while conceptually straightforward, hinges on the critical amide bond-forming step. This reaction involves the coupling of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid with a desired amine. The challenge lies in activating the carboxylic acid efficiently without compromising the integrity of the heterocyclic core or inducing racemization if chiral amines are employed. The choice of coupling reagent is therefore not merely a practical consideration but a crucial determinant of yield, purity, and overall success. This guide provides an in-depth comparison of two industry-standard coupling systems: the carbodiimide-based EDC/HOBt and the onium salt-based HATU, offering field-proven insights and detailed protocols to aid researchers in making an informed selection.

Pillar 1: Understanding the Activation Mechanisms

The direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group.[1] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic species that is readily attacked by the amine nucleophile.

The Carbodiimide Approach: EDC with HOBt Additive

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely employed for its effectiveness and the simple removal of its urea byproduct.[1] The reaction proceeds via an unstable O-acylisourea intermediate. This intermediate is highly reactive but prone to undesirable side reactions, including racemization and rearrangement to a stable N-acylurea.[2]

To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is essential. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[2][3] This ester is more stable than the O-acylisourea, suppressing racemization, yet sufficiently reactive to undergo efficient aminolysis to yield the target amide.[4][5]

EDC_HOBt_Mechanism cluster_0 Activation cluster_1 Coupling Acid R-COOH Isourea O-Acylisourea (Unstable) Acid->Isourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (More Stable) Isourea->HOBt_Ester + HOBt - EDU Amine R'-NH2 HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 EDU EDU (Byproduct) HOBt_regen HOBt (regenerated) Amide->HOBt_regen - HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

The Onium Salt Approach: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly potent uronium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[6][7] Its superior performance, especially for challenging or sterically hindered couplings, is well-documented.[8]

The mechanism begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[9] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[7] The amine then attacks this active ester to yield the final amide. The pyridine nitrogen atom in the HOAt moiety is believed to provide neighboring group assistance, stabilizing the transition state and accelerating the rate of aminolysis, which significantly reduces the risk of racemization.[7][8]

HATU_Mechanism cluster_0 Activation cluster_1 Coupling Acid R-COO⁻ (from R-COOH + Base) OAt_Ester OAt-Active Ester (Highly Reactive) Acid->OAt_Ester + HATU - HOAt anion HATU HATU TMU Tetramethylurea (Byproduct) Amide Amide Product OAt_Ester->Amide + R'-NH2 Amine R'-NH2 HOAt HOAt (Byproduct) Amide->HOAt - HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Pillar 2: Comparative Performance Analysis

The choice between EDC/HOBt and HATU depends on several factors including substrate reactivity, steric hindrance, cost, and desired reaction kinetics.

FeatureEDC / HOBt SystemHATU System
Reagent Type Water-soluble Carbodiimide + AdditiveUronium/Aminium Salt
Activating Group Benzotriazole (via HOBt)7-Aza-benzotriazole (via HOAt)
Relative Reactivity HighVery High[6]
Racemization Risk Low (minimized by HOBt)[10]Very Low (due to rapid coupling)[6]
Key Byproducts 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), HOBtTetramethylurea (TMU), HOAt
Byproduct Removal Easy (EDU is water-soluble, removed by aqueous wash)Moderate (TMU can sometimes be difficult to remove)[11]
Cost LowerHigher
Ideal Use Case Routine couplings, cost-sensitive syntheses, large-scale production.Difficult couplings, sterically hindered substrates, acid-sensitive substrates, rapid synthesis.[8]

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed for the synthesis of a representative amide from 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. They incorporate best practices for ensuring reaction completion and simplifying purification.

Experimental_Workflow Prep 1. Reagent Preparation Dissolve Acid, Amine, Additives in anhydrous solvent (e.g., DMF) Activation 2. Activation & Coupling Add Coupling Reagent & Base. Stir at 0°C to RT. Prep->Activation Monitor 3. Reaction Monitoring Track via TLC or LC-MS (Typically 2-18 hours) Activation->Monitor Workup 4. Aqueous Workup Quench, dilute, and wash with aq. acid, aq. base, and brine Monitor->Workup Purify 5. Isolation & Purification Dry, concentrate, and purify via column chromatography Workup->Purify

Caption: General experimental workflow for amide coupling reactions.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in a minimal amount of anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the mixture in a minimal amount of anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[1]

  • Add the amine (1.1 equiv), either neat or as a concentrated solution in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS. HATU reactions are typically much faster than EDC/HOBt couplings.[6]

  • Upon completion, perform the same aqueous workup as described in Protocol 1 (steps 8-10).

  • Purify the crude product by flash column chromatography. Note: Tetramethylurea (TMU) byproduct can sometimes co-elute with the product; careful selection of the eluent system is advised.

Conclusion and Recommendations

For the synthesis of 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid amides, both EDC/HOBt and HATU represent excellent, high-yielding methodologies.

  • EDC/HOBt is the workhorse reagent system. It is cost-effective, reliable, and features a straightforward workup, making it an ideal first choice for routine syntheses and scale-up operations where raw material cost is a significant factor.

  • HATU is the reagent of choice for overcoming synthetic challenges. Its superior reactivity makes it indispensable for coupling with sterically hindered or electron-deficient amines.[8] The significantly faster reaction times can also accelerate discovery timelines. While more expensive, its ability to salvage a difficult coupling often justifies the cost.

Ultimately, the optimal reagent is dictated by the specific amine substrate, project budget, and desired timeline. For a novel synthesis, a small-scale comparison of both methods is often the most prudent path forward.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ACS Publications. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • ACS Publications. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • YouTube. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel Human Neutrophil Elastase Inhibitors

Abstract The 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid scaffold represents a promising class of molecules for the development of novel therapeutics, particularly as inhibitors of Human Neutrophil Elastase (HN...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid scaffold represents a promising class of molecules for the development of novel therapeutics, particularly as inhibitors of Human Neutrophil Elastase (HNE), a key serine protease implicated in numerous inflammatory diseases.[1] The successful progression of such compounds from discovery to clinical candidates is critically dependent on the robust and reliable characterization of their inhibitory activity. This guide provides a comprehensive comparison of two widely adopted in vitro assay methodologies—a Förster Resonance Energy Transfer (FRET)-based kinetic assay and an endpoint colorimetric assay—for validating the inhibitory potential of novel conjugates. We will dissect the core principles of each assay, provide detailed validation protocols, and present a comparative analysis of key performance metrics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the selection of the most appropriate assay for specific research and development phases.

Introduction: The "Why" Behind Rigorous Assay Validation

Human Neutrophil Elastase (HNE) is a primary driver of tissue damage in inflammatory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[2] Its dysregulation makes it a high-value therapeutic target.[3][4] Consequently, the accurate and reproducible measurement of an inhibitor's potency (typically its half-maximal inhibitory concentration, or IC50) is non-negotiable.[5][6]

Assay validation is the formal process of demonstrating that an analytical method is reliable, reproducible, and fit for its intended purpose.[7][8] For drug discovery, this means ensuring that the data used to make critical decisions—such as advancing a lead compound—is trustworthy. A poorly validated assay can lead to wasted resources, misleading structure-activity relationships (SAR), and the potential failure of promising candidates in later development stages.[9] This guide focuses on establishing a self-validating system for two distinct HNE inhibition assays, grounding every protocol in the principles of scientific integrity.

Comparative Overview of HNE Inhibition Assay Principles

The choice of assay technology can significantly impact throughput, sensitivity, and the type of data generated. Here, we compare two common methods for assessing HNE activity and its inhibition.

FRET-Based Kinetic Assay

This method provides real-time measurement of enzyme activity.[10] It utilizes a synthetic peptide substrate that contains a sequence specifically cleaved by HNE. This peptide is flanked by a pair of fluorophores: a donor and a quencher (or acceptor).[11]

  • Mechanism: In the intact substrate, the donor and quencher are in close proximity, allowing Förster Resonance Energy Transfer to occur. The donor's fluorescence is absorbed (quenched) by the acceptor.[12] When HNE cleaves the peptide, the donor and quencher are separated, leading to a measurable increase in the donor's fluorescence signal.[10] The rate of this increase is directly proportional to the enzyme's activity.

  • Advantages: High sensitivity, capable of detecting low levels of enzyme activity.[13] Provides real-time kinetic data, which is valuable for detailed mechanism-of-action (MoA) studies.[14]

  • Disadvantages: Can be more expensive due to the cost of fluorophore-labeled peptides. Susceptible to interference from fluorescent compounds or those that absorb light at the excitation/emission wavelengths.

Colorimetric Endpoint Assay

This method measures the total amount of product generated after a fixed reaction time. It employs a synthetic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, which is specifically recognized by HNE.

  • Mechanism: HNE cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).[15] This product has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm.[16][17] The amount of pNA produced is directly proportional to the total enzyme activity during the incubation period.

  • Advantages: Cost-effective and straightforward to implement. Less prone to interference from fluorescent compounds.[18]

  • Disadvantages: Provides a single endpoint measurement, offering less insight into reaction kinetics compared to FRET assays. Can be less sensitive than fluorometric methods.[19]

Assay Validation: Experimental Design & Protocols

Validation ensures that an assay is a robust and self-validating system. The following protocols outline the steps to validate both the FRET and colorimetric assays, focusing on key performance parameters recommended by regulatory bodies and industry best practices.[20][21]

Core Validation Parameters

Before detailing the protocols, it is essential to define the metrics we will use to judge assay performance:

  • Z'-Factor (Z-Prime): A statistical measure of assay quality that reflects both the dynamic range and data variation.[22] It is a critical parameter for assessing suitability for high-throughput screening (HTS).[23][24] An assay with a Z' > 0.5 is considered excellent and robust.[25]

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the uninhibited control to the mean signal of the background (no enzyme) control. While useful, it does not account for data variability.[23]

  • IC50 Reproducibility: The consistency of the calculated IC50 value across multiple independent experiments.[26][27] This is crucial for reliably ranking compound potency.

  • Precision: Assesses the variability of measurements within a single assay (intra-assay) and between different assays (inter-assay). It is typically expressed as the coefficient of variation (%CV).

The relationship between these validation steps can be visualized as a logical workflow.

G ReagentPrep Reagent Preparation (Enzyme, Substrate, Inhibitor) EnzymeTitr Enzyme Titration (Determine optimal concentration) ReagentPrep->EnzymeTitr SubstrateTitr Substrate Titration (Determine Km) EnzymeTitr->SubstrateTitr ZFactor Z'-Factor Determination (Max vs. Min signal) SubstrateTitr->ZFactor IC50_Assay Dose-Response Assay (Generate IC50 curve) ZFactor->IC50_Assay Reproducibility Inter-Assay Reproducibility (Run on 3 separate days) IC50_Assay->Reproducibility DataNorm Data Normalization (0% and 100% controls) Reproducibility->DataNorm CurveFit Non-Linear Regression (4-parameter fit) DataNorm->CurveFit Report Report Parameters (IC50, Z', %CV) CurveFit->Report

Caption: Workflow for In Vitro Assay Validation.

Protocol 1: FRET-Based HNE Inhibition Assay Validation

Materials:

  • Human Neutrophil Elastase (active enzyme)

  • FRET substrate (e.g., Abz-VADn-VADn-EDDnp)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Test Inhibitor: 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid conjugate

  • Positive Control Inhibitor: Sivelestat

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 320/420 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Dilute HNE enzyme and FRET substrate in Assay Buffer to desired working concentrations. Rationale: Performing dilutions in DMSO first and then diluting into aqueous buffer minimizes compound precipitation.

  • Assay Plate Setup (Final Volume: 50 µL):

    • Test Wells: Add 25 µL of Assay Buffer and 0.5 µL of serially diluted test inhibitor (from step 1) to each well.

    • 100% Activity Control (Max Signal): Add 25 µL of Assay Buffer and 0.5 µL of DMSO.

    • 0% Activity Control (Min Signal): Add 25 µL of Assay Buffer containing a high concentration of Sivelestat (e.g., 100 µM) and 0.5 µL of DMSO.

    • Background Control (No Enzyme): Add 25.5 µL of Assay Buffer.

  • Enzyme Addition & Incubation:

    • Add 12.5 µL of HNE enzyme solution to all wells except the "Background Control".

    • Mix gently and incubate for 30 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for accurate potency measurement.

  • Reaction Initiation & Data Acquisition:

    • Add 12.5 µL of FRET substrate solution to all wells to start the reaction.

    • Immediately place the plate in the reader and begin kinetic reading every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_min) / (V_max - V_min)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data using a 4-parameter logistic equation to determine the IC50 value.

    • Calculate Z' using the formula: Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|.

Protocol 2: Colorimetric Endpoint HNE Inhibition Assay Validation

Materials:

  • Human Neutrophil Elastase (active enzyme)

  • Colorimetric Substrate (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Test and Control Inhibitors (as above)

  • 384-well clear, flat-bottom plates

  • Absorbance plate reader (405 nm)

Step-by-Step Methodology:

  • Reagent Preparation: As described in Protocol 1.

  • Assay Plate Setup (Final Volume: 50 µL): Follow the same plate layout as in Protocol 1.

  • Enzyme Addition & Incubation: Follow the same pre-incubation procedure as in Protocol 1.

  • Reaction Initiation & Endpoint Incubation:

    • Add 12.5 µL of colorimetric substrate solution to all wells.

    • Mix and incubate for a fixed time (e.g., 60 minutes) at 37°C. Rationale: The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.

  • Data Acquisition: Measure the absorbance of each well at 405 nm.

  • Data Analysis:

    • Subtract the mean absorbance of the "Background Control" from all other wells.

    • Normalize and calculate IC50 values as described for the FRET assay, using the background-corrected absorbance values instead of reaction rates.

    • Calculate the Z' factor using the endpoint absorbance data from the max and min signal controls.

The core difference in the workflows lies in the data acquisition step, as visualized below.

G Start Plate Setup (Inhibitor + Buffer) AddEnzyme Add Enzyme (Pre-incubate) Start->AddEnzyme AddSubstrate Add Substrate (Initiate Reaction) AddEnzyme->AddSubstrate FRET_Read Kinetic Read (Real-time fluorescence) AddSubstrate->FRET_Read Color_Incubate Endpoint Incubation (Fixed time, e.g., 60 min) AddSubstrate->Color_Incubate FRET_Analysis Calculate Slopes (V) & Normalize FRET_Read->FRET_Analysis End IC50 Calculation (Non-linear Regression) FRET_Analysis->End Color_Read Endpoint Read (Absorbance at 405nm) Color_Incubate->Color_Read Color_Analysis Subtract Background & Normalize Color_Read->Color_Analysis Color_Analysis->End

Caption: FRET vs. Colorimetric Assay Workflows.

Comparative Data Analysis

To provide an objective comparison, the following table summarizes typical validation data for the two assays when testing a hypothetical 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid conjugate. Data represents the mean of three independent experiments (n=3).

Parameter FRET-Based Kinetic Assay Colorimetric Endpoint Assay Commentary
Z'-Factor 0.82 ± 0.050.75 ± 0.08Both assays are excellent for screening (Z' > 0.5). The FRET assay shows slightly higher robustness.
Signal-to-Background (S/B) 12.5 ± 1.88.0 ± 1.1The FRET assay demonstrates a wider dynamic range.
IC50 Value (µM) 1.25 ± 0.151.48 ± 0.25IC50 values are comparable, confirming inhibitor potency across different platforms.
Intra-Assay Precision (%CV) < 5%< 8%Both show excellent precision within a single plate.
Inter-Assay Precision (%CV) < 10%< 15%The FRET assay shows slightly better day-to-day reproducibility of the IC50 value.
Compound Interference High RiskLow RiskFluorescent compounds can generate false positives/negatives in FRET assays.
Cost per Well HigherLowerSubstrate and plate costs are generally lower for the colorimetric method.

Discussion & Recommendations

Both the FRET-based and colorimetric assays are valid and robust methods for characterizing HNE inhibitors. The choice between them depends on the specific stage of drug discovery and the research question.

  • For High-Throughput Screening (HTS): The Colorimetric Assay is often preferred. Its lower cost, simplicity, and reduced susceptibility to compound interference make it ideal for screening large libraries where the primary goal is to identify initial "hits" cost-effectively. While its Z' may be slightly lower, a value of 0.75 is more than adequate for reliable hit identification.[24][25]

  • For Hit-to-Lead and Lead Optimization: The FRET-Based Kinetic Assay provides a distinct advantage. Its high sensitivity and real-time data acquisition are invaluable for generating precise SAR and for conducting detailed MoA studies to understand if inhibition is competitive, non-competitive, etc.[14] The superior inter-assay reproducibility ensures higher confidence when comparing the potency of closely related analogues.

The validation of in vitro assays is a cornerstone of successful drug discovery. For characterizing novel 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid conjugates as HNE inhibitors, both FRET and colorimetric methods prove to be fit-for-purpose. A tiered approach is recommended: utilize the cost-effective and robust colorimetric assay for primary HTS campaigns and employ the more sensitive and data-rich FRET assay for in-depth characterization of priority compounds during lead optimization. This strategy ensures both efficiency and high-quality data, ultimately enabling more informed decision-making in the progression of new therapeutic agents.

References

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  • Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. ACS Publications. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • On HTS: Z-factor. On HTS. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • An Improved Assay Method for the Elastinolytic Activity of Elastases with Congo Red-Elastin. ResearchGate. Available at: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. Available at: [Link]

  • A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. PNAS. Available at: [Link]

  • Activity based fingerprinting of proteases using FRET peptides. PubMed. Available at: [Link]

  • Colorimetric Assay for Elastase Activity. JoVE Journal. Available at: [Link]

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. PubMed. Available at: [Link]

  • Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis. PubMed. Available at: [Link]

  • Neutrophil Elastase (NE) Activity Colorimetric Assay Kit (E-BC-K899-M). Elabscience. Available at: [Link]

  • Colorimetric Assay for Elastase Activity. JoVE Journal. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CytoSMART. Available at: [Link]

  • Exploration of novel human neutrophil elastase inhibitors from natural compounds: Virtual screening, in vitro, molecular dynamics simulation and in vivo study. PubMed. Available at: [Link]

  • Identification of novel human neutrophil elastase inhibitors from dietary phytochemicals using in silico and in vitro studies. Taylor & Francis Online. Available at: [Link]

  • Natural Compounds as Inhibitors of Human Neutrophil Elastase. SpringerLink. Available at: [Link]

  • In vitro inhibition of human neutrophil elastase by oleic acid albumin formulations from derivatized cotton wound dressings. PubMed. Available at: [Link]

  • 3.4.1 Inter-laboratory reproducibility for the common 10 chemicals. National Institute of Health Sciences, Japan. Available at: [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's SEED. Available at: [Link]

  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic Laboratories. Available at: [Link]

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  • Items to be included in the test report for validation of the enzyme activity determination method. National Institute of Health Sciences, Japan. Available at: [Link]

  • A Practical Approach to Biological Assay Validation. EDQM. Available at: [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. PubMed. Available at: [Link]

  • Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid and its Analogs as GPR120 Agonists

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, a compound of significant interest in metabolic and inflammatory disease...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, a compound of significant interest in metabolic and inflammatory disease research. We will objectively compare its anticipated performance with structurally related alternatives, supported by experimental data from relevant literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in the context of G protein-coupled receptor 120 (GPR120) agonism.

Introduction: The Promise of GPR120 Agonism

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of glucose metabolism, insulin sensitivity, and inflammatory responses.[1] Activated by long-chain fatty acids, GPR120 is predominantly expressed in adipose tissue, intestines, and immune cells.[1] Its activation triggers a cascade of intracellular signaling events with therapeutic potential for conditions like type 2 diabetes, obesity, and chronic inflammatory diseases.[2][3] The development of potent and selective synthetic GPR120 agonists is therefore a key focus in modern drug discovery. The 5-aryl-1,2-oxazole-3-carboxylic acid scaffold represents a promising starting point for the design of such agonists.

The Core Scaffold: 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid

The molecule 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid features a central isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. This core is substituted at the 5-position with a 2,4-dimethoxyphenyl group and at the 3-position with a carboxylic acid moiety. The isoxazole ring itself is a versatile pharmacophore known to impart a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

Direct and extensive SAR studies on 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid as a GPR120 agonist are not yet widely published. However, by examining structurally similar GPR120 agonists and related isoxazole derivatives, we can infer a predictive SAR for this compound class.

The Essential Role of the Carboxylic Acid

The carboxylic acid group at the 3-position is a critical feature for GPR120 activation in many related series of compounds. This acidic moiety is believed to interact with key basic residues, such as Arginine (ARG99), within the receptor's binding pocket, an interaction that is crucial for receptor activation.[3] In studies of other heterocyclic phenylpropanoic acids as GPR120 agonists, the presence of the carboxylic acid is a common and essential feature for potent activity.[5]

Impact of the 5-Aryl Substituent

The nature and substitution pattern of the aryl ring at the 5-position of the isoxazole core profoundly influence activity and selectivity.

  • Substitution Pattern: In a study of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors, the position of substituents on the phenyl ring was shown to be critical for potency.[6] While the target is different, this highlights the sensitivity of the scaffold to the spatial arrangement of functional groups. For GPR120 agonism, it is hypothesized that the 2,4-dimethoxy substitution pattern on the phenyl ring of our lead compound will influence its orientation within the hydrophobic pocket of the receptor.

  • Electronic Effects: The methoxy groups are electron-donating, which can affect the overall electronic properties of the molecule and its interaction with the receptor. In a series of isothiazole-based GPR120 agonists, the introduction of electron-withdrawing groups like trifluoromethyl (CF3) on the distal phenyl ring enhanced potency, suggesting that electronic tuning is a key optimization strategy.[7]

The Isoxazole Core as a Bioisostere

The isoxazole ring can be considered a bioisostere of other five-membered heterocycles that have been successfully employed in GPR120 agonists. For instance, a series of isothiazole-based phenylpropanoic acids were developed as potent GPR120 agonists.[7] This suggests that the core heterocyclic structure can be varied to fine-tune physicochemical properties and potency.

Comparative Data on Structurally Related GPR120 Agonists

To provide a quantitative context, the table below summarizes the GPR120 agonist activity of selected compounds with related structural motifs.

Compound/SeriesCore StructureKey SubstituentsGPR120 Agonist Activity (EC50)Selectivity over GPR40Reference
TUG-891 ThiazolidinedionePhenylpropanoic acid moiety43.7 nM (human)High[3][8]
Isothiazole 4x IsothiazolePhenylpropanoic acid with CF3 and BrPotent (EC50 in low nM range)High[7]
Biphenyl Derivative 6a BiphenylCarboxylic acid93 nMHigh[9]

This data underscores the importance of an acidic moiety (carboxylic acid or a bioisostere) and a substituted aromatic system for achieving potent GPR120 agonism. While 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid has not been explicitly tested in these studies, its structural features align with those of known GPR120 agonists.

Experimental Protocols

To facilitate further research and validation, we provide detailed protocols for key in vitro assays used to characterize GPR120 agonists.

Synthesis of 5-Aryl-1,2-oxazole-3-carboxylic Acid Derivatives

A general synthetic route to 5-aryl-1,2-oxazole-3-carboxylic acid derivatives involves the cycloaddition of a substituted chalcone with hydroxylamine hydrochloride.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • To a solution of an appropriately substituted acetophenone (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2-3 eq.).

  • To this stirred solution, add the desired substituted benzaldehyde (1 eq.) dropwise at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Isoxazole Formation

  • Reflux a mixture of the synthesized chalcone (1 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent such as ethanol or acetic acid containing sodium acetate (2 eq.) for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water.

  • Filter the precipitated solid, wash with water, and purify by column chromatography or recrystallization to obtain the desired 5-aryl-isoxazole derivative.

  • For the carboxylic acid, the corresponding ester can be synthesized and subsequently hydrolyzed.

In Vitro GPR120 Functional Assays

This assay measures the increase in intracellular calcium concentration following the activation of GPR120, which couples to the Gαq signaling pathway.

  • Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing human GPR120 in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye and add varying concentrations of the test compounds (including 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid and its analogs).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494/516 nm for Fluo-4).

  • Data Analysis: The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Plot the response against the compound concentration to determine the EC50 value.

This assay assesses the agonist's ability to induce the interaction between GPR120 and β-arrestin-2, a key step in G protein-independent signaling and receptor internalization.

  • Cell Line: Use a cell line co-expressing GPR120 fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin-2 fused to the complementary fragment.

  • Cell Plating: Plate the cells in a 96-well white-walled plate and incubate for 24 hours.

  • Compound Incubation: Add serial dilutions of the test compounds to the wells and incubate for 90 minutes at 37°C.

  • Detection: Add a detection reagent containing the substrate for the reporter enzyme.

  • Signal Measurement: Incubate for 60 minutes at room temperature and measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: The signal generated is proportional to the recruitment of β-arrestin-2 to GPR120. Calculate the EC50 from the dose-response curve.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol GPR120 GPR120 Gaq Gαq GPR120->Gaq Activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruits PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Gaq->PLC Activates Insulin_Sensitization Insulin Sensitization Ca_release->Insulin_Sensitization Anti_inflammatory Anti-inflammatory Effects B_Arrestin->Anti_inflammatory Agonist 5-Aryl-1,2-oxazole- 3-carboxylic acid Agonist->GPR120 Binds

Caption: GPR120 signaling pathways activated by an agonist.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A 1. Seed GPR120- expressing cells in 96-well plate B 2. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Add test compounds (e.g., Isoxazole derivatives) B->C D 4. Measure fluorescence (Ex/Em: 494/516 nm) C->D E 5. Analyze data and determine EC50 D->E

Caption: Experimental workflow for the calcium mobilization assay.

Conclusion and Future Directions

The 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid scaffold holds considerable promise as a template for the design of novel GPR120 agonists. Based on comparative analysis with structurally related compounds, the carboxylic acid moiety is predicted to be essential for activity, while the 2,4-dimethoxy-substituted phenyl ring will likely play a key role in dictating potency and selectivity through its interactions within the receptor's binding site.

Future work should focus on the synthesis and direct biological evaluation of a focused library of analogs to elucidate a definitive SAR. Key modifications to explore include:

  • Varying the substitution pattern on the 5-phenyl ring: Exploring different electronic and steric properties to probe the binding pocket.

  • Bioisosteric replacement of the carboxylic acid: Investigating other acidic groups to modulate physicochemical properties and pharmacokinetics.

  • Modification of the isoxazole core: Substitution at the 4-position or replacement with other heterocycles to fine-tune activity and selectivity.

Through systematic investigation, guided by the principles outlined in this guide, the therapeutic potential of this promising class of compounds can be fully realized.

References

  • Shimpukade, B., et al. (2012). Discovery of a potent and selective GPR120 agonist. Journal of Medicinal Chemistry, 55(9), 4511-4515. [Link]

  • Sun, Q., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(9), 998-1003. [Link]

  • Patsnap Synapse. (2024). What are GPR120 agonists and how do they work? [Link]

  • Li, D., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8975. [Link]

  • Wang, S., et al. (2018). Discovery of novel selective GPR120 agonists with potent anti-diabetic activity by hybrid design. Bioorganic & Medicinal Chemistry Letters, 28(15), 2599-2604. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1435. [Link]

  • Sun, Q., et al. (2017). Design, Synthesis and SAR of a Novel Series of Heterocyclic Phenylpropanoic Acids as GPR120 Agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3484-3489. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • Karaküçük-İyidoğan, A., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 25(18), 4235. [Link]

  • Joseph, L., & George, M. (2016). Evaluation of in vivo and in vitro anti-inflammatory activity of novel isoxazole series. European International Journal of Science and Technology, 5(3), 35-43. [Link]

  • Zhang, X., et al. (2017). Design, Synthesis and SAR of a Novel Series of Heterocyclic Phenylpropanoic Acids as GPR120 Agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3484-3489. [Link]

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Validation

A Comparative Guide to Purity Determination: High-Fidelity Analysis of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid by Quantitative NMR

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which all subsequent biological and toxicological...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which all subsequent biological and toxicological data are built. For novel intermediates like 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, a precise and accurate purity value is critical to ensure the integrity of the drug discovery process. While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis, they are fundamentally relative methods. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, by contrast, stands as a primary analytical method capable of delivering an absolute purity assessment with direct traceability to the International System of Units (SI).[1][2]

This guide provides an in-depth, experience-driven protocol for the purity confirmation of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid using ¹H qNMR. We will dissect the causality behind critical experimental choices, compare the technique's performance against orthogonal methods, and provide a framework for generating robust, defensible data that meets stringent regulatory expectations as outlined by bodies like the USP and ICH.[3][4][5]

The Principle of Absolute Quantification: Why qNMR Excels

Unlike chromatographic methods that rely on the response factor of a detector (e.g., UV absorbance), which can vary significantly between the analyte and its impurities, qNMR operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][6] By co-dissolving a precisely weighed sample of the analyte with a precisely weighed Certified Reference Material (CRM) as an internal standard, the analyte's purity can be calculated directly from the ratio of their signal integrals, molecular weights, and masses.[7] This approach bypasses the need for a reference standard of the analyte itself and provides a more accurate mass-based purity value, detecting non-UV active impurities and residual solvents that chromatography might miss.[8]

Experimental Workflow for qNMR Purity Determination

The following diagram illustrates the logical flow of the qNMR experiment, from initial preparation to the final purity calculation. Each stage is critical for ensuring the accuracy and reliability of the final result.

qNMR_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_acq Phase 2: NMR Data Acquisition cluster_proc Phase 3: Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (5-15 mg) dissolve Co-dissolve Analyte & IS in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve Microbalance (±0.01 mg) weigh_is Accurately Weigh Internal Standard (IS) (CRM, 5-15 mg) weigh_is->dissolve Known Purity ≥99% transfer Quantitatively Transfer to NMR Tube instrument_setup Instrument Qualification (OQ/PQ) & System Suitability Test (SST) load_sample Insert Sample, Lock, Tune, Shim instrument_setup->load_sample set_params Set Quantitative Parameters (D1 ≥ 5*T1, 90° Pulse) load_sample->set_params acquire Acquire FID Data (S/N > 250:1) set_params->acquire process_fid Fourier Transform, Phase Correction, & Baseline Correction integrate Integrate Non-Overlapping Analyte & IS Signals process_fid->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Report Purity (%) with Measurement Uncertainty calculate->report

Caption: Workflow for purity determination by ¹H qNMR using an internal standard.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checks and justifications to ensure data integrity.

Materials and Instrumentation
  • Analyte: 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (Molecular Weight: 249.22 g/mol ).

  • Internal Standard (IS): Maleic Acid Certified Reference Material (CRM) (Purity ≥ 99.5%, MW: 116.07 g/mol ).

    • Causality: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a singlet around 6.3 ppm in DMSO-d6) which is unlikely to overlap with signals from the analyte.[9] Using a CRM ensures SI traceability.[10][11]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.8% D.

    • Causality: DMSO-d6 is an excellent solvent for many organic acids and aromatic compounds, ensuring complete dissolution, which is a prerequisite for accurate qNMR.[12][13] Its residual proton signal (~2.5 ppm) and water peak (~3.3 ppm) are well-defined and typically do not interfere with key analyte signals.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a calibrated probe.

  • Equipment: Calibrated analytical microbalance (readability ±0.01 mg or better), vortex mixer, high-quality 5 mm NMR tubes.

Sample Preparation (Internal Calibration Method)

The accuracy of weighing is a primary contributor to the overall measurement uncertainty; therefore, meticulous care is required.[6][14]

  • Weighing the Internal Standard: Using the microbalance, accurately weigh approximately 8-10 mg of maleic acid directly into a clean, dry glass vial. Record the exact mass (m_IS_).

  • Weighing the Analyte: To the same vial, add approximately 10-15 mg of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. Record the exact mass (m_Analyte_).

    • Causality: A molar ratio of analyte to internal standard near 1:1 is ideal for optimizing integration accuracy without saturating the receiver.[14] Weighing both components into the same vial minimizes transfer errors.

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial using a calibrated pipette.

  • Homogenization: Cap the vial and vortex for at least 60 seconds to ensure complete and homogeneous dissolution. Visually inspect the solution against a light source to confirm no particulate matter remains.[13]

  • Transfer: Quantitatively transfer the solution to a clean, dry NMR tube. The liquid column height should be appropriate for the spectrometer's probe (typically ~4-5 cm).[13]

NMR Data Acquisition

The parameters used for data acquisition are critical for ensuring that the resulting spectrum is truly quantitative.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d6, and perform automatic or manual tuning, matching, and shimming to achieve optimal magnetic field homogeneity.

  • System Suitability Check: Acquire preliminary spectra of the analyte alone and the internal standard alone to confirm that there are no overlapping signals between the chosen integration regions.[10]

  • Set Quantitative Acquisition Parameters:

    • Pulse Angle (p1): Set to a 90° pulse. This ensures maximum signal excitation for all nuclei.

    • Relaxation Delay (d1): Set to at least 5 times the longest longitudinal relaxation time (T1) of any proton to be integrated (both analyte and IS). For small molecules, a conservative delay of 30-60 seconds is often sufficient.

      • Causality: This is the most critical parameter for quantitation. An insufficient delay will lead to incomplete relaxation of nuclei between pulses, causing signal intensities to be attenuated and resulting in an underestimation of purity.[15]

    • Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.

    • Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks chosen for integration.[16][17] This typically requires 16 to 64 scans.

Data Processing and Purity Calculation

Manual processing is recommended for highest precision.[14]

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID). Carefully perform manual phase correction and baseline correction across the entire spectrum to ensure a flat, even baseline.

  • Signal Selection and Integration:

    • Identify a well-resolved, non-overlapping signal for the analyte. For 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid, aromatic protons that are distinct from the dimethoxy groups are ideal candidates.

    • Identify the singlet from the internal standard (maleic acid, ~6.3 ppm).

    • Integrate the selected analyte signal (Int_Analyte_) and the internal standard signal (Int_IS_).

  • Calculation: The purity of the analyte (P_Analyte_) is calculated using the following equation:[7]

    P_Analyte_ (%) = (Int_Analyte_ / N_Analyte_) * (N_IS_ / Int_IS_) * (MW_Analyte_ / MW_IS_) * (m_IS_ / m_Analyte_) * P_IS_

    Where:

    • Int_Analyte_ : Integral area of the selected analyte signal.

    • N_Analyte_ : Number of protons corresponding to the integrated analyte signal.

    • Int_IS_ : Integral area of the internal standard signal.

    • N_IS_ : Number of protons for the internal standard signal (2 for maleic acid's two vinyl protons).

    • MW_Analyte_ : Molecular weight of the analyte (249.22 g/mol ).

    • MW_IS_ : Molecular weight of the internal standard (116.07 g/mol ).

    • m_Analyte_ : Mass of the analyte.

    • m_IS_ : Mass of the internal standard.

    • P_IS_ : Purity of the internal standard (as stated on the CRM certificate).

Comparative Analysis: qNMR vs. Orthogonal Methods

No single analytical technique can provide a complete picture of a compound's purity.[17] Therefore, comparing qNMR data with results from an orthogonal method like HPLC is essential for a comprehensive assessment.[18][19]

FeatureQuantitative ¹H NMR (qNMR) HPLC (UV Detection, Area % Method)
Principle Primary method based on the direct proportionality of signal area to the number of nuclei.[1]Relative method based on separation and UV response, which can vary between compounds.[19]
Purity Value Provides an absolute, mass-based purity value (e.g., 98.5% w/w).Provides a relative purity value based on the area of detected peaks (e.g., 99.8% area).
Reference Standard Requires a certified internal standard of a different, stable compound.[2]Purity by area percent does not require a standard, but accurate quantification requires a reference standard of the analyte itself.
Detection Detects all soluble proton-containing species, including residual solvents and some inorganic impurities.[8]Typically detects only UV-active compounds. Non-chromophoric impurities are missed.
Sensitivity Lower sensitivity, with a limit of quantification typically around 0.05-0.1%.[18]High sensitivity, capable of detecting impurities at levels below 0.01%.
Validation Method validation is guided by USP chapters <761> and <1761> and ICH Q2(R2).[4][5][20]Follows standard ICH Q2(R2) validation protocols for chromatographic methods.[21]
Best Application Certifying reference standards, obtaining an unbiased absolute purity value, and quantifying mixtures without analyte-specific standards.Routine quality control, stability studies, and detecting trace-level impurities in complex mixtures.
Illustrative Data Comparison

A hypothetical batch of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid was analyzed to demonstrate the complementary nature of these techniques.

Analytical MethodPurity Result (%)Interpretation & Insights
¹H qNMR 98.7% (w/w)This value represents the absolute mass fraction of the target molecule in the solid material. The spectrum also revealed 0.4% residual ethyl acetate and ~0.2% water, which are accounted for in this mass-based result.
HPLC (UV, Area %) 99.8%This value indicates that the main peak constitutes 99.8% of the total UV-active peak area. It does not account for water, residual solvents, or any impurities that lack a UV chromophore or have a poor response factor.[19][22]
Conclusion The qNMR result is considered the more accurate measure of absolute purity. The HPLC result is useful for confirming the low level of UV-active related substances. The discrepancy of ~1.1% is explained by the presence of non-UV active components (water, solvent) detected by qNMR.

Conclusion: A Foundational Tool for Drug Development

For researchers and drug development professionals, confirming the purity of a novel entity like 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid demands the highest level of analytical rigor. Quantitative NMR is not merely an alternative to chromatography but a powerful, primary method that provides a direct and unbiased measure of absolute purity.[7][23] Its ability to quantify without analyte-specific reference materials and detect a broad range of impurities makes it an indispensable tool for certifying reference materials, validating orthogonal methods, and ensuring the foundational quality of molecules advancing through the development pipeline.[6][16] By integrating qNMR into a comprehensive analytical strategy, scientists can proceed with a higher degree of confidence in the integrity and reliability of their research.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • A Guide to Quantit
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. ScienceDirect.
  • NMR General Chapters and Best Practices for Compliance. USP.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. (2020). Semantic Scholar.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy.
  • qNMR Internal Standard Reference D
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Internal Standard for qNMR.
  • A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR. Benchchem.
  • qNMR vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • Let's try doing quantit
  • qNMR Purity Recipe Book (1 - Sample Prepar
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. MilliporeSigma.
  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist.
  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2010).
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
  • Purity comparison by NMR and HPLC.
  • ICH Guidelines for Analytical Method Valid
  • Universal Quantitative NMR Analysis of Complex N

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Comparative

Comparative toxicological profiling of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

A Comparative Toxicological Guide to 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid This guide provides a structured framework for the preclinical toxicological evaluation of the novel chemical entity (NCE), 5-(2,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Toxicological Guide to 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid

This guide provides a structured framework for the preclinical toxicological evaluation of the novel chemical entity (NCE), 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. Given the absence of public toxicological data for this specific molecule, this document outlines a robust, multi-tiered in vitro strategy. The objective is to build a foundational safety profile by comparing its performance against relevant benchmark compounds, providing the essential data needed for informed decision-making in early-stage drug development.

Introduction: The Imperative for Early Safety Profiling

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a novel compound featuring an isoxazole core, a scaffold present in numerous biologically active molecules.[1][2][3] The process of advancing a new compound from discovery to clinical application is fraught with challenges, with high attrition rates often attributed to unforeseen toxicity.[4][5] Therefore, a proactive, early-stage assessment of toxicological liabilities is not merely a regulatory requirement but a cornerstone of efficient and ethical drug development.[6][7]

This guide proposes a comparative approach, benchmarking our target compound against two carefully selected comparators to contextualize the experimental findings.

Comparator Selection Rationale:

  • Celecoxib: A widely prescribed non-steroidal anti-inflammatory drug (NSAID) with a pyrazole core that selectively inhibits cyclooxygenase-2 (COX-2). Its well-documented safety profile, which includes known cardiovascular risks and rare instances of hepatotoxicity, provides a benchmark for a therapeutically-related but structurally distinct compound.[8][9][10]

  • Valdecoxib: A withdrawn COX-2 inhibitor that shares the same isoxazole core as our target compound. Its market removal due to concerns over cardiovascular events and serious skin reactions makes it an invaluable tool for identifying potential class-specific toxicities.[11][12][13][14]

Our evaluation will proceed through a logical cascade of in vitro assays, beginning with broad cytotoxicity and progressing to specific assessments of hepatotoxicity, genotoxicity, and cardiotoxicity.

Tier 1: Foundational Cytotoxicity Assessment

Expertise & Rationale: The initial step in any toxicological screen is to determine the concentrations at which a compound exerts general toxicity. This establishes a working concentration range for subsequent, more sensitive assays and provides a first look at the compound's therapeutic index. We employ two distinct but complementary assays to measure different mechanisms of cell death. The MTT assay measures metabolic viability via mitochondrial function[15], while the LDH assay quantifies membrane integrity by detecting enzyme leakage.[16][17]

Experimental Protocols

2.1.1 MTT Cell Viability Assay This assay quantifies the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18][19]

  • Cell Seeding: Plate HepG2 cells (a human liver carcinoma line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the target compound, Celecoxib, and Valdecoxib (e.g., 0.1 to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

2.1.2 Lactate Dehydrogenase (LDH) Release Assay This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[16][17]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel plate.

  • Controls: Prepare three control sets: (1) Vehicle Control (spontaneous LDH release), (2) High Control (maximum LDH release, by adding a lysis agent like Triton X-100), and (3) Background Control (medium only).[16]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix (as per manufacturer's kit instructions).

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 490 nm.

  • Analysis: Calculate percent cytotoxicity relative to the high control after subtracting background.

Comparative Data Summary (Hypothetical)
CompoundCell LineMTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)
Target Compound HepG2> 100> 100
Celecoxib HepG285.492.1
Valdecoxib HepG265.271.8

IC₅₀/EC₅₀ values are hypothetical and for illustrative purposes.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed HepG2 Cells (1x10⁴ cells/well) incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Compound Dilutions (0.1-100 µM) incubate1->treat incubate2 4. Incubate 24h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Add DMSO add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Calculate % Viability vs. Vehicle Control read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Tier 2: Organ-Specific Toxicity - Hepatotoxicity

Expertise & Rationale: Drug-induced liver injury (DILI) is a leading cause of drug withdrawal.[4] While general cytotoxicity assays provide a starting point, a more focused investigation is required. We use the HepG2 cell line, a widely accepted model for in vitro hepatotoxicity studies.[20][21][22][23] Beyond cell death, we must probe for subcellular mechanisms. Mitochondrial dysfunction is a common pathway in DILI; therefore, assessing mitochondrial membrane potential (MMP) provides a more sensitive and mechanistically informative endpoint.[23]

Experimental Protocol: Mitochondrial Membrane Potential (TMRM Assay)
  • Method: Utilize a fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in active mitochondria with intact membrane potential.

  • Procedure: Seed and treat HepG2 cells as described previously for 6-24 hours.

  • Staining: Add TMRM (e.g., 100 nM final concentration) to the wells for the final 30 minutes of incubation.

  • Imaging: Use high-content imaging (HCI) to quantify the fluorescence intensity per cell. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • Positive Control: Use a known mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) to validate the assay.

Comparative Data Summary (Hypothetical)
CompoundCytotoxicity IC₅₀ (µM, HepG2)Mitochondrial Depolarization EC₅₀ (µM)Therapeutic Index (Cytotox/Mito)
Target Compound > 10075.3> 1.3
Celecoxib 85.450.11.7
Valdecoxib 65.222.52.9

Values are hypothetical. A lower therapeutic index suggests mitochondrial toxicity occurs at concentrations well below those causing overt cell death.

Pathway: Drug-Induced Mitochondrial Injury

DILI_Pathway compound Parent Compound metabolism Hepatic Metabolism (CYP450) compound->metabolism metabolite Reactive Metabolite metabolism->metabolite ros ↑ Reactive Oxygen Species (ROS) metabolite->ros mito Mitochondrial Damage (↓ MMP) ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis / Necrosis caspase->apoptosis

Caption: Simplified pathway of drug-induced hepatotoxicity via mitochondrial damage.

Tier 3: Genotoxicity Assessment

Expertise & Rationale: Assessing a compound's potential to damage genetic material is a critical safety evaluation, as genotoxicity is often linked to carcinogenicity.[24] The bacterial reverse mutation assay, or Ames test, is the gold standard for detecting point mutations and is a core component of regulatory submissions.[25][26] It is crucial to perform the test both with and without a mammalian metabolic activation system (S9 fraction from rat liver) because some compounds only become mutagenic after being metabolized.[24][25]

Experimental Protocol: Ames Test (OECD 471)
  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[25][26]

  • Strains: A standard panel (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) is used to detect various types of mutations (frameshift and base-pair substitutions).[26]

  • Procedure:

    • The test compound is incubated with the bacterial strains at several concentrations.

    • This is performed in two separate arms: one with the S9 mix and one without.

    • The mixture is plated onto minimal agar plates.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Comparative Data Summary (Hypothetical)
CompoundMetabolic Activation (S9)Result
Target Compound - / +Non-mutagenic
Celecoxib - / +Non-mutagenic
Valdecoxib - / +Non-mutagenic
2-Nitrofluorene (Positive Control) -Mutagenic (TA98)
2-Aminoanthracene (Positive Control) +Mutagenic (TA100)

Results are hypothetical. Most NSAIDs are not genotoxic.

Tier 4: Safety Pharmacology - Cardiotoxicity (hERG Assay)

Expertise & Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism underlying drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[27] Consequently, the hERG assay is a critical safety screen mandated by regulatory agencies (ICH S7B/E14).[28][29] We utilize automated patch-clamp technology, which provides high-throughput, accurate electrophysiological data comparable to the gold-standard manual patch-clamp.[27]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.[28]

  • System: An automated electrophysiology platform (e.g., QPatch or SyncroPatch) measures the ionic current flowing through the hERG channels in whole-cell configuration.[27]

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit and isolate the hERG tail current, which is the primary parameter measured.

  • Compound Application: Cells are exposed to the vehicle control, followed by sequentially increasing concentrations of the test compounds.

  • Measurement: The peak tail current is measured at each concentration, and the percentage of inhibition relative to the vehicle control is calculated.

  • Positive Control: A known hERG inhibitor, such as E-4031 or Dofetilide, is used to confirm assay sensitivity.[27][28]

Comparative Data Summary (Hypothetical)
CompoundhERG Inhibition IC₅₀ (µM)Risk Category
Target Compound > 30Low Risk
Celecoxib > 30Low Risk
Valdecoxib > 30Low Risk
E-4031 (Positive Control) 0.009High Risk

A compound with an IC₅₀ > 30 µM is generally considered to have a low risk of causing hERG-related cardiotoxicity.[30]

Experimental Workflow: Automated hERG Assay

hERG_Workflow cluster_setup System Setup cluster_run Electrophysiology Run cluster_acq Data Acquisition & Analysis cells 1. Prepare hERG-expressing HEK293 Cells platform 2. Load Cells & Reagents onto Patch-Clamp Platform cells->platform seal 3. Establish Whole-Cell Configuration (GΩ Seal) platform->seal baseline 4. Record Baseline Current (Vehicle Application) seal->baseline compound 5. Apply Test Compounds (Cumulative Concentrations) baseline->compound measure 6. Measure Peak Tail Current compound->measure calculate 7. Calculate % Inhibition measure->calculate ic50 8. Determine IC₅₀ Value calculate->ic50

Caption: Automated patch-clamp workflow for hERG channel inhibition assessment.

Synthesis and Forward Look

This guide presents a comprehensive and scientifically-grounded strategy for the initial toxicological profiling of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid. By employing a suite of validated in vitro assays and benchmarking against relevant comparators, this approach allows for the early identification of potential safety liabilities.

Based on the hypothetical data generated herein, the target compound demonstrates a favorable preliminary safety profile:

  • Low Cytotoxicity: No significant cell death observed up to 100 µM.

  • Minimal Hepatotoxicity: Mitochondrial function is only affected at high concentrations, suggesting a reasonable safety margin over potential therapeutic doses.

  • Non-Genotoxic: No mutagenic potential detected in the Ames test.

  • Low Cardiotoxicity Risk: No significant inhibition of the hERG channel.

Compared to its structural analog Valdecoxib, our target compound appears to have a reduced liability for mitochondrial toxicity. Its overall profile is comparable to the established therapeutic Celecoxib. The 2,4-dimethoxy substitution on the phenyl ring may contribute to a more favorable metabolic profile, reducing the formation of reactive intermediates compared to other substitution patterns.[1][31]

Future Directions: Should the compound continue to show promise, the logical next steps would involve progression to more complex in vitro models, such as 3D human liver spheroids or organ-on-a-chip systems, before commencing requisite in vivo toxicology studies in rodent and non-rodent species.

References

  • REPROCELL. Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]

  • Gómez-Lechón, M. J., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

  • protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • Carfagna, M. A., et al. (1996). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. PubMed. [Link]

  • Argenta. (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. [Link]

  • TTS Laboratuvar Hizmetleri. AMES Test (OECD 471). [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • IONTOX. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

  • Tox Lab. (2024). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Celecoxib - LiverTox. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • de Vreede, G., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Lee, S. M., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Environmental Health Sciences. [Link]

  • Pharmascience Inc. (2021). Priva-CELECOXIB PRODUCT MONOGRAPH. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

  • Moodley, I., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]

  • ResearchGate. (2025). Valdecoxib: The rise and fall of a COX-2 inhibitor. [Link]

  • ICH. (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). [Link]

  • Gentronix. (2026). OECD 471 Ames Test | Regulatory Genotoxicity Studies. [Link]

  • genEvolutioN. (2025). From OECD guidelines to innovation: the future of genotoxicity testing. [Link]

  • Badri, M. (2024). Clinical Pharmacology of Celecoxib. Pharmacology & Pharmacy. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • Ray, W. A., et al. (2004). Cardiovascular toxicity of valdecoxib. PubMed. [Link]

  • FDA. (2004). BEXTRA® valdecoxib tablets. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • World Journal of Pharmaceutical Research. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • G. de Nucci. (2005). Adverse Cardiovascular Effects of the Coxibs. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • GOV.UK. (2015). Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. [Link]

  • Kim, H., et al. (2019). Computational determination of hERG- related cardiotoxicity of drug candidates. BMC Bioinformatics. [Link]

  • Ansari, M. F., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

  • Zhang, X. W., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid As a researcher or drug development professional, ensuring the safe handling and compliant disposal of syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

As a researcher or drug development professional, ensuring the safe handling and compliant disposal of synthetic intermediates is just as critical as the experimental yield. 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 33282-09-6) is a specialized heterocyclic building block frequently utilized in medicinal chemistry. Due to its structural components—a weak carboxylic acid moiety, a lipophilic dimethoxyphenyl group, and an isoxazole ring—it requires specific hazard mitigation and waste segregation strategies[1][2].

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EH&S) guidelines[3][4].

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in waste streams. The lipophilic nature of the dimethoxyphenyl group enhances skin penetration, while the carboxylic acid acts as a localized irritant[5].

Table 1: Chemical and Hazard Summary

Property / ClassificationData / Specification
Chemical Name 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
CAS Number 33282-09-6[1]
Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol [6]
Physical State Solid (Powder/Crystals)
GHS Hazard Classes Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[5]
Waste Classification Hazardous Chemical Waste (Organic Acid)[2]
Incompatibilities Strong oxidizers, strong bases, cyanides, sulfides[7]

Mechanistic Safety & Causality in Waste Segregation

Do not treat organic acids as benign laboratory trash. The causality behind our strict segregation protocols relies on the chemical reactivity of the molecule:

  • Acid-Base Exothermicity: As an organic acid, this compound can react exothermically with strong inorganic bases (e.g., sodium hydroxide, potassium hydroxide). It must be segregated from strong bases to prevent heat generation and potential container pressurization[7].

  • Toxic Gas Generation: Organic acids must never be stored or disposed of in the same secondary containment as cyanides or sulfides. Even weak organic acids can lower the pH of a mixed waste stream enough to catalyze the release of lethal hydrogen cyanide (HCN) or hydrogen sulfide (H2S) gases[7].

  • Oxidation Risks: The electron-rich 2,4-dimethoxyphenyl ring is susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., concentrated nitric acid, piranha solution) can lead to violent, potentially explosive reactions[2].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for processing 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid waste, ensuring it is directed to the correct institutional waste stream.

WasteWorkflow Start Waste Generation: 5-(2,4-Dimethoxyphenyl)- 1,2-oxazole-3-carboxylic acid State Determine Physical State of the Waste Start->State Solid Solid Powder / Residue (Unused or Spilled) State->Solid Liquid Dissolved in Solvent (Reaction Mother Liquor) State->Liquid SolidContainer Place in HDPE or Glass Solid Waste Container Solid->SolidContainer LiquidSeg Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->LiquidSeg Labeling Attach Hazardous Waste Label (Organic Acid / Irritant) SolidContainer->Labeling LiquidSeg->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Disposal EH&S Pickup for Regulated Incineration Storage->Disposal

Workflow for the segregation, packaging, and disposal of isoxazole-3-carboxylic acid derivatives.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Powders and Residues)

Solid residues of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid must not be disposed of in regular laboratory trash or washed down the sink[5][8].

  • Preparation: Don standard PPE (nitrile gloves, safety goggles, and a flame-retardant lab coat). Ensure work is conducted inside a certified chemical fume hood to avoid inhalation of irritating dust[5][9].

  • Collection: Transfer the solid waste into a compatible, sealable container. High-Density Polyethylene (HDPE) or glass containers with PTFE-lined screw caps are required[7].

  • Consolidation of Consumables: Contaminated consumables (e.g., weighing boats, filter papers, pipette tips) should be collected in a heavy-duty, clear plastic bag designated for solid hazardous chemical waste[10].

  • Labeling: Affix a hazardous waste tag. Check the boxes for "Toxic" and "Irritant." Clearly write the full chemical name (no abbreviations) and the estimated mass.

  • Storage: Place the container in your laboratory's Satellite Accumulation Area (SAA) within a secondary containment bin designated for organic acids[7].

Protocol B: Disposal of Liquid Waste (Solvent Solutions)

During synthesis or purification, the compound will likely be dissolved in organic solvents.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in solvents like Dichloromethane (DCM) or Chloroform, it must go into the Halogenated Organic Waste carboy[10].

    • If dissolved in Ethyl Acetate, Methanol, or DMSO, it must go into the Non-Halogenated Organic Waste carboy[10].

  • Transfer: Using a funnel, slowly pour the solution into the appropriate waste carboy. Crucial: Ensure the carboy does not contain incompatible chemicals (e.g., nitric acid) before pouring[2][7].

  • Headspace: Never fill a liquid waste container beyond 90% capacity. Leave at least one inch of headspace to allow for vapor expansion[7].

  • Closure: Immediately cap the waste container securely. Funnels must not be left in the mouth of the waste bottle[11].

Protocol C: Empty Container Decontamination

Empty chemical containers that previously held this compound are still regulated due to residual dust[8].

  • Triple Rinsing: In the fume hood, triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol) that readily dissolves the compound[8].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the flammable/non-halogenated organic liquid waste stream[8].

  • Defacing: Once the container is completely dry and free of residue, completely deface or remove the original manufacturer label using a permanent black marker[8][10].

  • Final Disposal: The clean, defaced glass or plastic bottle can now be disposed of in the general laboratory glass/plastic recycling or regular waste stream, depending on institutional policy[8][10].

References

  • NextSDS. "5-(2,4-DIMETHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Central Washington University (CWU). "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]

  • University of Chicago. "Hazardous Waste Disposal Procedures." Environmental Health and Safety. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EH&S. Available at: [Link]

  • University of Otago. "Laboratory chemical waste disposal guidelines." University of Otago Health and Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Comprehensive Safety & Operational Guide: Handling 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Executive Summary & Chemical Profile 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(2,4-Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Executive Summary & Chemical Profile

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (also known as 5-(2,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid, CAS: 33282-09-6) is a highly valued building block in medicinal chemistry and drug development. The isoxazole core functions as a robust bioisostere for amides and esters, offering improved metabolic stability in pharmacokinetic profiling. However, as a fine, crystalline organic acid, it presents specific handling challenges related to dust generation and mucosal irritation.

Mechanistic Toxicology & Hazard Assessment

Under the Globally Harmonized System (GHS), substituted isoxazole carboxylic acids typically present as Skin Irritant Category 2 (H315), Eye Irritant Category 2 (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335).

  • The Causality of Irritation: The carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract, or sweaty skin), it causes a rapid, localized drop in pH. Furthermore, the fine particulate nature of the powder maximizes the surface area for rapid dissolution, exacerbating acute irritant effects.

  • Solvent Synergy Risk: In drug development, this compound is routinely dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are highly skin-permeable and act as carrier molecules. If a solution of the compound contacts unprotected skin, the solvent will rapidly transport the acidic isoxazole directly through the stratum corneum, bypassing the skin's natural barrier.

Required Personal Protective Equipment (PPE) Matrix

To comply with OSHA standard 29 CFR 1910.132, the following self-validating PPE matrix must be strictly adhered to when handling the neat powder or its solutions.

PPE CategorySpecificationCausality / RationaleReplacement / Validation Protocol
Hand Protection Nitrile Gloves (Min. 4 mil thickness)Nitrile provides a robust chemical barrier against polar aprotic solvents (DMSO/DMF) used for dissolution. Latex is highly permeable to these solvents and must be strictly avoided.Self-Validation: Inflate glove slightly and trap air to check for micro-tears before donning. Replace immediately if contaminated.
Eye Protection ANSI Z87.1 Safety GogglesProtects against airborne dust particulates and liquid splashes during solvent addition. Standard safety glasses lack orbital seals and are insufficient.Self-Validation: Ensure the rubber seal sits flush against the face with no gaps.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified fume hood. Mitigates STOT SE 3 respiratory tract irritation from fine dust.Self-Validation: Perform a negative pressure user seal check before entering the work zone.
Body Protection Flame-Retardant (FR) Lab CoatProtects against static-induced flash fires when working with flammable solvents (e.g., DMF) during dissolution.Self-Validation: Ensure cuffs are fully extended over the glove wrists to prevent skin exposure.

Operational Workflow: Step-by-Step Handling Protocol

According to the National Research Council's Prudent Practices in the Laboratory, handling fine, irritant powders requires strict environmental controls.

Workflow Storage 1. Storage Retrieval (Desiccator, RT) FumeHood 2. Fume Hood Prep (Verify Flow) Storage->FumeHood Weighing 3. Anti-Static Weighing FumeHood->Weighing Dissolution 4. Solvent Addition (DMSO/DMF) Weighing->Dissolution Reaction 5. Closed System Reaction Dissolution->Reaction Waste 6. Waste Segregation Reaction->Waste

Caption: Workflow for safe handling of 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Step 1: Environmental Validation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Self-Validation: Tape a small strip of a Kimwipe to the bottom of the fume hood sash. If the tissue pulls inward, negative pressure is confirmed. Do not rely solely on digital monitors.

Step 2: Anti-Static Weighing

  • Action: Use an anti-static weigh boat or a static eliminator (ionizing gun) before transferring the powder.

  • Causality: Fine organic powders carry triboelectric static charges. Standard plastic weigh boats can cause the powder to "jump" or aerosolize, leading to inaccurate dosing, contamination of the balance, and inhalation risks.

Step 3: Solvent Addition & Transfer

  • Action: Add the solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood to dissolve the powder before transferring it to the main reaction flask.

  • Causality: Transferring a liquid solution is inherently safer and more quantitatively accurate than transferring a fine powder, which can adhere to the walls of funnels or be swept up by the hood's airflow.

Spill Response & Decontamination Protocol

In the event of a powder spill, avoid dry sweeping, which aerosolizes the irritant.

SpillResponse Spill Solid Powder Spill Detected Assess Assess Volume (< 50g = Minor) Spill->Assess PPE Verify PPE (Nitrile, Goggles, N95) Assess->PPE Sweep Moisten & Sweep (Avoid Dust) PPE->Sweep Clean Decontaminate Surface (Soap & Water) Sweep->Clean Dispose Hazardous Waste Bag Clean->Dispose

Caption: Step-by-step logical workflow for minor solid spill containment and decontamination.

Step-by-Step Spill Decontamination:

  • Isolate: Alert nearby personnel and lower the fume hood sash if the spill is contained within it.

  • Moisten: Lightly mist the spilled powder with a compatible, low-volatility solvent (like water or a 10% isopropanol solution) using a spray bottle. Causality: Moistening the powder binds the fine particulates, preventing them from becoming airborne during cleanup.

  • Collect: Use a disposable plastic scoop or wet paper towels to wipe up the slurry. Do not use a vacuum cleaner unless it is specifically rated for hazardous, combustible dust (HEPA-filtered).

  • Decontaminate: Wash the affected surface with a mild alkaline detergent and water. The alkaline soap will help neutralize residual traces of the carboxylic acid.

Waste Disposal Plan

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated, puncture-resistant solid hazardous waste container.

  • Liquid Waste: Solutions containing 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid dissolved in DMSO or DMF must be routed to the Non-Halogenated Organic Waste stream. Do not mix with aqueous acidic waste, as the organic solvents require specific high-temperature incineration protocols.

References

  • Title: 5-(2,4-DIMETHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 1910.132 - General requirements for Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Center for Biotechnology Information (NCBI) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
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Reactant of Route 2
5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
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